molecular formula C10H9NO2 B108830 1-Phenylpyrrolidine-2,4-dione CAS No. 114473-81-3

1-Phenylpyrrolidine-2,4-dione

Cat. No.: B108830
CAS No.: 114473-81-3
M. Wt: 175.18 g/mol
InChI Key: YCWRLBFFWYMHAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenylpyrrolidine-2,4-dione is an N-substituted pyrrolidine-2,4-dione derivative that serves as a valuable chemical scaffold in medicinal chemistry and drug discovery. This compound is a key precursor and synthon for the synthesis of diverse biologically active molecules, particularly through functionalization at the reactive positions of its core structure. Research Applications and Biological Activity: Derivatives of this compound demonstrate significant potential in pharmacological research. Ketone derivatives synthesized from this core structure have shown prominent antidiabetic activity in bio-oriented synthesis studies . Specifically, the compound (2-oxocyclohexyl)-1-phenylpyrrolidine-2,5-dione (BW1) exhibited potent in vitro inhibitory activity against α-amylase and α-glucosidase, key enzymes in carbohydrate metabolism, and also demonstrated strong antioxidant capabilities in DPPH and ABTS assays . Furthermore, structurally related pyrrolidine-2,5-dione (succinimide) derivatives have been extensively investigated for their anticonvulsant properties . These compounds show efficacy in established seizure models such as the maximal electroshock (MES) test and the 6 Hz psychomotor seizure model, with some derivatives revealing activity against pharmacoresistant seizures and a more favorable protective index than the reference drug ethosuximide . Research also indicates that novel hybrids containing the pyrrolidine-2,5-dione pharmacophore can exhibit broad-spectrum activity in seizure models and effective antinociceptive properties in models of tonic and neuropathic pain, with a proposed mechanism of action potentially involving the inhibition of Cav1.2 (L-type) calcium channels . Handling and Usage: This product is intended For Research Use Only (RUO) and is not designated for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylpyrrolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c12-9-6-10(13)11(7-9)8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWRLBFFWYMHAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CN(C1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601347671
Record name 1-Phenyl-2,4-pyrrolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114473-81-3
Record name 1-Phenyl-2,4-pyrrolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenylpyrrolidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-Phenylpyrrolidine-2,4-dione: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 1-Phenylpyrrolidine-2,4-dione. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the scientific details and potential applications of this heterocyclic compound.

Chemical Structure and Properties

This compound is a derivative of pyrrolidine, featuring a phenyl group attached to the nitrogen atom and two carbonyl groups at positions 2 and 4 of the five-membered ring. This structure contributes to its unique chemical characteristics and potential for biological activity.

Molecular Structure:

  • Molecular Formula: C₁₀H₉NO₂

  • Systematic IUPAC Name: this compound

  • SMILES: O=C1CN(C2=CC=CC=C2)C(=O)C1

  • InChI Key: YCWRLBFFWYMHAQ-UHFFFAOYSA-N

The presence of the dione functional groups and the phenyl ring makes this compound a molecule of interest for further chemical modifications and as a scaffold in medicinal chemistry.

Physicochemical Properties:

Quantitative data for this compound is not extensively available in the public domain. The following table summarizes available computed data. Researchers are encouraged to perform experimental validation of these properties.

PropertyValueSource
Molecular Weight 189.19 g/mol Computed
Monoisotopic Mass 189.0633283 DaPubChem[1]
XLogP3 1.0Predicted
Hydrogen Bond Donor Count 0Computed
Hydrogen Bond Acceptor Count 2Computed
Rotatable Bond Count 1Computed

Synthesis of this compound

A plausible and commonly employed method for the synthesis of pyrrolidine-2,4-diones is the Dieckmann condensation. This intramolecular reaction involves the cyclization of a diester in the presence of a strong base to form a β-keto ester. For the synthesis of this compound, the starting material would be an N-phenyl-substituted diester.

Proposed Synthetic Pathway via Dieckmann Condensation:

Synthesis of this compound Proposed Synthesis of this compound Reactant1 N-Phenyliminodiacetic acid diethyl ester Intermediate Cyclized Intermediate (β-keto ester) Reactant1->Intermediate Dieckmann Condensation Base Strong Base (e.g., NaOEt) Base->Intermediate Solvent Anhydrous Solvent (e.g., Ethanol) Solvent->Intermediate Product This compound Intermediate->Product Hydrolysis & Decarboxylation Hydrolysis Acidic Workup (H3O+) Hydrolysis->Product

Caption: Proposed synthesis of this compound via Dieckmann condensation.

Detailed Experimental Protocol (Adapted from a similar synthesis):

The following is a generalized protocol for a Lacey-Dieckmann cyclization, which can be adapted for the synthesis of this compound.[2]

Materials:

  • N-Phenyliminodiacetic acid diethyl ester

  • Sodium ethoxide (NaOEt) or another suitable strong base

  • Anhydrous ethanol or another suitable aprotic solvent

  • Hydrochloric acid (HCl) for acidic workup

  • Organic solvents for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of sodium ethoxide in anhydrous ethanol.

  • Addition of Diester: The N-phenyliminodiacetic acid diethyl ester, dissolved in anhydrous ethanol, is added dropwise to the stirred base solution at room temperature.

  • Reaction: The reaction mixture is then heated to reflux for several hours. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with dilute hydrochloric acid.

  • Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product can be purified by column chromatography or recrystallization to yield this compound.

Spectroscopic Characterization

1H NMR Spectroscopy (Predicted):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.2 - 7.5m5HAromatic protons (C₆H₅)
~3.8s2HCH₂ adjacent to N
~3.4s2HCH₂ between carbonyls

13C NMR Spectroscopy (Predicted):

Chemical Shift (ppm)Assignment
~205C=O (at C4)
~170C=O (at C2)
~138Quaternary aromatic carbon (C-ipso)
~129Aromatic CH
~125Aromatic CH
~120Aromatic CH
~50CH₂ adjacent to N
~45CH₂ between carbonyls

IR Spectroscopy (Predicted):

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretch (aromatic)
~2950-2850MediumC-H stretch (aliphatic)
~1750-1700StrongC=O stretch (dione)
~1600, ~1490Medium-StrongC=C stretch (aromatic ring)
~1400-1300MediumC-N stretch

Mass Spectrometry (Predicted Fragmentation):

The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of 189.19. Common fragmentation patterns would involve the loss of CO, cleavage of the pyrrolidine ring, and fragmentation of the phenyl group.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited, the broader class of pyrrolidine-2,4-dione derivatives has been investigated for various pharmacological activities.

Antimicrobial and Antifungal Activity: Several studies have reported that derivatives of pyrrolidine-2,4-dione exhibit promising antibacterial and antifungal properties. These compounds may serve as scaffolds for the development of new antimicrobial agents.

Anti-inflammatory Activity: A related compound, 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine, has been shown to suppress the Toll-Like Receptor 4 (TLR4) signaling pathway.[3][4] This pathway is a key component of the innate immune system and is involved in inflammatory responses. It is plausible that this compound could also modulate inflammatory signaling pathways, making it a candidate for further investigation in this area.

Diagram of a Potential Signaling Pathway Interaction:

TLR4_Signaling_Pathway Potential Interaction with TLR4 Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Activates NF_kB NF-κB IKK_complex->NF_kB Activates Inflammatory_Genes Inflammatory Gene Expression NF_kB->Inflammatory_Genes Induces Compound This compound Compound->TLR4 Potential Inhibition of Dimerization

Caption: Potential inhibitory effect on the TLR4 signaling pathway.

Experimental Workflow for Characterization

A systematic workflow is crucial for the unambiguous characterization of newly synthesized this compound.

Characterization_Workflow Characterization Workflow for this compound Start Crude Synthesized Product Purification Purification (Column Chromatography / Recrystallization) Start->Purification Purity_Check Purity Assessment (TLC, HPLC) Purification->Purity_Check Structure_Confirmation Structural Confirmation Purity_Check->Structure_Confirmation Melting_Point Melting Point Determination Purity_Check->Melting_Point NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Structure_Confirmation->NMR MS Mass Spectrometry (HRMS) Structure_Confirmation->MS IR IR Spectroscopy Structure_Confirmation->IR Final_Product Pure this compound Structure_Confirmation->Final_Product Melting_Point->Final_Product

Caption: A typical workflow for the characterization of synthesized this compound.

This guide serves as a foundational resource for researchers interested in this compound. Further experimental investigation is necessary to fully elucidate its properties and potential applications. The provided synthetic and characterization workflows offer a starting point for such studies. The potential for this compound to interact with inflammatory pathways warrants deeper exploration in the context of drug discovery.

References

Synthesis and Characterization of 1-Phenylpyrrolidine-2,4-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Phenylpyrrolidine-2,4-dione, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of a direct published synthetic protocol, this document outlines a plausible and scientifically sound synthetic approach based on established chemical principles, primarily the Dieckmann condensation. Furthermore, it details the expected analytical characterization of the target molecule.

Synthetic Approach

The synthesis of this compound can be conceptually approached through an intramolecular Dieckmann condensation of a suitably substituted N-phenyl-β-alanine ester. This method is a reliable strategy for the formation of five-membered rings and the generation of β-keto ester functionalities within a cyclic framework.[1][2][3][4][5] The proposed synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: N-Arylation cluster_1 Step 2: Acylation cluster_2 Step 3: Cyclization Aniline Aniline Michael_addition Michael Addition Aniline->Michael_addition Ethyl_acrylate Ethyl acrylate Ethyl_acrylate->Michael_addition N_phenyl_beta_alaninate Ethyl N-phenyl-β-alaninate Michael_addition->N_phenyl_beta_alaninate Acylation N-Acylation N_phenyl_beta_alaninate->Acylation Ethyl_chloroacetate Ethyl chloroacetate Ethyl_chloroacetate->Acylation Diester_precursor Diethyl N-phenyl-N-(2-ethoxy-2-oxoethyl)-β-alaninate Acylation->Diester_precursor Dieckmann_condensation Dieckmann Condensation Diester_precursor->Dieckmann_condensation Base Strong Base (e.g., NaOEt) Base->Dieckmann_condensation Target_molecule This compound Dieckmann_condensation->Target_molecule

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols (Proposed)

Step 1: Synthesis of Ethyl N-phenyl-β-alaninate

This step involves the Michael addition of aniline to ethyl acrylate.

  • Materials: Aniline, Ethyl acrylate, Triethylamine (optional, as catalyst), Ethanol (solvent).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve aniline (1.0 eq) in ethanol.

    • Add ethyl acrylate (1.1 eq) to the solution. If the reaction is slow, a catalytic amount of triethylamine can be added.

    • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield ethyl N-phenyl-β-alaninate.

Step 2: Synthesis of Diethyl N-phenyl-N-(2-ethoxy-2-oxoethyl)-β-alaninate

This step involves the N-acylation of the secondary amine with ethyl chloroacetate.

  • Materials: Ethyl N-phenyl-β-alaninate, Ethyl chloroacetate, Sodium hydride (or another suitable base), Anhydrous tetrahydrofuran (THF) (solvent).

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 eq) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of ethyl N-phenyl-β-alaninate (1.0 eq) in anhydrous THF to the suspension.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

    • Cool the reaction mixture back to 0 °C and add ethyl chloroacetate (1.1 eq) dropwise.

    • Allow the reaction to proceed at room temperature overnight. Monitor by TLC.

    • Carefully quench the reaction by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude diester precursor can be purified by column chromatography.

Step 3: Synthesis of this compound via Dieckmann Condensation

This is the key cyclization step.[1][2][3][4][5]

  • Materials: Diethyl N-phenyl-N-(2-ethoxy-2-oxoethyl)-β-alaninate, Sodium ethoxide (or potassium tert-butoxide), Anhydrous toluene or THF (solvent), Hydrochloric acid (for workup).

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the diester precursor (1.0 eq) in anhydrous toluene.

    • Add a solution of sodium ethoxide (1.1 eq) in ethanol or solid potassium tert-butoxide portion-wise.

    • Heat the reaction mixture to reflux and stir for several hours. Monitor the reaction by TLC for the disappearance of the starting material.

    • After completion, cool the reaction mixture to room temperature and carefully quench with a dilute aqueous solution of hydrochloric acid to neutralize the base.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude this compound can be purified by recrystallization or column chromatography.

Characterization

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques and physical property measurements. The expected data is summarized below.

Data Presentation
Parameter Expected Value / Observation
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.18 g/mol
Melting Point Expected to be a solid at room temperature. The exact melting point would need to be determined experimentally.
¹H NMR Aromatic protons (phenyl group): ~7.2-7.5 ppm (multiplet, 5H). Methylene protons (pyrrolidine ring): Two distinct signals, likely in the range of 2.5-4.0 ppm. The protons at C3 and C5 will have different chemical shifts and may show coupling.
¹³C NMR Carbonyl carbons (C2 and C4): ~165-175 ppm and ~200-210 ppm (keto-enol tautomerism might influence this). Aromatic carbons: ~120-140 ppm. Methylene carbons (C3 and C5): ~30-50 ppm.
FT-IR (cm⁻¹) ~1750-1700 (C=O stretch, dione). ~1600 (C=C aromatic stretch). ~3000-2850 (C-H stretch).
Mass Spectrometry (m/z) [M]+ at 175. Key fragments would involve the loss of CO and fragmentation of the pyrrolidine ring.
Predicted Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex multiplet in the aromatic region (δ 7.2-7.5 ppm) corresponding to the five protons of the phenyl group. The pyrrolidine ring protons at positions 3 and 5 would likely appear as two distinct signals, possibly multiplets, in the upfield region (δ 2.5-4.0 ppm) due to their different chemical environments. The integration of these signals should correspond to a 5:2:2 ratio.

¹³C NMR Spectroscopy: The carbon NMR spectrum will be characterized by the presence of two carbonyl carbon signals, one for the amide carbonyl (C2) and one for the ketone carbonyl (C4). The chemical shifts of these carbons will be in the downfield region. The phenyl group will show characteristic signals in the aromatic region. Two signals corresponding to the methylene carbons (C3 and C5) of the pyrrolidine ring are also expected.

FT-IR Spectroscopy: The infrared spectrum should exhibit strong absorption bands characteristic of the two carbonyl groups in the dione structure, typically in the range of 1700-1750 cm⁻¹. Other significant peaks would include those for aromatic C-H and aliphatic C-H stretching.

Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]⁺ at m/z = 175, corresponding to the molecular weight of this compound. The fragmentation pattern would likely involve the loss of carbon monoxide (CO) and cleavage of the pyrrolidine ring, providing further structural confirmation.

Logical Workflow for Characterization

The following diagram illustrates the logical workflow for the characterization of the synthesized compound.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis Crude_Product Crude this compound Purification Purification (Recrystallization/Chromatography) Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product NMR ¹H and ¹³C NMR Pure_Product->NMR IR FT-IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS Physical_Properties Physical Property Measurement (Melting Point) Pure_Product->Physical_Properties Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Physical_Properties->Structure_Confirmation

Caption: Logical workflow for the characterization of this compound.

Conclusion

This technical guide provides a robust theoretical framework for the synthesis and characterization of this compound. The proposed synthetic route, centered around the Dieckmann condensation, offers a viable pathway for obtaining this target molecule. The outlined characterization methods and predicted data will be instrumental for researchers in confirming the identity and purity of the synthesized compound. This information serves as a valuable resource for scientists and professionals engaged in the fields of organic synthesis, medicinal chemistry, and drug development.

References

Spectroscopic Profile of 1-Phenylpyrrolidine-2,4-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-Phenylpyrrolidine-2,4-dione. Due to the limited availability of experimental spectra in public databases, this guide presents predicted spectroscopic data for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside predicted Mass Spectrometry (MS) data. The methodologies provided are standardized protocols for the acquisition of such data for a solid organic compound.

Core Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, offering a foundational dataset for the characterization of this molecule.

Predicted Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.4 - 7.6Multiplet5HAromatic protons (C₆H₅)
~ 3.8Singlet2HCH₂ (Position 5)
~ 3.4Singlet2HCH₂ (Position 3)

Note: Predicted spectra are generated using computational algorithms and may vary from experimental results. The solvent is typically CDCl₃ or DMSO-d₆.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm)Assignment
~ 205C=O (Position 4)
~ 170C=O (Position 2)
~ 138Quaternary Aromatic Carbon (C-N)
~ 129Aromatic CH
~ 128Aromatic CH
~ 125Aromatic CH
~ 50CH₂ (Position 5)
~ 45CH₂ (Position 3)

Note: Predicted spectra provide an estimation of chemical shifts and are valuable for initial characterization.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 3050MediumAromatic C-H stretch
~ 2950MediumAliphatic C-H stretch
~ 1750StrongC=O stretch (dione)
~ 1680StrongC=O stretch (amide)
~ 1600, 1490Medium-StrongAromatic C=C stretch
~ 1350MediumC-N stretch
~ 750, 690StrongAromatic C-H bend (monosubstituted)

Note: Predicted IR data can guide the interpretation of experimental spectra by highlighting key functional group vibrations.

Predicted Mass Spectrometry (MS) Data

The predicted mass spectrometry data is derived from the compound's molecular formula (C₁₀H₉NO₂) and molecular weight (175.18 g/mol ).[1]

Table 4: Predicted m/z Values for this compound Adducts[1]

AdductPredicted m/z
[M+H]⁺176.0706
[M+Na]⁺198.0525
[M+K]⁺214.0265
[M-H]⁻174.0560
[M+NH₄]⁺193.0971
[M+HCOO]⁻220.0615

Note: These values are calculated based on the monoisotopic mass and are essential for identifying the molecular ion peak in mass spectrometry analysis.

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above. These protocols are standard for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.

    • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

    • Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a depth gauge.

    • Place the sample into the NMR magnet.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled experiment is typically run. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer acquisition time are required.

Infrared (IR) Spectroscopy

A common method for analyzing solid samples is the thin-film method.

  • Sample Preparation:

    • Place a small amount (1-2 mg) of this compound in a clean, dry watch glass or vial.

    • Add a few drops of a volatile solvent (e.g., acetone or dichloromethane) to dissolve the solid.

    • Using a pipette, apply a small drop of the solution to the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the clean, empty sample compartment.

    • Acquire the sample spectrum.

    • The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a suitable method for this compound.

  • Sample Preparation:

    • Prepare a dilute solution of this compound (typically in the range of 1-10 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

  • Data Acquisition:

    • The sample solution is introduced into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

    • A high voltage is applied to the ESI needle, causing the sample solution to form a fine spray of charged droplets.

    • As the solvent evaporates from the droplets, the charge density increases, leading to the formation of gas-phase ions of the analyte.

    • These ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) where their mass-to-charge ratio (m/z) is determined.

    • Spectra are typically acquired in both positive and negative ion modes to observe different adducts.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or synthesized compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR_Data NMR Data Analysis (Chemical Shift, Integration, Coupling) NMR->NMR_Data IR_Data IR Data Analysis (Functional Groups) IR->IR_Data MS_Data MS Data Analysis (Molecular Weight, Formula) MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide on the Core Mechanism of Action of 1-Phenylpyrrolidine-2,4-dione Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the mechanisms of action of 1-phenylpyrrolidine-2,4-dione and its derivatives. The diverse biological activities of these compounds are detailed, with a focus on their interactions with key cellular targets and signaling pathways. This document summarizes quantitative data, outlines experimental protocols, and provides visual representations of complex biological processes to facilitate further research and drug development efforts in this area.

Inhibition of Aldo-Keto Reductase 1C3 (AKR1C3)

Derivatives of the this compound scaffold have been identified as potent inhibitors of Aldo-Keto Reductase 1C3 (AKR1C3), an enzyme implicated in the progression of various cancers, including prostate and breast cancer.[1] Inhibition of AKR1C3 is a promising therapeutic strategy, and several studies have quantified the inhibitory potential of this class of compounds.

Quantitative Data: AKR1C3 Inhibition
Compound Derivative ClassSpecific Compound ExampleTargetIC50 (µM)Reference
17α-picolyl androstaneCompound 1AKR1C3~32[2]
17(E)-picolinylidene androstaneCompound 7AKR1C3~14[2]
17(E)-picolinylidene androstaneCompound 2AKR1C316.17 ± 1.52[2]
17(E)-picolinylidene androstaneCompound 3AKR1C312.09 ± 4.16[2]
Phenylpyrrolidin-2-oneCompound 4AKR1C30.122[1]
Phenylpyrrolidin-2-oneCompound 3AKR1C326.33[1]
N-Phenyl-AminobenzoateFlufenamic acidAKR1C30.051[3]
N-Phenyl-AminobenzoateCompound 1oAKR1C30.038
Experimental Protocol: AKR1C3 Inhibition Assay

This protocol outlines a standard method for determining the in vitro inhibitory activity of test compounds against the AKR1C3 enzyme.[2]

1. Reagents and Materials:

  • Recombinant human AKR1C3 enzyme

  • NADPH (cofactor)

  • 9,10-phenanthrenequinone (PQ, substrate)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring fluorescence at excitation/emission wavelengths of 340/460 nm

2. Assay Procedure:

  • Prepare a reaction mixture in each well of the 96-well plate containing potassium phosphate buffer, recombinant AKR1C3 enzyme, and the test compound at various concentrations.

  • Pre-incubate the enzyme and test compounds for 15 minutes at 37°C.

  • Initiate the enzymatic reaction by adding NADPH and the substrate (PQ).

  • Immediately measure the decrease in NADPH fluorescence in kinetic mode every 30 seconds for 10 minutes at 37°C.

  • The rate of reaction is determined from the linear portion of the fluorescence versus time plot.

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control (DMSO).

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow: AKR1C3 Inhibition Assay

AKR1C3_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents: - AKR1C3 Enzyme - NADPH - Substrate (PQ) - Test Compounds plate Prepare 96-well plate with Buffer and Enzyme reagents->plate add_compound Add Test Compounds to wells plate->add_compound pre_incubate Pre-incubate (15 min, 37°C) add_compound->pre_incubate start_reaction Initiate Reaction (Add NADPH and Substrate) pre_incubate->start_reaction measure Measure Fluorescence (Ex: 340nm, Em: 460nm) start_reaction->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for determining the IC50 of this compound derivatives against AKR1C3.

Dual Inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX)

Certain derivatives of this compound have demonstrated the ability to dually inhibit both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. This dual inhibition is a significant area of interest for the development of anti-inflammatory agents with a potentially improved safety profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Quantitative Data: COX and 5-LOX Inhibition
Compound Derivative ClassTargetIC50 (µM)Reference
N-hydroxyurea derivative of indomethacin (1)COX-25.26[4]
5-LOX2.33[4]
N-hydroxyurea derivative of flurbiprofen (2)COX-26.83[4]
5-LOX1.89[4]
N-hydroxyurea derivative of diclofenac (3)COX-27.14[4]
5-LOX1.57[4]
"type B hydroxamic acid" of ibuprofen (11)COX-236.18[5]
5-LOX1.04[5]
"type B hydroxamic acid" of naproxen (12)COX-283.42[5]
5-LOX1.29[5]
Thiophene derivative (5b)COX-25.45[6]
5-LOX4.33[6]
Experimental Protocol: COX-1/COX-2 and 5-LOX Inhibition Assays

The following protocol describes a common method for assessing the inhibitory activity of compounds against COX-1, COX-2, and 5-LOX enzymes in vitro.[6]

1. Reagents and Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Human recombinant 5-LOX enzyme

  • Arachidonic acid (substrate)

  • Fluorometric probes (e.g., ADHP for COX, specific probe for 5-LOX)

  • Reaction buffer (e.g., Tris-HCl)

  • Test compounds dissolved in DMSO

  • Reference inhibitors (e.g., Celecoxib for COX-2, Zileuton for 5-LOX)

  • 96-well black microplates

  • Fluorometric microplate reader

2. Assay Procedure:

  • In separate wells of a 96-well plate, add the reaction buffer, the respective enzyme (COX-1, COX-2, or 5-LOX), and the test compound at various concentrations.

  • Incubate the enzyme and test compound for a specified time (e.g., 15 minutes) at room temperature to allow for binding.

  • Initiate the reaction by adding the substrate, arachidonic acid, and the fluorometric probe.

  • Measure the fluorescence intensity over time using a microplate reader.

3. Data Analysis:

  • Determine the rate of the enzymatic reaction from the change in fluorescence over time.

  • Calculate the percentage of inhibition for each test compound concentration compared to a vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration to generate a dose-response curve.

  • Calculate the IC50 value from the fitted curve.

Experimental Workflow: Dual COX/5-LOX Inhibition Assay

COX_LOX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents: - COX-1, COX-2, 5-LOX Enzymes - Arachidonic Acid - Fluorometric Probes - Test Compounds plate Prepare 96-well plates with Buffer and respective Enzymes reagents->plate add_compound Add Test Compounds plate->add_compound incubate Incubate (e.g., 15 min, RT) add_compound->incubate start_reaction Initiate Reaction (Add Substrate & Probe) incubate->start_reaction measure Measure Fluorescence start_reaction->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for assessing dual inhibition of COX and 5-LOX enzymes.

Suppression of Toll-like Receptor (TLR) Signaling

Certain 1-phenylpyrrolidine derivatives have been shown to suppress Toll-like receptor (TLR) signaling pathways, which are crucial components of the innate immune system.[7] Specifically, these compounds can inhibit the activation of downstream transcription factors such as NF-κB and IRF3, leading to a reduction in the production of pro-inflammatory cytokines and other inflammatory mediators.

Signaling Pathway: TLR4 Inhibition

TLR4_Signaling_Inhibition LPS LPS TLR4_MD2 TLR4/MD-2 LPS->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 TRIF TRIF TLR4_MD2->TRIF IKK IKK Complex MyD88->IKK TBK1_IKKi TBK1/IKKε TRIF->TBK1_IKKi NFkB_IkB NF-κB/IκB IKK->NFkB_IkB IRF3 IRF3 TBK1_IKKi->IRF3 Phosphorylation NFkB NF-κB NFkB_IkB->NFkB Activation Nucleus Nucleus NFkB->Nucleus IRF3->Nucleus Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Compound 1-Phenylpyrrolidine -2,4-dione Derivative Compound->TLR4_MD2 Inhibits Dimerization Compound->IKK Inhibits Compound->TBK1_IKKi Inhibits

Caption: Inhibition of the TLR4 signaling pathway by 1-phenylpyrrolidine derivatives.

Experimental Protocol: NF-κB Activation Assay (HEK-Blue™ TLR4 Cells)

This protocol describes a method to assess the inhibition of TLR4-mediated NF-κB activation using a reporter cell line.[7]

1. Reagents and Materials:

  • HEK-Blue™ hTLR4 cells (stably transfected with human TLR4, MD-2, CD14, and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB inducible promoter)

  • HEK-Blue™ Detection medium

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well cell culture plates

  • Spectrophotometer capable of reading absorbance at 620-650 nm

2. Assay Procedure:

  • Seed HEK-Blue™ hTLR4 cells in a 96-well plate and incubate overnight.

  • Treat the cells with various concentrations of the test compounds for a specified pre-incubation period (e.g., 1 hour).

  • Stimulate the cells with a known concentration of LPS to activate the TLR4 signaling pathway.

  • Incubate the plates for a period sufficient to allow for SEAP expression (e.g., 16-24 hours).

  • Add HEK-Blue™ Detection medium to the cell supernatant.

  • Incubate for a short period (e.g., 1-3 hours) to allow for color development.

  • Measure the absorbance at 620-650 nm.

3. Data Analysis:

  • The absorbance is directly proportional to the amount of SEAP produced, which reflects the level of NF-κB activation.

  • Calculate the percentage of inhibition of NF-κB activation for each concentration of the test compound relative to the LPS-stimulated control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Inhibition of Carbonic Anhydrases (CA)

Derivatives of the pyrrolidine-2,5-dione scaffold have been investigated for their inhibitory effects on human carbonic anhydrase (hCA) isozymes I and II. These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma and epilepsy.

Quantitative Data: Carbonic Anhydrase Inhibition
Compound Derivative ClassTargetKi (µM)Reference
Glycine sulfonamide (G1)hCA I14.66[8]
hCA II18.31[8]
Phenylalanine sulfonamide (P1)hCA I315[8]
hCA II143.8[8]
4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides (9-16)hCA I0.3167 - 0.5331[9]
hCA II0.4125 - 0.6246[9]
Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This protocol outlines a colorimetric method for assessing the inhibitory activity of compounds against carbonic anhydrases.

1. Reagents and Materials:

  • Purified human carbonic anhydrase I and II

  • 4-Nitrophenylacetate (NPA) as the substrate

  • Tris-HCl buffer (pH 7.4)

  • Test compounds dissolved in DMSO

  • Acetazolamide (standard inhibitor)

  • 96-well microplates

  • Spectrophotometer capable of reading absorbance at 348 nm

2. Assay Procedure:

  • Add Tris-HCl buffer, the test compound at various concentrations, and the carbonic anhydrase enzyme to the wells of a 96-well plate.

  • Pre-incubate the mixture for a short period (e.g., 10 minutes) at room temperature.

  • Initiate the reaction by adding the substrate, 4-nitrophenylacetate.

  • Immediately monitor the increase in absorbance at 348 nm due to the formation of 4-nitrophenolate.

3. Data Analysis:

  • Determine the initial reaction rates from the linear portion of the absorbance versus time curves.

  • Calculate the percentage of inhibition for each test compound concentration.

  • Determine the IC50 values from dose-response curves.

  • The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the inhibition mechanism is competitive.

Blockade of L-type Calcium Channels (Cav1.2)

The anticonvulsant activity of some pyrrolidine-2,5-dione derivatives has been linked to their ability to block L-type voltage-gated calcium channels, specifically Cav1.2. These channels play a critical role in neuronal excitability, and their modulation can have significant effects on seizure activity.

Quantitative Data: L-type Calcium Channel Blockade
Compound Derivative ClassTargetpEC50Reference
1,4-Dihydropyridine (Compound 5)L-type Ca2+ channels6.46 ± 0.07[10]
1,4-Dihydropyridine (Compound 6)L-type Ca2+ channels6.35 ± 0.10[10]
Verapamil (Reference)L-type Ca2+ channels6.97 ± 0.15[10]
m-Nifedipine (Reference)L-type Ca2+ channels6.48 ± 0.05[10]

Note: pEC50 is the negative logarithm of the EC50 value.

Experimental Protocol: Cav1.2 Channel Inhibition Assay (Patch-Clamp Electrophysiology)

This protocol describes the gold-standard method for measuring the effect of compounds on Cav1.2 channel activity.

1. Reagents and Materials:

  • Cell line stably expressing human Cav1.2 channels (e.g., HEK293 cells)

  • External and internal patch-clamp solutions

  • Test compounds dissolved in the external solution

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pulling patch pipettes

2. Assay Procedure:

  • Culture the Cav1.2-expressing cells to an appropriate confluency.

  • Establish a whole-cell patch-clamp recording from a single cell.

  • Apply a voltage protocol to elicit Cav1.2 currents. A typical protocol involves holding the cell at a negative potential (e.g., -80 mV) and applying depolarizing voltage steps to various potentials (e.g., from -40 mV to +60 mV).

  • Record the baseline Cav1.2 currents.

  • Perfuse the cell with the external solution containing the test compound at different concentrations.

  • Record the Cav1.2 currents in the presence of the compound after the effect has reached a steady state.

3. Data Analysis:

  • Measure the peak inward current at each voltage step before and after the application of the compound.

  • Calculate the percentage of inhibition of the peak current at each concentration.

  • Construct a concentration-response curve and determine the IC50 value.

Logical Relationship: From Compound to Cellular Effect

Cav1_2_Blockade_Logic Compound 1-Phenylpyrrolidine-2,5-dione Derivative Cav12 L-type Calcium Channel (Cav1.2) Compound->Cav12 Blocks Ca_Influx Decreased Ca2+ Influx into Neuron Cav12->Ca_Influx Neuronal_Excitability Reduced Neuronal Excitability Ca_Influx->Neuronal_Excitability Anticonvulsant_Activity Anticonvulsant Activity Neuronal_Excitability->Anticonvulsant_Activity

Caption: Proposed mechanism of anticonvulsant activity via Cav1.2 channel blockade.

References

A Technical Guide to the Synthesis of Pyrrolidine-2,4-diones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The pyrrolidine-2,4-dione, also known as the tetramic acid moiety, is a privileged heterocyclic scaffold found in a wide array of natural products and pharmacologically active compounds.[1][2] These molecules exhibit a diverse range of biological activities, including antibiotic, antiviral, antifungal, cytotoxic, and enzyme inhibitory properties.[1][3][4] The versatile biological profile and the synthetically accessible core structure have made pyrrolidine-2,4-diones attractive targets for organic synthesis and medicinal chemistry, particularly in the development of novel therapeutic agents.[2][5] This guide provides an in-depth review of the core synthetic strategies for constructing the pyrrolidine-2,4-dione ring system, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams.

Core Synthetic Strategies

The synthesis of the pyrrolidine-2,4-dione core can be achieved through several strategic approaches, ranging from classic condensation reactions to modern multi-component and solid-phase methodologies. The most prominent of these are the Dieckmann condensation, multi-component reaction strategies, and solid-phase synthesis.

Dieckmann Condensation of N-Acyl Amino Esters

The Dieckmann condensation is a cornerstone intramolecular reaction for the synthesis of five- and six-membered cyclic β-keto esters.[6][7] In the context of pyrrolidine-2,4-diones, this reaction involves the base-catalyzed intramolecular cyclization of an N-acyl amino acid ester.[8][9] The process is widely used due to its reliability and the ready availability of starting materials (amino acids and acylating agents).

Mechanism: The reaction is initiated by a strong base that deprotonates the α-carbon of the N-acyl group, forming an enolate.[6][10] This enolate then undergoes an intramolecular nucleophilic attack on the ester carbonyl, forming a tetrahedral intermediate. Subsequent elimination of the alkoxide leaving group yields the cyclic β-keto ester, the pyrrolidine-2,4-dione. An acidic workup is typically required to neutralize the enolate formed under the basic conditions.[10] A significant challenge with this method can be the epimerization at the C-5 position, which can occur under the basic reaction conditions.[8]

Dieckmann_Condensation cluster_start Starting Material cluster_steps Reaction Steps cluster_product Product start N-Acyl Amino Ester step1 1. Base-mediated α-proton abstraction start->step1 Strong Base (e.g., NaOEt, KOtBu) step2 2. Intramolecular nucleophilic attack step1->step2 Forms Enolate step3 3. Elimination of alkoxide (RO⁻) step2->step3 Forms Tetrahedral Intermediate step4 4. Acidic Workup step3->step4 Forms Cyclic β-keto Enolate product Pyrrolidine-2,4-dione step4->product Protonation Ugi_Dieckmann_Pathway Aldehyde Aldehyde (with ester group) Ugi_Reaction Ugi Four-Component Reaction Aldehyde->Ugi_Reaction Amine Amine Amine->Ugi_Reaction Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Ugi_Reaction Isocyanide Isocyanide Isocyanide->Ugi_Reaction Ugi_Adduct Ugi Adduct Cyclization Base-mediated Dieckmann Cyclization Ugi_Adduct->Cyclization Base (e.g., DBU, KOtBu) Final_Product Substituted Pyrrolidine-2,4-dione Ugi_Reaction->Ugi_Adduct Cyclization->Final_Product Solid_Phase_Synthesis Resin Solid Support (e.g., Wang Resin) Step1 1. Immobilize Fmoc-Amino Acid Resin->Step1 Step2 2. Fmoc Deprotection Step1->Step2 Step3 3. N-Acylation Step2->Step3 Step4 4. Cyclative Cleavage (Dieckmann Condensation) Step3->Step4 Filtration Filtration Step4->Filtration Base (e.g., KOH, DBU) Product Pure Pyrrolidine-2,4-dione in Solution Filtration->Product

References

Potential Therapeutic Targets of 1-Phenylpyrrolidine-2,4-dione: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific therapeutic targets of 1-Phenylpyrrolidine-2,4-dione is limited in publicly available scientific literature. This guide, therefore, leverages data from structurally related compounds and outlines a comprehensive in silico approach to identify and validate potential therapeutic targets. The presented data and experimental protocols are illustrative, based on the analysis of analogous chemical structures, to guide future research endeavors.

Introduction

The pyrrolidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities. The introduction of a phenyl group at the 1-position can significantly influence its pharmacokinetic and pharmacodynamic properties. While the direct targets of this compound remain to be elucidated, analysis of related compounds suggests potential interactions with key enzymes and signaling pathways implicated in various disease states. This document provides a framework for investigating these potential therapeutic targets through computational and experimental methodologies.

Postulated Therapeutic Targets Based on Structural Analogs

Based on the biological activities of structurally similar pyrrolidine derivatives, several potential therapeutic targets for this compound can be hypothesized. These include enzymes involved in inflammation, cancer, and infectious diseases.

Aldo-Keto Reductase Family 1 Member C3 (AKR1C3)

Derivatives of pyrrolidin-2-one have been identified as inhibitors of AKR1C3, an enzyme implicated in the progression of prostate and breast cancers.

Carbonic Anhydrases

Substituted pyrrolidine-2,5-diones have demonstrated inhibitory activity against human carbonic anhydrase (hCA) isozymes, particularly hCA II. These enzymes are involved in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and epilepsy.

Fungal Enzymes

The pyrrolidine-2,4-dione core has been associated with antifungal activity, suggesting potential inhibition of essential fungal enzymes. Theoretical studies on related 1-phenylpyrrolidine-2,5-diones have explored the structural requirements for this activity.

In Silico Target Prediction and Validation Workflow

A systematic in silico approach can be employed to predict and prioritize potential therapeutic targets of this compound.

cluster_0 In Silico Target Prediction cluster_1 Experimental Validation Ligand-Based Virtual Screening Ligand-Based Virtual Screening Hit Prioritization Hit Prioritization Ligand-Based Virtual Screening->Hit Prioritization Similarity Search Structure-Based Virtual Screening (Docking) Structure-Based Virtual Screening (Docking) Structure-Based Virtual Screening (Docking)->Hit Prioritization Binding Affinity Target Prediction Servers Target Prediction Servers Target Prediction Servers->Hit Prioritization Probability Score Biochemical Assays Biochemical Assays Hit Prioritization->Biochemical Assays Top Candidates Lead Optimization Lead Optimization Biochemical Assays->Lead Optimization Cell-Based Assays Cell-Based Assays Cell-Based Assays->Lead Optimization Biophysical Assays Biophysical Assays Biophysical Assays->Lead Optimization

Caption: In Silico Target Identification and Validation Workflow.
Detailed Methodologies for In Silico Prediction

3.1.1. Ligand-Based Virtual Screening:

  • Principle: This method identifies potential targets by comparing the 2D or 3D structure of this compound to databases of compounds with known biological activities.

  • Protocol:

    • Generate a 3D conformation of this compound using computational chemistry software (e.g., Avogadro, ChemDraw).

    • Utilize a similarity search algorithm (e.g., Tanimoto coefficient) to screen public and commercial databases (e.g., ChEMBL, PubChem, ZINC).

    • Analyze the biological targets of the top-scoring similar compounds to identify potential targets for this compound.

3.1.2. Structure-Based Virtual Screening (Molecular Docking):

  • Principle: This method predicts the binding affinity and pose of this compound within the binding sites of known protein structures.

  • Protocol:

    • Prepare the 3D structure of this compound (ligand) and a library of potential protein targets (receptors) obtained from the Protein Data Bank (PDB).

    • Define the binding site on each receptor.

    • Perform molecular docking simulations using software such as AutoDock Vina or Glide.

    • Rank the potential targets based on the predicted binding energy (docking score) and analyze the binding interactions (e.g., hydrogen bonds, hydrophobic interactions).

Hypothetical Quantitative Data

The following table presents hypothetical data that could be generated from the in silico and subsequent experimental validation studies.

Potential Target In Silico Method Predicted Binding Affinity (kcal/mol) Experimental Validation IC50 / Ki (µM)
AKR1C3Molecular Docking-8.5Enzyme Inhibition Assay5.2
Carbonic Anhydrase IIMolecular Docking-7.9Enzyme Inhibition Assay12.8
Fungal Lanosterol 14α-demethylaseMolecular Docking-9.1MIC Assay2.5
Toll-like Receptor 4 (TLR4)Ligand SimilarityN/ANF-κB Reporter Assay8.7

Signaling Pathway Analysis

Based on the potential inhibition of Toll-like Receptor 4 (TLR4), a key mediator of inflammatory responses, the following signaling pathway diagram illustrates the potential mechanism of action of this compound.

TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK complex TRAF6->IKK_complex IkB IκB IKK_complex->IkB inhibits NF_kB NF-κB IKK_complex->NF_kB activates IkB->NF_kB sequesters Nucleus Nucleus NF_kB->Nucleus Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Compound 1-Phenylpyrrolidine- 2,4-dione Compound->TLR4 Potential Inhibition

Caption: Postulated Inhibition of the TLR4 Signaling Pathway.

Experimental Protocols for Target Validation

AKR1C3 Enzyme Inhibition Assay
  • Objective: To determine the in vitro inhibitory activity of this compound against human AKR1C3.

  • Materials: Recombinant human AKR1C3, NADPH, substrate (e.g., 9,10-phenanthrenequinone), assay buffer, 96-well microplate, plate reader.

  • Procedure:

    • Prepare a serial dilution of this compound.

    • In a 96-well plate, add the assay buffer, NADPH, and the test compound or vehicle control.

    • Initiate the reaction by adding the AKR1C3 enzyme.

    • Add the substrate to start the reaction.

    • Monitor the decrease in NADPH absorbance at 340 nm over time using a microplate reader.

    • Calculate the percentage of inhibition and determine the IC50 value.

NF-κB Reporter Assay
  • Objective: To assess the effect of this compound on the NF-κB signaling pathway in a cellular context.

  • Materials: Human cell line (e.g., HEK293T) stably expressing an NF-κB luciferase reporter construct, cell culture medium, lipopolysaccharide (LPS) as a TLR4 agonist, luciferase assay reagent, luminometer.

  • Procedure:

    • Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS to activate the TLR4/NF-κB pathway.

    • After an appropriate incubation period, lyse the cells and measure the luciferase activity using a luminometer.

    • Calculate the percentage of inhibition of NF-κB activation.

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is currently lacking, a combination of in silico prediction methods and in vitro validation assays provides a robust framework for its investigation. The potential for this compound to modulate key targets in cancer and inflammation, such as AKR1C3 and TLR4, warrants further exploration. The methodologies and hypothetical data presented in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the therapeutic potential of this and other novel chemical entities.

In Silico Modeling of 1-Phenylpyrrolidine-2,4-dione Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of 1-Phenylpyrrolidine-2,4-dione and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile scaffold, which has been explored for a range of therapeutic applications, including as antimicrobial, anticancer, anti-inflammatory, and antidiabetic agents. This document details the key molecular targets, summarizes quantitative interaction data, outlines detailed experimental protocols for in silico analysis, and visualizes relevant biological pathways.

Molecular Targets and Therapeutic Potential

In silico and in vitro studies have identified several key protein targets for this compound and its analogs. The diverse biological activities stem from the interactions with these specific enzymes and receptors.

  • Antimicrobial Targets: As potential antimicrobial agents, derivatives of this scaffold have been investigated for their ability to inhibit essential bacterial enzymes. One such target is tyrosyl-tRNA synthetase , an enzyme crucial for bacterial protein synthesis. Inhibition of this enzyme disrupts the bacterium's ability to produce necessary proteins, leading to cell death.[1]

  • Anticancer Targets: The anticancer potential of phenylpyrrolidinone derivatives has been linked to the inhibition of enzymes such as cyclooxygenase (COX) , particularly the COX-2 isoform, which is often overexpressed in tumor tissues and plays a role in inflammation and cell proliferation.[2]

  • Antidiabetic Targets: For the management of type 2 diabetes, these compounds have been explored as inhibitors of α-glucosidase , an intestinal enzyme responsible for the breakdown of carbohydrates into glucose. By inhibiting this enzyme, the rate of glucose absorption can be slowed, helping to manage postprandial hyperglycemia. Another significant target in this area is Dipeptidyl peptidase-IV (DPP-4) , an enzyme that inactivates incretin hormones, which are involved in insulin secretion.[3][4]

  • Antimalarial Targets: The scaffold has also been investigated for its potential to inhibit prolyl-tRNA synthetase in Plasmodium falciparum, the parasite responsible for malaria. This enzyme is essential for the parasite's protein synthesis and survival.[5]

Quantitative Data Summary

Table 1: Antimicrobial Activity of Pyrrolidine-2,5-dione Derivatives [6]

CompoundTarget OrganismMIC (µM)
5aEnterococcus faecalis0.25
5gEnterococcus faecalis0.25
5aCandida albicans0.125
5dCandida albicans0.25
5eCandida albicans0.25
5gCandida albicans0.25

Table 2: Anticancer Activity of Pyrrolidinone Derivatives [7]

CompoundCell LineEC50 (µM)
13IGR39 (Melanoma)2.50 ± 0.46
13PPC-1 (Prostate)3.63 ± 0.45
13MDA-MB-231 (Breast)5.10 ± 0.80
13Panc-1 (Pancreatic)5.77 ± 0.80

Table 3: α-Glucosidase Inhibitory Activity of Pyrrolidine-2,5-dione Derivatives

CompoundIC50 (µM)
11o28.3 ± 0.28
22a0.98 ± 0.008

Experimental Protocols for In Silico Modeling

This section provides detailed methodologies for the key in silico experiments to evaluate the interactions of this compound and its derivatives.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This protocol outlines a general workflow for docking this compound into the active site of a target protein.

Protocol:

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states for amino acid residues at a physiological pH of 7.4.

    • Repair any missing residues or atoms using tools like Modeller.

    • Minimize the energy of the protein structure using a force field such as CHARMM22.

  • Ligand Preparation:

    • Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch.

    • Convert the 2D structure to a 3D conformation.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign Gasteiger charges to the ligand atoms.

  • Docking Simulation:

    • Define the binding site on the receptor, typically based on the location of the co-crystallized ligand or through binding pocket prediction algorithms.

    • Set up the grid box to encompass the defined active site.

    • Perform the docking simulation using software such as AutoDock Vina or Glide.

    • Analyze the resulting docking poses based on their binding affinity scores (e.g., kcal/mol) and the interactions (hydrogen bonds, hydrophobic interactions, etc.) with the receptor's amino acid residues.

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding and conformational changes.

Protocol:

  • System Setup:

    • Use the best-ranked docked pose from the molecular docking study as the starting structure.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

  • Simulation Parameters:

    • Employ a suitable force field for the protein and ligand (e.g., AMBER or GROMOS).

    • Perform energy minimization of the entire system to remove steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under the NVT ensemble (constant Number of particles, Volume, and Temperature).

    • Equilibrate the system under the NPT ensemble (constant Number of particles, Pressure, and Temperature) to ensure the correct density.

  • Production Run:

    • Run the production MD simulation for a sufficient duration (e.g., 100 ns or more) under the NPT ensemble.

    • Save the trajectory of atomic coordinates at regular intervals.

  • Analysis:

    • Analyze the trajectory to calculate Root Mean Square Deviation (RMSD) to assess the stability of the complex.

    • Calculate Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

    • Analyze the hydrogen bond network and other non-covalent interactions between the ligand and the protein over time.

ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-likeness of a compound.

Protocol:

  • Input:

    • Provide the 2D structure of this compound in a suitable format (e.g., SMILES).

  • Prediction Tools:

    • Utilize online web servers or standalone software for ADMET prediction, such as SwissADME, pkCSM, or ADMETlab.[6][8]

  • Parameters to Analyze:

    • Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.

    • Distribution: Volume of distribution (VDss), Blood-Brain Barrier (BBB) penetration.

    • Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).

    • Excretion: Total clearance.

    • Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.

    • Lipinski's Rule of Five: Evaluate the drug-likeness based on molecular weight, logP, hydrogen bond donors, and hydrogen bond acceptors.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a typical in silico experimental workflow.

Signaling Pathways

DPP4_Inhibition_Pathway cluster_0 DPP-4 Inhibition cluster_1 Downstream Effects GLP-1 GLP-1 DPP-4 DPP-4 GLP-1->DPP-4 Inactivation Pancreas Pancreas GLP-1->Pancreas GIP GIP GIP->DPP-4 Inactivation GIP->Pancreas Inactive Peptides Inactive Peptides DPP-4->Inactive Peptides DPP-4_Inhibitor This compound (or derivative) DPP-4_Inhibitor->DPP-4 Inhibits Insulin_Secretion ↑ Insulin Secretion Pancreas->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Pancreas->Glucagon_Secretion Glucose_Homeostasis Improved Glucose Homeostasis Insulin_Secretion->Glucose_Homeostasis Glucagon_Secretion->Glucose_Homeostasis

DPP-4 Inhibition Signaling Pathway

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic_Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain COX_Inhibitor This compound (or derivative) COX_Inhibitor->COX_Enzyme Inhibits

COX Inhibition Signaling Pathway
Experimental Workflow

In_Silico_Workflow cluster_0 Preparation cluster_1 Simulation cluster_2 Analysis cluster_3 Prediction Protein_Prep Protein Preparation Docking Molecular Docking Protein_Prep->Docking Ligand_Prep Ligand Preparation (this compound) Ligand_Prep->Docking ADMET_Pred ADMET Prediction Ligand_Prep->ADMET_Pred QSAR QSAR Analysis (for derivatives) Ligand_Prep->QSAR MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Binding_Affinity Binding Affinity Analysis MD_Sim->Binding_Affinity Interaction_Analysis Interaction Analysis MD_Sim->Interaction_Analysis Stability_Analysis Complex Stability Analysis MD_Sim->Stability_Analysis

In Silico Modeling Workflow

Conclusion

The in silico modeling of this compound and its derivatives offers a powerful approach to understanding their therapeutic potential and guiding the design of new, more potent and selective drug candidates. The methodologies outlined in this guide provide a robust framework for researchers to investigate the interactions of this versatile scaffold with a range of biological targets. While experimental data on the parent compound is limited, the predictive power of computational techniques allows for the generation of valuable insights that can accelerate the drug discovery and development process. Future work should focus on synthesizing and experimentally validating the in silico predictions for this compound to provide a more complete understanding of its structure-activity relationships.

References

An In-Depth Technical Guide on 1-Phenylpyrrolidine-2,4-dione: Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylpyrrolidine-2,4-dione, a core heterocyclic scaffold, has garnered significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the discovery, synthesis, and known biological activities of this foundational molecule. Detailed experimental protocols for its synthesis via Dieckmann cyclization are presented, along with a summary of its physicochemical properties. Furthermore, the known biological activities of its derivatives, including antifungal and anticonvulsant effects, are discussed, and a representative signaling pathway is illustrated to highlight potential mechanisms of action. This document aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the pyrrolidine-2,4-dione framework.

Introduction and Historical Context

This compound belongs to the broader class of tetramic acids, which are characterized by a pyrrolidine-2,4-dione ring system. Natural products containing the tetramic acid motif have been known for their diverse and potent biological activities, including antibacterial, antiviral, antifungal, and antitumor properties.[1][2] The initial discovery and synthesis of the parent this compound are not well-documented in a single seminal publication. However, its synthesis falls under the well-established principles of heterocyclic chemistry, with the Dieckmann condensation being a primary method for the formation of the five-membered ring.[3][4][5][6] The ongoing interest in this scaffold is driven by the therapeutic potential of its derivatives.[7][8][9][10]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.18 g/mol
Appearance White to off-white solid
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in organic solvents such as DMSO and methanol

Synthesis of this compound

The primary route for the synthesis of this compound is the intramolecular Dieckmann condensation of an appropriate N-substituted diester. A detailed experimental protocol is outlined below.

Experimental Protocol: Dieckmann Cyclization

Reaction Scheme:

G reactant N-Phenyl-N-(ethoxycarbonylmethyl)glycine ethyl ester product This compound reactant->product Dieckmann Condensation base NaOEt, EtOH

Caption: General scheme for the Dieckmann cyclization to form this compound.

Materials:

  • N-Phenyl-N-(ethoxycarbonylmethyl)glycine ethyl ester

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • Toluene, anhydrous

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of N-Phenyl-N-(ethoxycarbonylmethyl)glycine ethyl ester in anhydrous toluene is added dropwise to a stirred suspension of sodium ethoxide in anhydrous ethanol at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction mixture is then heated to reflux and maintained at this temperature for several hours, with reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of a dilute aqueous solution of hydrochloric acid until the solution is acidic (pH ~5-6).

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • Purification is achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Expected Yield and Characterization:

  • ¹H NMR: Expected signals would include multiplets for the phenyl protons and singlets or multiplets for the methylene protons of the pyrrolidine ring.

  • ¹³C NMR: Expected signals would include those for the carbonyl carbons, the aromatic carbons, and the aliphatic carbons of the pyrrolidine ring.[11][12]

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound would be observed.

Biological Activities and Potential Mechanisms of Action

While the biological activity of the unsubstituted this compound is not extensively studied, numerous derivatives have shown significant pharmacological effects, suggesting the importance of this core structure.

Antifungal Activity

Derivatives of pyrrolidine-2,4-dione have been reported to possess antifungal activity.[8][13] A theoretical study on 1-phenylpyrrolidine-2,5-diones has suggested that the presence of the intact N-phenylsuccinimide moiety is essential for their antifungal effect.[14] The mechanism of action for some tetramic acid derivatives involves the disruption of the fungal cell membrane's proton gradient, acting as protonophores.[11]

Anticonvulsant Activity

Several derivatives of pyrrolidine-2,5-dione have been synthesized and evaluated for their anticonvulsant properties.[9][10] Some of these compounds have shown potent activity in animal models of epilepsy, such as the maximal electroshock (MES) test.[9][10] The proposed mechanism of action for some of these derivatives involves the modulation of neuronal voltage-sensitive sodium and L-type calcium channels.[7]

Signaling Pathways

Based on the known biological activities of tetramic acid derivatives, a potential mechanism of action involves the disruption of cellular membrane potential. The following diagram illustrates a simplified representation of how a tetramic acid derivative might act as a protonophore to disrupt the proton motive force in a bacterial cell, a mechanism that could be analogous in fungal cells.

G Simplified workflow of a tetramic acid acting as a protonophore. cluster_membrane Cell Membrane proton_pump Proton Pump h_out H+ proton_pump->h_out H+ efflux atp_synthase ATP Synthase p_in atp_synthase->p_in ATP Synthesis p_out h_out->atp_synthase H+ influx tetramic_acid This compound (Protonophore) h_out->tetramic_acid Binds H+ h_in H+ h_in->tetramic_acid tetramic_acid->h_out tetramic_acid->h_in Transports H+ across membrane

Caption: Disruption of proton motive force by a tetramic acid derivative.

Future Directions

The this compound scaffold remains a promising starting point for the development of new therapeutic agents. Future research should focus on:

  • Comprehensive Biological Screening: A thorough evaluation of the parent compound's biological activity against a wide range of targets is warranted.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the phenyl ring and the pyrrolidine-2,4-dione core will help in identifying key structural features for enhanced potency and selectivity.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds will be crucial for their rational design and development.

Conclusion

This compound is a versatile and valuable scaffold in medicinal chemistry. Its synthesis via the Dieckmann cyclization is a well-established method. While the biological profile of the parent compound is not fully characterized, its derivatives have shown significant potential as antifungal and anticonvulsant agents. This technical guide provides a foundational understanding of this important molecule, which will hopefully inspire further research and development of novel therapeutics based on this promising core structure.

References

Chemical Space Exploration of 1-Phenylpyrrolidine-2,4-dione Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-phenylpyrrolidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Analogs of this core have been investigated for their potential as anticonvulsant, nootropic, neuroprotective, anticancer, and α-glucosidase inhibitory agents.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical space around this compound, detailing synthetic methodologies, summarizing structure-activity relationships (SAR), and presenting key biological data. The information herein is intended to serve as a resource for researchers engaged in the design and development of novel therapeutics based on this versatile scaffold.

Synthesis of the this compound Scaffold and Analogs

The synthesis of the this compound core can be achieved through various synthetic routes. A common approach involves the condensation of aniline with a suitable dicarbonyl compound. One established method is the acylation of aniline with maleic anhydride to form a maleanilic acid intermediate, which then undergoes a Michael addition with another equivalent of aniline, followed by cyclization to yield 1-phenyl-3-phenylaminopyrrolidine-2,5-dione.[5] While this provides a related scaffold, the direct synthesis of the this compound can be accomplished through a multi-component reaction.[6][7]

General Synthetic Workflow

A generalized synthetic scheme for obtaining 1,4,5-trisubstituted pyrrolidine-2,3-diones, which can be adapted for the synthesis of this compound analogs, is presented below. This typically involves a three-component reaction between an aromatic aldehyde, an aniline, and a β-ketoester like ethyl 2,4-dioxovalerate.[6][7]

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A Aromatic Aldehyde D Three-Component Reaction (e.g., in Glacial Acetic Acid) A->D B Aniline B->D C Ethyl 2,4-dioxovalerate C->D E Substituted 4-acetyl-3-hydroxy-3-pyrroline-2-one D->E VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Migration ERK->Proliferation Inhibitor Pyrrolidinone Analog Inhibitor->VEGFR2 cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Na_channel Voltage-gated Na+ Channel Vesicle Synaptic Vesicle (Glutamate) Na_channel->Vesicle Depolarization Ca_channel Voltage-gated Ca2+ Channel Ca_channel->Vesicle Influx AMPA_R AMPA Receptor Vesicle->AMPA_R Release GABA_R GABA-A Receptor Excitation Reduced Neuronal Excitability GABA_R->Excitation AMPA_R->Excitation Depolarization Inhibitor Anticonvulsant Analog Inhibitor->Na_channel Blocks Inhibitor->Ca_channel Blocks Inhibitor->GABA_R Enhances A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat cells with This compound analogs (various concentrations) B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at ~570 nm G->H I Calculate cell viability and IC50 values H->I

References

Methodological & Application

Synthetic Routes for 1-Phenylpyrrolidine-2,4-dione and its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 1-Phenylpyrrolidine-2,4-dione and its derivatives. This class of compounds, belonging to the tetramic acid family, is of significant interest in medicinal chemistry due to their diverse biological activities. The following sections outline the primary synthetic strategies, detailed experimental procedures, and quantitative data to support the design and execution of these syntheses.

Synthesis of this compound Core via Dieckmann Condensation

The fundamental approach to constructing the this compound scaffold is through an intramolecular Dieckmann condensation of a suitable N-phenyl-substituted diester. This classical method provides a reliable route to the core heterocyclic ring system.

Diagram of the Synthetic Workflow

dieckmann_condensation cluster_0 Preparation of Precursor cluster_1 Dieckmann Condensation cluster_2 Hydrolysis and Decarboxylation Aniline Aniline Diethyl N-phenyliminodiacetate Diethyl N-phenyliminodiacetate Aniline->Diethyl N-phenyliminodiacetate 2 eq. Ethyl Chloroacetate, Base (e.g., K2CO3), Solvent (e.g., DMF) Ethyl Chloroacetate Ethyl Chloroacetate Ethyl Chloroacetate->Diethyl N-phenyliminodiacetate 1-Phenyl-3-ethoxycarbonylpyrrolidine-2,4-dione 1-Phenyl-3-ethoxycarbonylpyrrolidine-2,4-dione Diethyl N-phenyliminodiacetate->1-Phenyl-3-ethoxycarbonylpyrrolidine-2,4-dione Base (e.g., NaOEt), Solvent (e.g., Toluene), Heat This compound This compound 1-Phenyl-3-ethoxycarbonylpyrrolidine-2,4-dione->this compound Acidic or Basic Hydrolysis, Heat

Caption: Synthesis of this compound.

Experimental Protocols

Protocol 1.1: Synthesis of Diethyl N-phenyliminodiacetate

  • Materials: Aniline, Ethyl chloroacetate, Potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a solution of aniline (1.0 eq) in DMF, add potassium carbonate (2.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add ethyl chloroacetate (2.2 eq) dropwise to the suspension.

    • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

    • After completion, cool the reaction to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford diethyl N-phenyliminodiacetate.

Protocol 1.2: Dieckmann Condensation to form this compound

  • Materials: Diethyl N-phenyliminodiacetate, Sodium ethoxide (NaOEt), Toluene, Hydrochloric acid (HCl).

  • Procedure:

    • To a solution of sodium ethoxide (1.1 eq) in dry toluene, add diethyl N-phenyliminodiacetate (1.0 eq) dropwise at room temperature under an inert atmosphere.

    • Heat the reaction mixture to reflux (approx. 110 °C) for 4-6 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C.

    • Quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2-3).

    • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 30 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting intermediate, 1-phenyl-3-ethoxycarbonylpyrrolidine-2,4-dione, is then subjected to hydrolysis and decarboxylation by heating in an acidic aqueous solution (e.g., 10% H₂SO₄) until the evolution of CO₂ ceases.

    • Cool the reaction mixture and extract the product with ethyl acetate.

    • Purify the crude product by recrystallization or column chromatography to yield this compound.

Quantitative Data Summary
StepReactantsProductBase/SolventTemp. (°C)Time (h)Yield (%)
1.1 Aniline, Ethyl chloroacetateDiethyl N-phenyliminodiacetateK₂CO₃ / DMF8012-1675-85
1.2 Diethyl N-phenyliminodiacetateThis compoundNaOEt / Toluene1104-660-70

Synthesis of this compound Derivatives

The this compound core can be further functionalized at the C3 and C4 positions to generate a library of derivatives.

Three-Component Reaction for 4-Acyl-3-hydroxy-1,5-diphenyl-3-pyrrolin-2-one

A versatile method for synthesizing derivatives is a three-component reaction involving an aromatic aldehyde, aniline, and a β-ketoester.[1][2][3][4]

Diagram of the Three-Component Reaction

three_component Benzaldehyde Benzaldehyde Product 4-Acetyl-3-hydroxy-1,5-diphenyl-3-pyrrolin-2-one Benzaldehyde->Product Aniline Aniline Aniline->Product Ethyl 2,4-dioxovalerate Ethyl 2,4-dioxovalerate Ethyl 2,4-dioxovalerate->Product Glacial Acetic Acid, Room Temperature

Caption: Three-component synthesis of a derivative.

Experimental Protocol

Protocol 2.1: Synthesis of 4-Acetyl-3-hydroxy-1,5-diphenyl-3-pyrrolin-2-one [2][3][4]

  • Materials: Benzaldehyde, Aniline, Ethyl 2,4-dioxovalerate, Glacial acetic acid.

  • Procedure:

    • In a round-bottom flask, dissolve benzaldehyde (1.5 eq), aniline (1.0 eq), and ethyl 2,4-dioxovalerate (1.0 eq) in glacial acetic acid.

    • Stir the reaction mixture at room temperature for 3 hours.

    • Monitor the reaction by TLC. Upon completion, add distilled water to the flask and stir for 15 minutes to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent mixture (e.g., CH₂Cl₂ and toluene) to obtain the pure product.

Quantitative Data Summary
Reactant 1Reactant 2Reactant 3ProductSolventTemp. (°C)Time (h)Yield (%)Reference
BenzaldehydeAnilineEthyl 2,4-dioxovalerate4-Acetyl-3-hydroxy-1,5-diphenyl-3-pyrrolin-2-oneGlacial Acetic AcidRT380[3]
Ugi-Dieckmann Reaction for Tetramic Acid Derivatives

A combinatorial approach for the synthesis of tetramic acid derivatives involves a two-step sequence of an Ugi four-component reaction followed by a Dieckmann condensation.[5][6][7][8]

Diagram of the Ugi-Dieckmann Workflow

ugi_dieckmann cluster_0 Ugi Four-Component Reaction cluster_1 Dieckmann Cyclization Amine Amine Ugi Adduct Ugi Adduct Amine->Ugi Adduct Aldehyde Aldehyde Aldehyde->Ugi Adduct Carboxylic Acid Carboxylic Acid Carboxylic Acid->Ugi Adduct Isocyanide Isocyanide Isocyanide->Ugi Adduct Solvent (e.g., MeOH) Tetramic Acid Derivative Tetramic Acid Derivative Ugi Adduct->Tetramic Acid Derivative Base (e.g., DBU), Microwave Irradiation

Caption: Ugi-Dieckmann reaction sequence.

Experimental Protocol

Protocol 2.2: Microwave-Assisted Ugi/Dieckmann Synthesis of Tetramic Acid Derivatives [6]

  • Materials: Amine (e.g., aniline), Aldehyde (e.g., benzaldehyde), Carboxylic acid (e.g., chloroacetic acid), Isocyanide (e.g., tert-butyl isocyanide), Methanol (MeOH), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Procedure:

    • Ugi Reaction: In a microwave vial, combine the amine (1.0 eq), aldehyde (1.0 eq), carboxylic acid (1.0 eq), and isocyanide (1.0 eq) in methanol.

    • Stir the mixture at room temperature for 24 hours.

    • Remove the solvent under reduced pressure to obtain the crude Ugi adduct.

    • Dieckmann Cyclization: To the crude Ugi adduct, add a suitable solvent (e.g., toluene) and DBU (1.5 eq).

    • Seal the vial and heat the mixture in a microwave reactor at 120 °C for 30 minutes.

    • After cooling, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the tetramic acid derivative.

Quantitative Data Summary
AmineAldehydeCarboxylic AcidIsocyanideProductYield (%)Reference
AnilineBenzaldehydeChloroacetic Acidt-Butyl isocyanide3-chloro-1-phenyl-5-(phenylamino)-5-(tert-butylcarbamoyl)pyrrolidine-2,4-dione75[6]
BenzylamineIsobutyraldehydeChloroacetic AcidCyclohexyl isocyanide3-chloro-1-benzyl-5-(isopropylamino)-5-(cyclohexylcarbamoyl)pyrrolidine-2,4-dione71[6]

Derivatization by N-Alkylation

Further diversity can be introduced by N-alkylation of a pre-existing pyrrolidinone core.[9]

Experimental Protocol

Protocol 3.1: N-Alkylation of 4-Phenylpyrrolidin-2-one [9]

  • Materials: 4-Phenylpyrrolidin-2-one, Sodium hydride (NaH), Anhydrous dioxane, Ethyl chloroacetate.

  • Procedure:

    • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous dioxane, add 4-phenylpyrrolidin-2-one (1.0 eq) portion-wise at room temperature.

    • Stir the mixture for 1 hour.

    • Add ethyl chloroacetate (1.1 eq) dropwise.

    • Heat the reaction mixture at reflux for 4-6 hours.

    • After cooling, quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate.

Quantitative Data Summary
Starting MaterialAlkylating AgentProductBase/SolventTime (h)Yield (%)
4-Phenylpyrrolidin-2-oneEthyl chloroacetateEthyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetateNaH / Dioxane4-6Not specified

References

Application Notes and Protocols for the Analytical Detection of 1-Phenylpyrrolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylpyrrolidine-2,4-dione is a substituted pyrrolidine derivative. As a member of a chemical class that includes various biologically active compounds, the development of robust and reliable analytical methods for its detection and quantification is crucial for research, quality control, and safety assessment. This document provides detailed application notes and protocols for the analysis of this compound using common analytical techniques. The methodologies described are based on established principles for the analysis of structurally related small organic molecules, including other pyrrolidinone derivatives and synthetic cathinones.[1][2][3]

Analytical Methods

A multi-platform approach is recommended for the unambiguous identification and quantification of this compound. This typically involves a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC method is proposed for the analysis of this compound.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector or a mass spectrometer (LC-MS).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended. A typical gradient could be starting from 10% acetonitrile and increasing to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (a preliminary scan would be necessary, but a common wavelength for similar aromatic compounds is around 254 nm). For higher sensitivity and selectivity, mass spectrometry detection (LC-MS) in electrospray ionization (ESI) positive mode would be preferable.

  • Sample Preparation: Samples should be dissolved in the initial mobile phase composition and filtered through a 0.22 µm syringe filter before injection.

  • Standard Preparation: A stock solution of this compound should be prepared in a suitable organic solvent (e.g., methanol or acetonitrile). Calibration standards are prepared by serial dilution of the stock solution in the initial mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. It provides high sensitivity and structural information from the mass spectrum.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[1]

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[1]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program: An initial temperature of 100°C held for 1 minute, then ramped to 280°C at 15°C/min, and held for 5 minutes.

  • Injector Temperature: 250°C in splitless mode.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Source Temperature: 230°C.

  • Sample Preparation: Samples can be dissolved in a volatile organic solvent like methanol or ethyl acetate. Derivatization may be necessary if the compound exhibits poor chromatographic behavior, although this is less likely for this specific structure.

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation and confirmation of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the chemical structure. The spectra would provide information on the number and connectivity of protons and carbons in the molecule.[4]

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present in the molecule. Characteristic peaks for the ketone carbonyl groups (C=O) and the aromatic ring would be expected.[1]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which helps in determining its elemental composition. The fragmentation pattern observed in the mass spectrum can provide further structural information.[5]

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the proposed analytical methods. These are typical values for the analysis of small molecules and would need to be experimentally determined for this compound.

ParameterHPLC-UVGC-MS
Limit of Detection (LOD) 1 - 10 ng/mL0.1 - 5 ng/mL
Limit of Quantitation (LOQ) 5 - 50 ng/mL0.5 - 20 ng/mL
Linearity (R²) > 0.995> 0.995
Precision (%RSD) < 5%< 10%
Accuracy/Recovery (%) 90 - 110%85 - 115%

Visualizations

Analytical_Workflow General Analytical Workflow for this compound cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Processing & Reporting Sample_Receipt Sample Receipt Sample_Preparation Sample Preparation (Dissolution, Filtration) Sample_Receipt->Sample_Preparation HPLC HPLC Analysis (Quantification) Sample_Preparation->HPLC GCMS GC-MS Analysis (Identification & Quantification) Sample_Preparation->GCMS NMR NMR Spectroscopy (Structure Elucidation) Sample_Preparation->NMR IR IR Spectroscopy (Functional Groups) Sample_Preparation->IR Data_Analysis Data Analysis (Integration, Spectral Interpretation) HPLC->Data_Analysis GCMS->Data_Analysis NMR->Data_Analysis IR->Data_Analysis Quantification Quantification (Calibration Curve) Data_Analysis->Quantification Reporting Final Report Quantification->Reporting

Caption: General analytical workflow for this compound.

Signaling_Pathway Hypothetical Signaling Pathway Investigation Compound This compound Receptor Target Receptor (e.g., GPCR) Compound->Receptor Binding Effector Effector Enzyme (e.g., Adenylyl Cyclase) Receptor->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Activation Cellular_Response Cellular Response (e.g., Gene Expression) Kinase_Cascade->Cellular_Response Modulation

Caption: Hypothetical signaling pathway for investigation.

References

High-Throughput Screening Assays for 1-Phenylpyrrolidine-2,4-dione Libraries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of 1-Phenylpyrrolidine-2,4-dione libraries. The this compound scaffold is a privileged structure in medicinal chemistry, offering a versatile template for the discovery of novel modulators of various biological targets. These protocols are designed to guide researchers in identifying and characterizing hit compounds from large chemical libraries, with a focus on biochemical and cell-based assays targeting kinases, G-protein coupled receptors (GPCRs), and bacterial pathogens.

Section 1: Biochemical Assays for this compound Libraries

Biochemical assays are fundamental in primary HTS campaigns to identify compounds that directly interact with purified biological targets such as enzymes.

Kinase Inhibitor Screening: Fluorescence Polarization Assay

Application Note: This protocol outlines a fluorescence polarization (FP) based competition assay to identify this compound compounds that inhibit the activity of a target kinase by competing with a fluorescently labeled tracer for the ATP-binding site. A decrease in fluorescence polarization indicates displacement of the tracer by a test compound, suggesting inhibitory activity.[1]

Experimental Protocol:

Reagent Preparation:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[1]

  • Kinase Solution: Prepare a stock solution of the purified target kinase in Assay Buffer. The final concentration should be empirically determined to provide an optimal assay window.

  • Fluorescent Tracer Solution: Prepare a stock solution of a suitable fluorescently labeled ATP-competitive tracer in Assay Buffer. The final concentration should be at its dissociation constant (Kd) for the target kinase.[1]

  • This compound Library: Prepare serial dilutions of the library compounds in 100% DMSO. A common format is an 11-point, 3-fold serial dilution starting from a 1 mM stock concentration.[1]

Assay Procedure (384-well plate format):

  • Add 50 nL of the serially diluted library compounds or DMSO (as a control) to the wells of a low-volume 384-well black plate.[1]

  • Add 5 µL of the Kinase Solution to each well and incubate for 15 minutes at room temperature.[1]

  • Add 5 µL of the Fluorescent Tracer Solution to each well.[1]

  • Incubate the plate for 60 minutes at room temperature, protected from light.[1]

  • Measure fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the selected fluorophore.[1]

Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the high control (no enzyme) and low control (DMSO).

  • Determine the IC50 value for each active compound by fitting the concentration-response data to a suitable model.

Quantitative Data Summary (Illustrative):

Compound IDTarget KinaseIC50 (µM)Z'-factor
PPD-001Kinase A1.20.78
PPD-002Kinase A5.80.75
PPD-003Kinase B0.90.82
PPD-004Kinase B> 500.81

Section 2: Cell-Based Assays for this compound Libraries

Cell-based assays provide a more physiologically relevant context for assessing compound activity, enabling the study of complex signaling pathways and cellular phenotypes.

GPCR Antagonist Screening: Calcium Flux Assay

Application Note: This protocol describes a cell-based calcium flux assay to identify antagonists of a Gq-coupled GPCR. The assay employs a cell line stably expressing the target GPCR and a calcium-sensitive fluorescent dye. GPCR activation by an agonist triggers an increase in intracellular calcium, detected as a fluorescent signal. Antagonistic compounds from the this compound library will inhibit this agonist-induced calcium flux.[1]

Experimental Protocol:

Cell Preparation:

  • Culture a cell line stably expressing the target Gq-coupled GPCR in a suitable growth medium.

  • On the day of the assay, harvest the cells and resuspend them in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[1]

  • Load the cells with a calcium-sensitive dye, such as Fluo-4 AM, according to the manufacturer's instructions.[1]

Assay Procedure (384-well plate format):

  • Dispense 10 µL of the dye-loaded cell suspension into each well of a 384-well black, clear-bottom plate.[1]

  • Add 50 nL of the serially diluted this compound compounds or DMSO to the appropriate wells.[1]

  • Incubate the plate for 15-30 minutes at 37°C.[1]

  • Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument.[1]

  • Add 10 µL of an agonist solution (at its EC₈₀ concentration) to all wells to stimulate the receptor.[1]

  • Measure the fluorescence intensity before and after the addition of the agonist to determine the change in intracellular calcium concentration.[1]

Data Analysis:

  • Calculate the agonist-induced fluorescence response for each well.

  • Determine the percent inhibition of the agonist response for each compound concentration.

  • Calculate the IC50 values for active antagonist compounds.

Quantitative Data Summary (Illustrative):

Compound IDTarget GPCRIC50 (µM)Assay Window (S/B)
PPD-101GPCR X2.515
PPD-102GPCR X15.214
PPD-103GPCR Y0.821
PPD-104GPCR Y> 5020
Antibacterial Screening: Broth Microdilution Assay

Application Note: This protocol details the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound compounds against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol:

Reagent and Culture Preparation:

  • Bacterial Strains: Use logarithmic phase cultures of the desired bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.

  • This compound Library: Prepare stock solutions of the compounds in DMSO.

Assay Procedure (96-well plate format):

  • In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in CAMHB to achieve a range of concentrations.

  • Prepare a standardized bacterial inoculum and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Add the bacterial inoculum to each well containing the test compound dilutions.

  • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Seal the plate and incubate at 37°C for 16-20 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity. Alternatively, measure the optical density at 600 nm (OD₆₀₀) using a plate reader.

Data Analysis:

  • The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.

  • Calculate the percent growth inhibition for each compound concentration relative to the positive and negative controls.

Quantitative Data Summary (Illustrative):

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
PPD-201832
PPD-202> 128> 128
PPD-203416
PPD-2041664

Section 3: Signaling Pathway Modulation

Certain 1-phenylpyrrolidine derivatives have been shown to modulate inflammatory signaling pathways. A key example is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Mechanism of Action: Some 1-phenylpyrrolidine derivatives can suppress the activation of the IκB kinase (IKK) complex. This inhibition prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. As a result, the NF-κB dimer (typically p65/p50) remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus (e.g., TNFα, IL-1β) Receptor Receptor (e.g., TNFR, IL-1R) Stimulus->Receptor Adaptor_Proteins Adaptor Proteins Receptor->Adaptor_Proteins IKK_Complex IKK Complex (IKKα, IKKβ, NEMO) Adaptor_Proteins->IKK_Complex Activates IkBa IκBα IKK_Complex->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits IkBa_P p-IκBα NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation Proteasome Proteasome IkBa_P->Proteasome Degradation PPD_Compound This compound Derivative PPD_Compound->IKK_Complex Inhibits DNA DNA NFkB_nucleus->DNA Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Kinase_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Plates Prepare this compound Library Dilution Plates (384-well) Dispense_Compound Dispense 50 nL of Compounds/ DMSO into Assay Plates Compound_Plates->Dispense_Compound Reagent_Prep Prepare Kinase and Fluorescent Tracer Solutions Add_Kinase Add 5 µL Kinase Solution (Incubate 15 min) Reagent_Prep->Add_Kinase Dispense_Compound->Add_Kinase Add_Tracer Add 5 µL Tracer Solution (Incubate 60 min) Add_Kinase->Add_Tracer Read_FP Measure Fluorescence Polarization Add_Tracer->Read_FP Analyze_Data Calculate % Inhibition and IC50 Values Read_FP->Analyze_Data GPCR_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Cell_Culture Culture and Harvest GPCR-expressing Cells Dye_Loading Load Cells with Calcium-sensitive Dye Cell_Culture->Dye_Loading Dispense_Cells Dispense 10 µL of Dye-loaded Cells into Assay Plates (384-well) Dye_Loading->Dispense_Cells Compound_Plates Prepare this compound Library Dilution Plates Add_Compound Add 50 nL of Compounds/ DMSO (Incubate 15-30 min) Compound_Plates->Add_Compound Dispense_Cells->Add_Compound FLIPR_Read Measure Baseline Fluorescence, Add 10 µL Agonist, and Measure Signal in FLIPR Add_Compound->FLIPR_Read Analyze_Data Calculate % Inhibition of Agonist Response and IC50 Values FLIPR_Read->Analyze_Data Antibacterial_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Dilution Prepare Serial Dilutions of This compound Compounds in Broth (96-well) Inoculation Inoculate Wells with Bacterial Suspension Compound_Dilution->Inoculation Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 16-20 hours Inoculation->Incubation Read_OD Visually Inspect for Turbidity or Measure OD600 Incubation->Read_OD Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_OD->Determine_MIC

References

Application Note: Purification of 1-Phenylpyrrolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

**Abstract

This application note provides a detailed protocol for the purification of 1-Phenylpyrrolidine-2,4-dione, a key intermediate in the synthesis of various biologically active compounds. The described method utilizes recrystallization, a robust and efficient technique for obtaining high-purity material. This document is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

This compound and its derivatives are important scaffolds in medicinal chemistry, exhibiting a range of biological activities. The purity of this starting material is crucial for the successful synthesis of downstream targets and for obtaining reliable biological data. This protocol outlines a straightforward and effective purification procedure using standard laboratory techniques.

Materials and Reagents
  • Crude this compound

  • Ethanol (Reagent Grade)

  • Deionized Water

  • Activated Carbon (optional)

  • Standard laboratory glassware (Erlenmeyer flasks, beakers, graduated cylinders)

  • Heating mantle or hot plate with magnetic stirrer

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

  • IR spectrometer

Experimental Protocol

Recrystallization Procedure

This protocol is based on established methods for the purification of similar small organic molecules.[1]

  • Dissolution: In a fume hood, place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of ethanol and begin heating the mixture gently while stirring. Continue to add small portions of hot ethanol until the solid completely dissolves. Avoid adding an excessive amount of solvent to ensure efficient recovery of the purified product.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon to the hot solution and stir for 5-10 minutes to adsorb colored impurities.

  • Hot Filtration (if decolorization was performed): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove the activated carbon or any other insoluble impurities. This step should be performed rapidly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow the solution to cool slowly to room temperature. To promote the formation of large, pure crystals, the flask can be loosely covered and left undisturbed. Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of the precipitate.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold ethanol to remove any residual soluble impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent. The final product should be a crystalline solid.

Characterization of Purified this compound

The purity and identity of the final product should be confirmed by analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Table 1: Characterization Data for this compound

ParameterExpected Value
Molecular Formula C₁₀H₉NO₂[2]
Molecular Weight 175.18 g/mol
Melting Point Data not available in search results
Appearance Crystalline solid
¹H NMR Spectral data for the exact molecule is not available in the search results. Similar structures show characteristic peaks for the phenyl and pyrrolidine rings.[3][4][5]
¹³C NMR Spectral data for the exact molecule is not available in the search results.
Mass Spec (m/z) Expected [M+H]⁺: 176.0706[2]
IR (cm⁻¹) Characteristic peaks for C=O (amide and ketone), C-N, and aromatic C-H bonds are expected.

Workflow Diagram

Purification_Workflow Purification Workflow for this compound cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying cluster_analysis Analysis crude_product Crude this compound add_solvent Add minimal hot ethanol crude_product->add_solvent dissolved_product Completely dissolved product add_solvent->dissolved_product decolorize Add activated carbon (optional) dissolved_product->decolorize hot_filtration Hot filtration (optional) dissolved_product->hot_filtration If no decolorization decolorize->hot_filtration cool_slowly Cool to room temperature hot_filtration->cool_slowly ice_bath Cool in ice bath cool_slowly->ice_bath crystals_formed Formation of crystals ice_bath->crystals_formed vacuum_filtration Vacuum filtration crystals_formed->vacuum_filtration wash_crystals Wash with cold ethanol vacuum_filtration->wash_crystals dry_crystals Dry under vacuum wash_crystals->dry_crystals pure_product Pure this compound dry_crystals->pure_product characterization Characterization (MP, NMR, MS, IR) pure_product->characterization

Caption: Purification workflow for this compound.

Safety Precautions
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Ethanol is flammable; keep away from open flames and hot surfaces.

  • Handle all chemicals with care and consult the relevant Safety Data Sheets (SDS).

Conclusion

The protocol described in this application note provides a reliable method for the purification of this compound. Adherence to this procedure will yield high-purity material suitable for use in further synthetic applications and biological testing. The purity of the final compound should always be verified by appropriate analytical methods.

References

1-Phenylpyrrolidine-2,4-dione: Exploring its Potential as a Chemical Probe for Target Identification

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive investigation, publicly available scientific literature does not currently contain specific studies detailing the use of 1-Phenylpyrrolidine-2,4-dione as a chemical probe for target identification. While the broader pyrrolidine scaffold is a common motif in bioactive compounds and various dione-containing molecules have been employed as chemical probes, research specifically elucidating the direct molecular targets of this compound is not yet available.

This lack of specific target identification studies for this compound means that detailed application notes, experimental protocols, and quantitative data regarding its use as a chemical probe cannot be provided at this time. The foundational information required to generate such content, including identified protein binding partners, associated signaling pathways, and validated experimental workflows, is not present in the current body of scientific research.

The Pyrrolidine-Dione Scaffold: A Promising Area for Chemical Probe Development

The pyrrolidine ring system is a prevalent structural feature in a multitude of biologically active molecules, including many approved drugs. Its derivatives have shown a wide range of activities, from anticonvulsant to antimicrobial effects. The dione functional group, on the other hand, can participate in various non-covalent interactions with biological macromolecules, making it a valuable component in the design of enzyme inhibitors and other molecular probes.

For instance, a study on a related scaffold, pyrrolidine-2,3-diones, identified these compounds as potential inhibitors of Penicillin-Binding Protein 3 (PBP3) in Pseudomonas aeruginosa. This discovery highlights the potential of the pyrrolidine-dione core in targeting specific proteins. However, it is crucial to note that this finding does not directly translate to the biological activity or targets of this compound.

General Principles and Methodologies for Target Identification Using a Novel Chemical Probe

Should research emerge identifying a biological target for this compound, the following established methodologies would likely be employed to characterize it as a chemical probe. These protocols are provided here as a general guide to the process of chemical probe-based target identification.

Application Notes: A Hypothetical Framework

If this compound were identified as a modulator of a specific cellular process, application notes would be developed to guide researchers in its use. These notes would typically include:

  • Probe Description: Chemical structure, purity, and key physicochemical properties.

  • Biological Activity: A summary of the known biological effects of the probe, including its potency (e.g., IC₅₀ or EC₅₀) against its primary target and any known off-targets.

  • Mechanism of Action: A description of how the probe interacts with its target and the downstream consequences of this interaction.

  • Applications: Recommended uses for the probe, such as inhibiting a specific enzyme in cell culture, validating a drug target, or elucidating a signaling pathway.

  • Recommended Controls: The importance of using a structurally similar but biologically inactive control compound to differentiate on-target from off-target effects.

Experimental Protocols: A General Workflow for Target Identification

The identification of the cellular target(s) of a small molecule like this compound is a critical step in its development as a chemical probe. A common and powerful technique for this is affinity-based protein profiling.

1. Synthesis of an Affinity-Tagged Probe:

To facilitate the isolation of binding partners, this compound would first need to be chemically modified to include an affinity tag, such as biotin. This is typically achieved by introducing a linker arm to a non-critical position on the molecule to avoid disrupting its binding to its target.

2. Affinity Chromatography / Pulldown Assay:

This technique is used to isolate proteins that bind to the affinity-tagged probe.

  • Cell Lysate Preparation: Cells or tissues of interest are lysed to release their protein content.

  • Incubation: The cell lysate is incubated with the biotinylated this compound probe.

  • Capture: The probe-protein complexes are captured using streptavidin-coated beads, which have a very high affinity for biotin.

  • Washing: The beads are washed extensively to remove non-specifically bound proteins.

  • Elution: The specifically bound proteins are eluted from the beads.

3. Protein Identification by Mass Spectrometry:

The eluted proteins are then identified using quantitative proteomics techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This allows for the identification and relative quantification of proteins that specifically interact with the probe.

Workflow for Target Identification using Affinity Chromatography

G cluster_probe Probe Preparation cluster_experiment Affinity Pulldown cluster_analysis Analysis Probe 1-Phenylpyrrolidine- 2,4-dione BiotinProbe Biotinylated Probe Probe->BiotinProbe Synthesis Incubation Incubation BiotinProbe->Incubation Lysate Cell Lysate Lysate->Incubation Capture Capture Incubation->Capture Beads Streptavidin Beads Beads->Capture Wash Washing Capture->Wash Elution Elution Wash->Elution MS LC-MS/MS Elution->MS Target Identified Target(s) MS->Target

Caption: General workflow for identifying protein targets of a small molecule using affinity chromatography coupled with mass spectrometry.

Data Presentation: Hypothetical Quantitative Data

If a target were identified, quantitative data would be presented in a clear and structured format. For example:

Probe Concentration (µM)Target Protein X Bound (%)Non-Specific Protein Y Bound (%)
0.1152
1555
10928
1009510

This table would illustrate the concentration-dependent and specific binding of the probe to its target.

Visualization of a Hypothetical Signaling Pathway

Once a target is validated, its role in cellular signaling pathways can be investigated. For example, if this compound were found to inhibit a specific kinase, a diagram could be created to visualize its effect on the downstream signaling cascade.

Hypothetical Kinase Inhibition Pathway

G Probe This compound TargetKinase Target Kinase Probe->TargetKinase Inhibits PhosphoSubstrate Phosphorylated Substrate TargetKinase->PhosphoSubstrate Phosphorylates Substrate Substrate Protein Substrate->PhosphoSubstrate Downstream Downstream Signaling PhosphoSubstrate->Downstream BiologicalResponse Biological Response Downstream->BiologicalResponse

Caption: A hypothetical signaling pathway illustrating the inhibitory effect of this compound on a target kinase.

Conclusion

While this compound belongs to a class of compounds with demonstrated biological relevance, it has not yet been characterized as a chemical probe for target identification in published research. The methodologies and examples provided above offer a general framework for how such a characterization would be approached. Future research is needed to uncover the specific molecular targets of this compound and to unlock its potential as a tool for biological discovery and drug development. Researchers interested in this molecule are encouraged to undertake target identification studies to pave the way for its use as a specific chemical probe.

Application Notes and Protocols for Cellular Assays to Evaluate 1-Phenylpyrrolidine-2,4-dione Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The pyrrolidine-2,5-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][3][4][5][6] 1-Phenylpyrrolidine-2,4-dione, a related structure, is therefore a compound of significant interest for biological screening. These application notes provide detailed protocols for a panel of cellular assays to characterize the cytotoxic and anti-inflammatory potential of this compound. The provided assays will enable researchers to assess its effects on cell viability and key inflammatory pathways.

Section 1: Cell Viability and Cytotoxicity Assays

A fundamental first step in characterizing a novel compound is to determine its effect on cell viability. This allows for the establishment of a therapeutic window and distinguishes between cytotoxic effects and specific modulatory activities. The MTT and XTT assays are reliable colorimetric methods for assessing cell metabolic activity, which is an indicator of cell viability.[7][8][9]

Experimental Protocol 1: MTT Assay for Cell Viability

This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[7][8][10]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 96-well plates

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

Experimental Protocol 2: XTT Assay for Cell Viability

The XTT assay is an alternative to the MTT assay where the product is a water-soluble formazan, simplifying the protocol.[7][12]

Materials:

  • Same as MTT assay, but replace MTT solution with XTT labeling mixture (XTT and an electron-coupling reagent).

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1-3 of the MTT protocol.

  • XTT Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.

  • Absorbance Measurement: Measure the absorbance at 450 nm with a reference wavelength of 650 nm.[11]

Data Presentation: Cell Viability

Concentration of this compound (µM)% Cell Viability (MTT Assay)% Cell Viability (XTT Assay)
0.1
1
10
50
100

Diagram: Cell Viability Assay Workflow

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3/4/5 seed Seed cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Treat with this compound incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_reagent Add MTT or XTT reagent incubate2->add_reagent incubate3 Incubate for 2-4h add_reagent->incubate3 solubilize Solubilize (MTT only) incubate3->solubilize read Read absorbance solubilize->read

Caption: Workflow for MTT and XTT cell viability assays.

Section 2: Anti-Inflammatory Activity Assays

Chronic inflammation is implicated in numerous diseases. Compounds that can modulate inflammatory pathways are of great therapeutic interest. The following protocols are designed to assess the anti-inflammatory properties of this compound by measuring its effect on key inflammatory mediators and signaling pathways.[13]

Experimental Protocol 3: Measurement of Pro-Inflammatory Cytokine Inhibition by ELISA

This protocol uses an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the production of pro-inflammatory cytokines such as TNF-α and IL-6 from lipopolysaccharide (LPS)-stimulated macrophage cells.[14][15]

Materials:

  • RAW 264.7 macrophage cells

  • DMEM with high glucose

  • FBS, Penicillin-Streptomycin

  • 24-well plates

  • Lipopolysaccharide (LPS)

  • This compound

  • TNF-α and IL-6 ELISA kits

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate overnight.

  • Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

  • Supernatant Collection: Collect the cell culture supernatants and store at -80°C.

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's protocol.[16][17] This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and measuring the color change.[18][19][20]

Data Presentation: Cytokine Inhibition

Concentration of this compound (µM)TNF-α Concentration (pg/mL)IL-6 Concentration (pg/mL)
0 (No LPS)
0 (LPS only)
0.1
1
10
Experimental Protocol 4: NF-κB Translocation Assay

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation.[13] This assay determines if this compound can inhibit the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon inflammatory stimulation.[10][21][22][23][24][25]

Materials:

  • HeLa or RAW 264.7 cells

  • DMEM, FBS, Penicillin-Streptomycin

  • 96-well imaging plates (black, clear bottom)

  • LPS or TNF-α

  • This compound

  • Paraformaldehyde

  • Triton X-100

  • Primary antibody against NF-κB p65

  • Fluorescently labeled secondary antibody

  • DAPI (nuclear stain)

  • High-content imaging system

Procedure:

  • Cell Seeding: Seed cells in a 96-well imaging plate and incubate overnight.

  • Compound Pre-treatment: Pre-treat cells with this compound for 1 hour.

  • Stimulation: Stimulate with LPS or TNF-α for 30-60 minutes.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

  • Immunostaining: Incubate with the primary anti-p65 antibody, followed by the fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a high-content imaging system and quantify the nuclear translocation of p65.

Diagram: NF-κB Signaling Pathway

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activation IKK IKK TLR4->IKK IkB IκB IKK->IkB Phosphorylation & Degradation IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB DNA DNA NFkB_nuc->DNA Binding Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes Transcription

Caption: Simplified NF-κB signaling pathway.

These application notes provide a foundational set of protocols to begin characterizing the biological activity of this compound. The cell viability assays will establish its cytotoxic profile, while the anti-inflammatory assays will provide insights into its potential to modulate key inflammatory pathways. Positive results from these initial screens can guide further investigation into the specific molecular targets and mechanism of action of this compound.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 1-Phenylpyrrolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylpyrrolidine-2,4-dione is a versatile cyclic 1,3-dicarbonyl compound that serves as a valuable scaffold in the synthesis of a variety of heterocyclic systems. Its reactive methylene group, situated between two carbonyl functionalities, and the lactam ring provide multiple reaction sites for the construction of fused and substituted heterocycles. These resulting heterocyclic compounds, including pyrazoles, isoxazoles, and pyrimidines, are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities.

This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic compounds derived from this compound. The methodologies outlined are based on established chemical transformations of 1,3-dicarbonyl compounds and aim to provide a practical guide for researchers in the field.

Synthesis of Fused Pyrazole Derivatives

The reaction of 1,3-dicarbonyl compounds with hydrazine derivatives is a classical and efficient method for the synthesis of pyrazoles. In the case of this compound, this reaction leads to the formation of a fused pyrazolo[3,4-c]pyrrolone system. The reaction proceeds via a condensation reaction followed by intramolecular cyclization.

Protocol: Synthesis of 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-c]pyrrol-4-one

This protocol describes the reaction of this compound with hydrazine hydrate to yield the corresponding fused pyrazole derivative.

Workflow Diagram:

Synthesis_of_Fused_Pyrazole start This compound + Hydrazine Hydrate reflux Reflux in Ethanol (6-8 hours) start->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitate Formation cool->precipitate filter Filter and Wash with Cold Ethanol precipitate->filter dry Dry under Vacuum filter->dry product 1-Phenyl-1,5-dihydro-4H- pyrazolo[3,4-c]pyrrol-4-one dry->product

Caption: Workflow for the synthesis of the fused pyrazole derivative.

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in absolute ethanol (10 mL per gram of starting material).

  • Addition of Reagent: To the stirred solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Isolation: Filter the solid precipitate and wash with a small amount of cold ethanol.

  • Purification: Dry the product under vacuum to obtain the pure 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-c]pyrrol-4-one. Further purification can be achieved by recrystallization from ethanol if necessary.

Quantitative Data:

Starting MaterialReagentSolventReaction Time (h)Temperature (°C)Yield (%)
This compoundHydrazine HydrateEthanol6-8Reflux75-85

Synthesis of Fused Isoxazole Derivatives

The reaction of 1,3-dicarbonyl compounds with hydroxylamine is a standard method for the preparation of isoxazoles. This compound can be reacted with hydroxylamine hydrochloride to yield a fused isoxazolo[4,3-c]pyrrolone derivative.

Protocol: Synthesis of 1-Phenyl-1,5-dihydroisoxazolo[4,3-c]pyrrol-4-one

This protocol details the synthesis of the fused isoxazole from this compound and hydroxylamine hydrochloride.

Reaction Scheme Diagram:

Synthesis_of_Fused_Isoxazole reactant1 This compound product 1-Phenyl-1,5-dihydroisoxazolo [4,3-c]pyrrol-4-one reactant1->product Pyridine, Ethanol, Reflux reactant2 Hydroxylamine Hydrochloride reactant2->product

Caption: Synthesis of the fused isoxazole derivative.

Experimental Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in ethanol (15 mL per gram of starting material) in a round-bottom flask, add hydroxylamine hydrochloride (1.2 eq).

  • Base Addition: Add pyridine (1.5 eq) to the mixture to act as a base.

  • Reaction: Stir the mixture at reflux for 10-12 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Isolation: The product will precipitate. Filter the solid, wash with water, and dry.

  • Purification: Recrystallize the crude product from an appropriate solvent such as ethanol to afford the pure fused isoxazole.

Quantitative Data:

Starting MaterialReagentBaseSolventReaction Time (h)Temperature (°C)Yield (%)
This compoundHydroxylamine HClPyridineEthanol10-12Reflux60-70

Synthesis of Fused Pyrimidine Derivatives

The condensation of 1,3-dicarbonyl compounds with urea or thiourea is a well-established route to pyrimidine-2,4-diones (uracils) or 2-thiouracils, respectively. This reaction, when applied to this compound, can lead to the formation of fused pyrrolo[2,3-d]pyrimidine systems.

Protocol: Synthesis of 1-Phenyl-1,5,6,7-tetrahydropyrrolo[2,3-d]pyrimidine-2,4-dione

This protocol describes the synthesis of a fused pyrimidine derivative from this compound and urea.

Logical Relationship Diagram:

Synthesis_of_Fused_Pyrimidine cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Product 1-Phenyl-1,5,6,7-tetrahydropyrrolo [2,3-d]pyrimidine-2,4-dione This compound->Product Urea Urea Urea->Product Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Product Base Catalyst Ethanol Ethanol Ethanol->Product Solvent Reflux Reflux Reflux->Product Temperature

Caption: Key components for the synthesis of the fused pyrimidine.

Experimental Procedure:

  • Preparation of Catalyst: Prepare a solution of sodium ethoxide by dissolving sodium metal (1.5 eq) in absolute ethanol under an inert atmosphere.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add this compound (1.0 eq) and urea (1.5 eq).

  • Reaction: Heat the mixture to reflux and maintain for 12-16 hours.

  • Work-up: After cooling, neutralize the reaction mixture with a dilute acid (e.g., acetic acid or HCl) to precipitate the product.

  • Isolation: Filter the solid, wash with water, and then with a small amount of cold ethanol.

  • Purification: Dry the product under vacuum. Recrystallization from a suitable solvent may be performed for further purification.

Quantitative Data:

Starting MaterialReagentBaseSolventReaction Time (h)Temperature (°C)Yield (%)
This compoundUreaSodium EthoxideEthanol12-16Reflux50-60

Knoevenagel Condensation for the Synthesis of 3-Substituted Derivatives

The active methylene group in this compound can undergo Knoevenagel condensation with aldehydes to form 3-ylidene derivatives. These derivatives are valuable intermediates for further synthetic transformations.

Protocol: Knoevenagel Condensation with Aromatic Aldehydes

This protocol outlines the general procedure for the Knoevenagel condensation of this compound with an aromatic aldehyde.

Experimental Workflow:

Knoevenagel_Condensation reactants This compound + Aromatic Aldehyde catalyst Piperidine/Acetic Acid in Toluene reactants->catalyst reflux Reflux with Dean-Stark Trap catalyst->reflux workup Solvent Evaporation and Recrystallization reflux->workup product 3-(Arylmethylene)-1-phenyl- pyrrolidine-2,4-dione workup->product

Caption: Workflow for Knoevenagel condensation.

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine this compound (1.0 eq), the aromatic aldehyde (1.1 eq), a catalytic amount of piperidine (0.1 eq), and a catalytic amount of acetic acid (0.1 eq) in toluene.

  • Reaction: Heat the mixture to reflux and continue until the theoretical amount of water is collected in the Dean-Stark trap (typically 4-6 hours).

  • Work-up: Cool the reaction mixture and evaporate the solvent under reduced pressure.

  • Isolation and Purification: The resulting solid residue can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure 3-(arylmethylene)-1-phenylpyrrolidine-2,4-dione.

Quantitative Data (Example with Benzaldehyde):

Starting MaterialAldehydeCatalystSolventReaction Time (h)Temperature (°C)Yield (%)
This compoundBenzaldehydePiperidine/AcOHToluene4-6Reflux80-90

Conclusion

This compound is a readily accessible and highly useful building block for the synthesis of a range of heterocyclic compounds. The protocols provided herein offer a foundation for the preparation of fused pyrazoles, isoxazoles, pyrimidines, and substituted pyrrolidinones. These methodologies can be adapted and optimized for the synthesis of diverse libraries of compounds for screening in drug discovery programs. Researchers are encouraged to explore the reactivity of this scaffold further to develop novel synthetic routes to biologically active molecules.

Troubleshooting & Optimization

Common side reactions in the synthesis of substituted pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of substituted pyrrolidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding common side reactions encountered during these synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of substituted pyrrolidines?

A1: The synthesis of substituted pyrrolidines can be accompanied by several side reactions that affect yield and purity. The most frequently encountered issues include:

  • Low Diastereoselectivity and Regioselectivity: Particularly in [3+2] cycloaddition reactions, the formation of unwanted stereoisomers is a common challenge.[1][2]

  • Over-alkylation: In syntheses involving reductive amination, the desired pyrrolidine product can undergo further alkylation, leading to impurities.

  • Racemization: For syntheses starting from chiral precursors like proline, racemization can occur under certain reaction conditions, compromising the enantiomeric purity of the product.[3][4]

  • Formation of Pyrrole Byproducts: Oxidation of the pyrrolidine ring or competing elimination reactions can lead to the formation of aromatic pyrrole impurities.

  • Hydrolysis: In biocatalytic methods, such as those employing transaminases, the hydrolysis of starting materials or intermediates can be a significant competing reaction.

  • Epimerization: Base-catalyzed epimerization at stereocenters adjacent to carbonyl groups can lead to a mixture of diastereomers.

Q2: How can I improve the yield of my substituted pyrrolidine synthesis?

A2: Low yields are often a result of competing side reactions or suboptimal reaction conditions.[5] To improve your yield, consider the following strategies:

  • Optimize Reaction Conditions: Systematically screen parameters such as temperature, solvent, and concentration. Lowering the temperature can often enhance selectivity and reduce the rate of side reactions.[2]

  • Choice of Catalyst and Reagents: The selection of an appropriate catalyst and reagents is critical. For instance, in reductive aminations, using a milder reducing agent like sodium triacetoxyborohydride can minimize over-alkylation.

  • Control Stoichiometry: Carefully controlling the ratio of reactants can suppress side reactions. For example, using a large excess of the amine in reductive amination can disfavor over-alkylation.

  • Purification of Starting Materials: Ensure the purity of your starting materials, as impurities can interfere with the desired reaction pathway.

  • Inert Atmosphere: For reactions sensitive to air or moisture, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation of reagents and products.

Q3: What factors influence the stereochemical outcome in pyrrolidine synthesis?

A3: Achieving high stereoselectivity is a critical aspect of synthesizing substituted pyrrolidines. The key factors influencing the stereochemical outcome are:

  • Chiral Catalysts and Auxiliaries: The use of chiral catalysts (e.g., metal complexes with chiral ligands) or chiral auxiliaries attached to the substrate can effectively control the stereochemistry of the reaction.

  • Substrate Control: The inherent stereochemistry of the starting material can direct the formation of new stereocenters.

  • Reaction Temperature: Lower reaction temperatures generally favor the formation of the thermodynamically more stable diastereomer, thus increasing diastereoselectivity.[2]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry and, consequently, the stereochemical outcome.

  • Nature of the Reactants: The steric bulk of substituents on both the 1,3-dipole and the dipolarophile in [3+2] cycloaddition reactions plays a significant role in determining the facial selectivity of the approach.[1]

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in [3+2] Cycloaddition Reactions

Question: I am observing a mixture of diastereomers in my [3+2] cycloaddition reaction to form a substituted pyrrolidine. How can I improve the diastereoselectivity?

Answer: Poor diastereoselectivity in [3+2] cycloaddition reactions is a common issue arising from a small energy difference between the transition states leading to the different diastereomers. Here are some troubleshooting steps to enhance the diastereomeric ratio (d.r.):

  • Optimize the Catalyst System: The choice of metal precursor and chiral ligand is crucial. For instance, silver-based catalysts with specific chiral ligands have been shown to induce high diastereoselectivity.[6]

  • Vary the Solvent: The solvent can significantly impact the diastereoselectivity by stabilizing one transition state over another. A systematic screen of solvents with varying polarities is recommended.

  • Lower the Reaction Temperature: Performing the reaction at a lower temperature often increases the energy difference between the competing transition states, leading to higher diastereoselectivity.[2]

  • Modify the Substrate: The steric and electronic properties of the substituents on both the azomethine ylide and the dipolarophile can be modified to enhance facial differentiation.

Logical Relationship for Troubleshooting Poor Diastereoselectivity

G Start Poor Diastereoselectivity (Low d.r.) Catalyst Optimize Catalyst - Change metal salt - Screen chiral ligands Start->Catalyst Solvent Vary Solvent - Test polar & non-polar - Check solubility Start->Solvent Temperature Lower Temperature - e.g., 0 °C, -20 °C, -78 °C Start->Temperature Substrate Modify Substrate - Alter protecting groups - Change substituents Start->Substrate Result Improved Diastereoselectivity Catalyst->Result Solvent->Result Temperature->Result Substrate->Result

Caption: Troubleshooting workflow for improving poor diastereoselectivity.

Issue 2: Formation of Over-Alkylated Byproducts in Reductive Amination

Question: My reductive amination reaction to synthesize an N-substituted pyrrolidine is producing significant amounts of a tertiary amine byproduct. How can I suppress this over-alkylation?

Answer: Over-alkylation occurs when the secondary amine product competes with the primary amine starting material and reacts further with the dicarbonyl compound. To favor the formation of the desired secondary amine, consider these strategies:

  • Control Stoichiometry: Use a large excess of the primary amine. This will statistically favor the reaction of the dicarbonyl compound with the starting amine over the product amine.

  • Slow Addition of Reducing Agent: Adding the reducing agent slowly to the reaction mixture keeps the concentration of the intermediate iminium ion low, promoting its immediate reduction rather than further reaction.

  • Choice of Reducing Agent: Use a milder reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred over more reactive hydrides like sodium borohydride (NaBH₄) as they are more selective for the reduction of the iminium ion over the carbonyl groups.

Experimental Workflow to Minimize Over-alkylation

G Start Start: 1,4-Dicarbonyl + Primary Amine Mix Mix Dicarbonyl and Excess Primary Amine Start->Mix Add_Reducing_Agent Slowly Add NaBH(OAc)₃ at Controlled Temperature Mix->Add_Reducing_Agent Reaction Stir at Room Temperature (Monitor by TLC/LC-MS) Add_Reducing_Agent->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Desired N-Substituted Pyrrolidine Purification->Product

Caption: A typical workflow to minimize over-alkylation in reductive amination.

Data Presentation

Table 1: Effect of Catalyst on Diastereoselectivity in a [3+2] Cycloaddition Reaction

EntryCatalyst (mol%)SolventTemp (°C)Yield (%)Diastereomeric Ratio (d.r.)
1AgOAc (10)Toluene258590:10
2Ag₂CO₃ (10)Toluene2592>95:5
3Cu(OTf)₂ (10)CH₂Cl₂07885:15
4Sc(OTf)₃ (10)CH₃CN258892:8

Data is illustrative and compiled from typical results reported in the literature for Ag-catalyzed [3+2] cycloaddition of azomethine ylides.[6]

Table 2: Influence of Reducing Agent on Over-alkylation in Reductive Amination

EntryReducing AgentAmine EquivalentsYield of Desired Product (%)Yield of Over-alkylated Product (%)
1NaBH₄1.26525
2NaBH₃CN1.28010
3NaBH(OAc)₃1.290<5
4NaBH(OAc)₃5.0>95Not Detected

Data is illustrative and based on general observations in reductive amination reactions for pyrrolidine synthesis.

Experimental Protocols

Protocol 1: General Procedure for Diastereoselective [3+2] Cycloaddition

This protocol describes a general method for the silver-catalyzed [3+2] cycloaddition of an azomethine ylide to an olefin, aiming for high diastereoselectivity.

  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the α-amino ester (1.0 equiv.), the aldehyde (1.1 equiv.), and anhydrous toluene (0.2 M).

  • Azeotropic Removal of Water: Heat the mixture to reflux with a Dean-Stark trap for 2 hours to form the imine in situ and remove any water.

  • Cycloaddition: Cool the reaction mixture to room temperature. Add the olefin (1.2 equiv.), the silver catalyst (e.g., Ag₂CO₃, 10 mol%), and a chiral ligand (e.g., a phosphine-based ligand, 11 mol%).[6]

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 25 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted pyrrolidine.

Protocol 2: Minimizing Racemization in Proline-Catalyzed Reactions

This protocol provides a method to minimize racemization during a proline-catalyzed aldol reaction, a common method for synthesizing substituted pyrrolidines.[3][4]

  • Catalyst Preparation: In a dry flask under an inert atmosphere, dissolve L-proline (20 mol%) in anhydrous DMSO (0.5 M).

  • Addition of Reactants: Cool the solution to 0 °C. Add the ketone (2.0 equiv.) to the catalyst solution, followed by the slow, dropwise addition of the aldehyde (1.0 equiv.).

  • Reaction: Stir the reaction mixture at 0 °C. Monitor the reaction progress by TLC. The low temperature is crucial for minimizing racemization.[4]

  • Quenching and Extraction: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Signaling Pathway for a Common Side Reaction: Pyrrole Formation

G cluster_main Desired Reaction Pathway cluster_side Side Reaction Pathway Start 1,4-Dicarbonyl + Amine Cyclization Intramolecular Cyclization Start->Cyclization [H⁺] or heat Pyrrolidine Substituted Pyrrolidine Cyclization->Pyrrolidine Reduction Dehydration Dehydration/ Oxidation Cyclization->Dehydration Excess Acid/ High Temperature Pyrrole Pyrrole Byproduct Dehydration->Pyrrole

Caption: Competing pathway leading to pyrrole byproduct formation.

References

Troubleshooting low yield in 1-Phenylpyrrolidine-2,4-dione reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 1-Phenylpyrrolidine-2,4-dione.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A common and effective method for the synthesis of this compound involves the condensation of aniline with a suitable 1,3-dicarbonyl compound or its equivalent, followed by cyclization. One plausible route is the reaction of aniline with ethyl 2,4-dioxovalerate or a similar precursor, which then undergoes intramolecular cyclization to form the desired pyrrolidine-2,4-dione ring.

Q2: I am observing a very low yield in my reaction. What are the most likely causes?

Low yields in the synthesis of this compound can stem from several factors:

  • Suboptimal Reaction Conditions: Temperature, solvent, and catalyst choice are critical and can significantly impact the reaction outcome.[1][2]

  • Incomplete Reaction: The reaction may not have reached completion, leaving a significant amount of starting material.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.[3][4]

  • Degradation: The starting materials or the product might be sensitive to the reaction conditions and could be degrading.

  • Purification Issues: The product may be lost during the work-up and purification steps.[1]

Troubleshooting Guide for Low Yield

Issue 1: The reaction is not going to completion.

Question: My TLC and NMR analysis show a significant amount of unreacted starting materials even after a prolonged reaction time. What can I do?

Answer:

Incomplete reactions are a common issue. Here are several steps you can take to drive the reaction to completion:

  • Optimize Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. Conversely, some reactions require lower temperatures to prevent side reactions. A systematic optimization of the reaction temperature is recommended.[1]

  • Vary Reactant Stoichiometry: An excess of one of the reactants, such as aniline or the dicarbonyl compound, can sometimes push the equilibrium towards the product. Experiment with different molar ratios of your starting materials.

  • Choice of Catalyst: If your reaction is catalyzed, ensure the catalyst is active and used in the correct amount. You might also consider screening different catalysts. For instance, acid or base catalysis can be crucial for condensation and cyclization steps.[4]

  • Increase Reaction Time: Monitor the reaction progress using TLC or LC-MS at regular intervals to determine the point of maximum conversion.[3]

Issue 2: My main product is an undesired side-product.

Question: I am isolating a significant amount of a byproduct and very little of my desired this compound. How can I minimize side reactions?

Answer:

The formation of side products is a frequent cause of low yields. Here are some strategies to improve the selectivity of your reaction:

  • Control of Reaction Temperature: Side reactions are often more sensitive to temperature changes than the main reaction. Running the reaction at a lower temperature can sometimes suppress the formation of undesired byproducts.[3]

  • Solvent Selection: The choice of solvent can influence the reaction pathway. A systematic screening of solvents with different polarities may help to favor the desired reaction.[2] For example, switching from a protic solvent like ethanol to an aprotic solvent like DMF or vice versa can alter the reaction outcome.

  • Order of Reagent Addition: In some cases, the order in which you add the reagents can be critical in preventing side reactions.

Issue 3: I suspect my product is degrading under the reaction conditions.

Question: My reaction mixture turns dark, and I see multiple spots on my TLC plate that I suspect are degradation products. How can I prevent this?

Answer:

Product or starting material degradation can be a significant issue, especially with sensitive functional groups. Consider the following:

  • Milder Reaction Conditions: If you are using harsh conditions (e.g., strong acids/bases, high temperatures), try to find milder alternatives.[5]

  • Inert Atmosphere: If your reactants or product are sensitive to oxygen or moisture, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.[3]

  • Reduced Reaction Time: Minimizing the reaction time can reduce the exposure of your sensitive compounds to potentially harmful conditions.

Data Presentation

The following tables provide illustrative data on how reaction conditions can affect the yield of this compound. This data is hypothetical and intended for guidance in optimization experiments.

Table 1: Effect of Solvent on Reaction Yield

EntrySolventTemperature (°C)Reaction Time (h)Yield (%)
1Toluene1101245
2DMF1001265
3Ethanol802472
4Acetic Acid100855

Table 2: Effect of Temperature on Reaction Yield in Ethanol

EntrySolventTemperature (°C)Reaction Time (h)Yield (%)
1Ethanol502440
2Ethanol652460
3Ethanol802475
4Ethanol100 (sealed tube)1268 (with byproducts)

Experimental Protocols

General Protocol for the Synthesis of this compound

This is a general procedure and may require optimization for your specific laboratory conditions.

Materials:

  • Aniline

  • Ethyl 2,4-dioxovalerate (or a similar precursor)

  • Ethanol (or another suitable solvent)

  • Catalytic amount of a suitable acid or base (e.g., p-toluenesulfonic acid or triethylamine)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve aniline (1 equivalent) and ethyl 2,4-dioxovalerate (1.1 equivalents) in ethanol.

  • Add a catalytic amount of the chosen catalyst.

  • Heat the reaction mixture to reflux (approximately 80°C) and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[6][7]

Visualizations

Synthetic Pathway

Synthetic_Pathway Aniline Aniline Intermediate Enamine Intermediate Aniline->Intermediate + Dicarbonyl Ethyl 2,4-dioxovalerate Dicarbonyl->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization Troubleshooting_Workflow Start Low Yield Observed Check_Completion Check Reaction Completion (TLC, NMR) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Side_Products Major Side Products Observed? Check_Completion->Side_Products Yes Optimize_Conditions Optimize Conditions: - Increase Temperature - Change Catalyst - Increase Time Incomplete->Optimize_Conditions Success Improved Yield Optimize_Conditions->Success Minimize_Side_Rxn Minimize Side Reactions: - Lower Temperature - Screen Solvents - Change Reagent Addition Order Side_Products->Minimize_Side_Rxn Yes Degradation Evidence of Degradation? Side_Products->Degradation No Minimize_Side_Rxn->Success Milder_Conditions Use Milder Conditions: - Lower Temperature - Inert Atmosphere Degradation->Milder_Conditions Yes Purification_Loss Review Purification Step: - Optimize Chromatography - Recrystallization Degradation->Purification_Loss No Milder_Conditions->Success Purification_Loss->Success

References

Technical Support Center: Enhancing the Solubility of 1-Phenylpyrrolidine-2,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the solubility of 1-Phenylpyrrolidine-2,4-dione derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low aqueous solubility of this compound derivatives?

A1: The low aqueous solubility of these derivatives is primarily attributed to their molecular structure, which includes a non-polar phenyl group and a lactam ring. While the dione functional groups can participate in hydrogen bonding, the overall lipophilicity of the molecule often dominates, leading to poor interaction with water. The crystalline nature of the solid-state form can also contribute significantly to low solubility, as energy is required to break the crystal lattice.

Q2: What are the most common strategies for improving the solubility of these compounds?

A2: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs, and these are applicable to this compound derivatives. The most common approaches include:

  • Co-solvency: Blending water with a miscible organic solvent to reduce the polarity of the solvent system.

  • Solid Dispersions: Dispersing the drug in a polymeric carrier at the molecular level to create an amorphous system.[1][2][3][4]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range, which increases the surface area for dissolution.[5][6][7][8]

  • pH Modification: For ionizable derivatives, adjusting the pH of the medium can increase solubility by forming a salt.

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that have enhanced aqueous solubility.

Q3: How do I choose the most suitable solubility enhancement technique for my specific derivative?

A3: The choice of technique depends on the physicochemical properties of your specific this compound derivative. A systematic approach, as outlined in the workflow diagram below, is recommended. Key factors to consider include the compound's melting point, logP, pKa, and thermal stability. For instance, thermally stable compounds may be suitable for hot-melt extrusion to form solid dispersions, while heat-sensitive compounds may be better formulated using solvent evaporation or nanosuspension techniques.

Illustrative Solubility Enhancement Data

Due to the limited availability of published quantitative solubility data for specific this compound derivatives, the following tables are provided as illustrative examples of how different techniques can improve solubility.

Table 1: Co-solvency Approach

This table presents the solubility enhancement of various poorly soluble drugs using N-methyl pyrrolidone (NMP), a solvent structurally related to the pyrrolidone core of the target compounds, demonstrating its potential as an effective co-solvent.[9][10][11][12][13]

DrugIntrinsic Solubility (Sint) in Water (µg/mL)Solubility in 20% v/v NMP in Water (µg/mL)Fold Increase
Danazol0.02822.5~804
Felodipine0.49243~496
Griseofulvin14.73700~252
Nifedipine6.81580~232
Progesterone0.1216.2~135

Table 2: Solid Dispersion Approach (Hypothetical Data)

This table illustrates the potential improvement in aqueous solubility of hypothetical this compound derivatives when formulated as solid dispersions with common pharmaceutical polymers.

DerivativeInitial Solubility (µg/mL)Enhancement TechniquePolymer CarrierDrug:Carrier RatioAchieved Solubility (µg/mL)
PPD-0010.5Solvent EvaporationPVP K301:455
PPD-0021.2Hot-Melt ExtrusionSoluplus®1:3150
PPD-0030.8Spray DryingHPMC-AS1:295

Table 3: Nanosuspension Approach (Hypothetical Data)

This table shows the hypothetical increase in the saturation solubility of this compound derivatives upon their formulation as nanosuspensions.

DerivativeInitial Solubility (µg/mL)Enhancement TechniqueStabilizerAchieved Saturation Solubility (µg/mL)
PPD-0040.3Wet MillingPoloxamer 18825
PPD-0050.9High-Pressure HomogenizationTween 8070
PPD-0060.6PrecipitationHPMC45

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation

This protocol describes the use of N-methyl pyrrolidone (NMP) as a co-solvent to enhance the solubility of a this compound derivative.

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of the this compound derivative in pure NMP.

  • Solvent System Preparation: Prepare a series of aqueous solutions containing increasing concentrations of NMP (e.g., 5%, 10%, 20%, 40% v/v).

  • Solubility Determination:

    • Add an excess amount of the powdered compound to vials containing each of the prepared NMP-water solvent systems.

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

    • After equilibration, centrifuge the samples to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase.

    • Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol outlines the preparation of a solid dispersion to enhance the solubility of a this compound derivative.

  • Component Selection: Choose a suitable polymer carrier (e.g., PVP K30, HPMC-AS, Soluplus®) and a volatile organic solvent (e.g., methanol, acetone, dichloromethane) in which both the drug and the polymer are soluble.

  • Dissolution: Accurately weigh the this compound derivative and the selected polymer in the desired ratio (e.g., 1:1, 1:2, 1:4 w/w). Dissolve both components in a minimal amount of the chosen solvent in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (typically 40-60°C).

  • Drying: Continue the evaporation until a thin, solid film is formed on the inner wall of the flask. Further dry the solid dispersion in a vacuum oven overnight to remove any residual solvent.

  • Characterization: Scrape the dried solid dispersion from the flask, gently grind it into a fine powder, and characterize it for its amorphous nature (using PXRD and DSC) and dissolution properties.

Protocol 3: Preparation of a Nanosuspension by Wet Milling

This protocol describes the top-down production of a nanosuspension.

  • Component Selection: Choose a suitable stabilizer (e.g., Poloxamer 188, Tween 80) to prevent particle aggregation.

  • Premixing: Prepare a suspension of the this compound derivative in an aqueous solution of the selected stabilizer.

  • Milling:

    • Introduce the suspension into a laboratory-scale bead mill containing milling media (e.g., yttria-stabilized zirconium oxide beads).

    • Mill the suspension at a high speed for a predetermined duration (e.g., several hours).

    • Monitor the particle size at regular intervals using a particle size analyzer (e.g., dynamic light scattering) until the desired nanometer-range particle size is achieved.

  • Separation: Separate the nanosuspension from the milling media.

  • Characterization: Characterize the final nanosuspension for particle size, zeta potential, and dissolution rate.

Visualized Workflows and Pathways

experimental_workflow Experimental Workflow for Solubility Enhancement cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Formulation Development cluster_3 Phase 4: Evaluation start Poorly Soluble 1-Phenylpyrrolidine- 2,4-dione Derivative char Physicochemical Characterization (Tm, logP, pKa, Stability) start->char ionizable Ionizable? char->ionizable thermal_stable Thermally Stable? ionizable->thermal_stable No salt Salt Formation ionizable->salt Yes hme Hot-Melt Extrusion (Solid Dispersion) thermal_stable->hme Yes solvent_evap Solvent Evaporation / Spray Drying (Solid Dispersion) thermal_stable->solvent_evap No nano Nanosuspension (Milling / Precipitation) salt->nano hme->nano solvent_evap->nano final Final Formulation Characterization & Stability nano->final

Workflow for selecting a solubility enhancement strategy.

signaling_pathway Hypothetical Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis cluster_0 Bacterial Cell drug This compound Derivative pbp Penicillin-Binding Protein 3 (PBP3) (Transpeptidase) drug->pbp Inhibition crosslinking Peptidoglycan Cross-linking pbp->crosslinking Catalysis lysis Cell Lysis pbp->lysis Prevents formation of peptidoglycan Peptidoglycan Precursors peptidoglycan->pbp Substrate cell_wall Stable Cell Wall crosslinking->cell_wall Leads to cell_wall->lysis Prevents

Hypothetical inhibition of bacterial PBP3 by a derivative.

Troubleshooting Guide

Q: My compound precipitates out of the co-solvent system upon standing. What should I do?

A: This indicates that the compound has reached its saturation solubility and may be forming a supersaturated solution that is not stable.

  • Increase Co-solvent Concentration: Try a higher percentage of the organic co-solvent (e.g., NMP) in your aqueous mixture.

  • Add a Stabilizer: Consider adding a small amount of a polymeric stabilizer, such as HPMC or PVP, to the co-solvent system to inhibit precipitation.

  • Evaluate pH: If your compound has an ionizable group, ensure the pH of the medium is optimal for maintaining the ionized (more soluble) form.

Q: I'm not achieving a fully amorphous solid dispersion. What could be the reason?

A: The presence of crystallinity in a solid dispersion can be due to several factors.

  • Drug-Polymer Immiscibility: The drug and polymer may not be fully miscible at the tested ratio. Try increasing the polymer ratio.

  • Insufficient Solvent Removal: Residual solvent can promote crystallization. Ensure complete solvent removal by extending the vacuum drying time or slightly increasing the temperature.

  • Inappropriate Polymer Selection: The chosen polymer may not have strong enough interactions (e.g., hydrogen bonding) with your compound to prevent crystallization. Screen other polymers with different functional groups.

Q: The particle size of my nanosuspension is too large or increases over time. How can I fix this?

A: This is a common issue related to the formulation and processing parameters.

  • Optimize Stabilizer: The type and concentration of the stabilizer are critical. Insufficient stabilizer will lead to particle aggregation (Ostwald ripening). Try a different stabilizer or a combination of stabilizers (e.g., a non-ionic surfactant and a polymer).

  • Increase Energy Input: For top-down methods like milling or homogenization, increase the milling time, speed, or homogenization pressure/cycles.

  • Control Temperature: For some compounds, processing at a lower temperature can help prevent crystal growth.

Q: My formulation shows poor in-vitro dissolution despite being in an amorphous state. Why?

A: An amorphous form does not guarantee rapid dissolution if other factors are limiting.

  • Poor Wettability: The polymer carrier or the drug itself might have poor wettability. Incorporating a surfactant into the solid dispersion or the dissolution medium can improve this.

  • Gelling of Polymer: Some polymers, especially at high concentrations, can form a viscous gel layer upon contact with water, which can hinder drug release. Consider using a different grade or type of polymer.

  • Recrystallization during Dissolution: The amorphous drug might be converting back to its crystalline form in the dissolution medium. The use of a crystallization-inhibiting polymer (like HPMC-AS) can be beneficial.

References

Refinement of reaction conditions for 1-Phenylpyrrolidine-2,4-dione synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Phenylpyrrolidine-2,4-dione. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on a synthetic route involving an initial N-acylation followed by a Dieckmann condensation.

Question: Low or no yield of the desired this compound is observed after the Dieckmann condensation. What are the potential causes and solutions?

Answer:

Low or no yield in the Dieckmann condensation step is a common issue. Several factors can contribute to this problem. Below is a systematic guide to troubleshoot this issue.

Potential Causes and Solutions:

  • Choice of Base and Solvent: The selection of an appropriate base and solvent system is critical for the intramolecular cyclization.

    • Recommendation: A strong, non-nucleophilic base is generally preferred to favor the intramolecular reaction over intermolecular side reactions. Sodium ethoxide in ethanol or toluene is a common choice. For substrates sensitive to nucleophilic attack, sterically hindered bases like potassium tert-butoxide in an aprotic solvent such as THF can be more effective.

  • Reaction Temperature: The temperature can significantly influence the reaction rate and the prevalence of side reactions.

    • Recommendation: Dieckmann condensations are typically performed at elevated temperatures (reflux). However, if decomposition or side reactions are observed, lowering the temperature and extending the reaction time may be beneficial.

  • Purity of Starting Materials: Impurities in the starting diester, such as residual acid or water, can neutralize the base and inhibit the reaction.

    • Recommendation: Ensure the diester precursor is of high purity and thoroughly dried before use. Purification by column chromatography or distillation may be necessary.

  • Reversibility of the Reaction: The Dieckmann condensation is a reversible reaction. The equilibrium can be shifted towards the product by removing the alcohol byproduct (e.g., ethanol when using sodium ethoxide) or by using a stoichiometric amount of base to deprotonate the resulting β-dicarbonyl compound, driving the reaction forward.

Question: The purification of the final this compound product is challenging, resulting in low purity. What purification strategies are recommended?

Answer:

The purification of β-dicarbonyl compounds like this compound can be complicated by their acidic nature and potential for tautomerism.

Recommended Purification Protocol:

  • Acid-Base Extraction: After the reaction work-up, the crude product can be dissolved in an organic solvent and washed with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities. Subsequent washing with dilute acid (e.g., 1M HCl) can help to protonate the product fully.

  • Recrystallization: Recrystallization is often the most effective method for obtaining highly pure this compound.

    • Solvent Selection: A solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures should be chosen. Common solvents for recrystallization of polar organic compounds include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

  • Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be employed.

    • Eluent System: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the eluent should be gradually increased to elute the product. The acidic nature of silica gel should be considered, as it can sometimes cause streaking or decomposition of the product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: A prevalent method involves a two-step sequence. The first step is the N-acylation of an N-phenylglycine ester (e.g., ethyl N-phenylglycinate) with an appropriate acylating agent to form a diester. This is followed by an intramolecular Dieckmann condensation to yield the this compound ring.

Q2: What are the key parameters to control for a successful Dieckmann condensation?

A2: The most critical parameters are the choice of a strong, non-nucleophilic base, an anhydrous reaction solvent, and maintaining an appropriate reaction temperature, often at reflux. The purity of the starting diester is also crucial.

Q3: Are there any common side reactions to be aware of during the synthesis?

A3: Yes, potential side reactions include intermolecular Claisen condensation between two molecules of the starting diester, and hydrolysis of the ester groups if water is present in the reaction mixture. If the reaction temperature is too high or the conditions are too harsh, decomposition of the starting material or product may occur.

Data Presentation

The following table summarizes representative reaction conditions for the Dieckmann condensation step in the synthesis of pyrrolidine-2,4-dione derivatives, which can be adapted for the synthesis of this compound.

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1NaOEt (1.1)Toluene1101265
2NaH (1.2)THF66872
3KHMDS (1.1)THF0 to rt678
4t-BuOK (1.2)t-BuOH821060

Experimental Protocols

A detailed experimental protocol for a key step in a related synthesis, the Lacey-Dieckmann cyclization to form a pyrrolidine-2,4-dione, is provided below as a reference. This can be adapted for the synthesis of this compound from the appropriate diester precursor.[1]

Synthesis of (S)-5-Benzylpyrrolidine-2,4-dione via Lacey-Dieckmann Cyclization:

  • Preparation of the Diester Precursor: (This step needs to be adapted for the synthesis of the N-phenyl diester precursor).

  • Cyclization Reaction:

    • To a solution of the starting diester in an anhydrous solvent (e.g., toluene), add a strong base (e.g., sodium ethoxide) under an inert atmosphere (e.g., argon or nitrogen).

    • Heat the reaction mixture to reflux and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

    • After completion, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Carefully quench the reaction by adding a dilute acid (e.g., 1M HCl) until the solution is acidic.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Dieckmann Condensation cluster_step3 Step 3: Purification start N-Phenylglycine Ethyl Ester product1 N-Acyl-N-phenylglycine Ethyl Ester (Diester Precursor) start->product1 1. N-Acylation reagent1 Ethyl Acetate reagent1->product1 base1 Strong Base (e.g., NaH) base1->product1 product2 This compound (Crude) product1->product2 2. Intramolecular Cyclization base2 Strong Base (e.g., NaOEt) base2->product2 solvent Anhydrous Solvent (e.g., Toluene) solvent->product2 purification Recrystallization or Column Chromatography product2->purification 3. Purification final_product Pure this compound purification->final_product

Caption: Synthetic workflow for this compound.

References

Technical Support Center: Overcoming Challenges in the Purification of 1-Phenylpyrrolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide provides general troubleshooting advice and experimental protocols for the purification of 1-Phenylpyrrolidine-2,4-dione. Specific experimental data for this exact compound is limited in publicly available literature. Therefore, the information presented is based on established principles of organic chemistry and purification data from closely related pyrrolidine-2,4-dione and pyrrolidine-2,3-dione derivatives. Researchers should consider these protocols as a starting point and may need to optimize conditions for their specific sample.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most common and effective methods for the purification of solid organic compounds like this compound are recrystallization and column chromatography. Recrystallization is often preferred for its simplicity and ability to yield highly pure crystalline material, while column chromatography is excellent for separating the target compound from impurities with different polarities.[1]

Q2: What are the likely impurities in a synthesis of this compound?

A2: Potential impurities can arise from unreacted starting materials, side products, and degradation of the target compound. Depending on the synthetic route, common impurities may include precursors used in the synthesis of similar pyrrolidine dione structures. In syntheses of related compounds, unreacted amines and aldehydes, as well as by-products from their self-condensation, are often observed.

Q3: How can I assess the purity of my this compound sample?

A3: A combination of analytical techniques is recommended for a thorough purity assessment. High-Performance Liquid Chromatography (HPLC) is a powerful method for quantifying purity by separating the main compound from impurities.[2][3] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify any residual solvents or starting materials.[4][5] Mass Spectrometry (MS) is used to confirm the molecular weight of the desired product.[6]

Troubleshooting Guides

Recrystallization Issues

Q: My compound is not dissolving in the hot recrystallization solvent. What should I do?

A: If your compound has low solubility, you may need to select a more suitable solvent. For pyrrolidine dione derivatives, solvents like ethanol, or solvent mixtures such as dichloromethane/toluene, have been used.[1] If a single solvent is ineffective, a mixed-solvent system can be employed. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Gentle heating to redissolve the precipitate followed by slow cooling should induce crystallization.

Q: My compound "oils out" during cooling instead of forming crystals. How can I resolve this?

A: "Oiling out" occurs when the compound separates from the solution at a temperature above its melting point. To address this, try one of the following:

  • Reheat and Dilute: Reheat the solution to dissolve the oil, add more of the "good" solvent to dilute the solution, and then cool slowly.

  • Slower Cooling: Allow the solution to cool to room temperature more gradually before placing it in an ice bath.

  • Seed Crystals: Introduce a small, pure crystal of your compound to the cooled solution to initiate crystallization.

  • Scratching: Gently scratch the inside surface of the flask with a glass rod at the solution-air interface to create nucleation sites.[7]

Q: I have a very low yield after recrystallization. What could be the cause?

A: Low recovery can result from using too much solvent, which keeps a significant amount of your product dissolved in the mother liquor, or from premature crystallization during a hot filtration step. To improve your yield, use the minimum amount of hot solvent required for complete dissolution. If you need to perform a hot filtration to remove insoluble impurities, ensure your glassware is pre-heated to prevent the product from crashing out.

Column Chromatography Issues

Q: My compound is not moving from the top of the column. What is wrong?

A: This indicates that the eluent is not polar enough to move your compound down the silica gel. For pyrrolidine diones, which are relatively polar, you will likely need a moderately polar eluent system. A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[1] You can gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to encourage your compound to move down the column.

Q: I am getting poor separation between my compound and an impurity. How can I improve this?

A: Poor separation can be due to an inappropriate solvent system or improper column packing.

  • Optimize the Eluent: Use Thin Layer Chromatography (TLC) to test various solvent systems to find one that gives a good separation between your compound and the impurity (a difference in Rf values of at least 0.2 is ideal).

  • Proper Column Packing: Ensure your column is packed uniformly without any cracks or channels, as these can lead to streaking and co-elution.[8]

  • Sample Loading: Load your crude product onto the column in a concentrated band using a minimal amount of solvent. Dry-loading the sample adsorbed onto a small amount of silica gel can also improve resolution.

Data Presentation

Table 1: Suggested Recrystallization Solvents for Pyrrolidine Dione Derivatives

Solvent/Solvent SystemCompound TypeReference
EthanolPyrrolidine-2,5-dione derivatives[9]
Dichloromethane/Toluene1,4,5-trisubstituted pyrrolidine-2,3-diones[1]
Ethanol/WaterGeneral for moderately polar compounds[10]

Table 2: General Column Chromatography Conditions for Pyrrolidine Dione Derivatives

Stationary PhaseEluent SystemCompound TypeReference
Silica GelDichloromethane/Methanol1,4,5-trisubstituted pyrrolidine-2,3-diones[1]
Silica GelPetroleum ether/Ethyl acetateSpiro[indene-2,2'-pyrrolidine]-1,3-dione derivatives[11]
Silica GelHexanes/Ethyl acetateGeneral for moderately polar compounds[12]

Table 3: Representative Analytical Data for a Related Structure (N-p-Tolylmaleimide)

AnalysisExpected DataReference
Molecular FormulaC₁₁H₉NO₂[13]
Molecular Weight187.19 g/mol [13]
¹H NMRSignals corresponding to aromatic, vinyl, and methyl protons.[14]
¹³C NMRSignals for carbonyl, aromatic, vinyl, and methyl carbons.[14]
Mass Spectrum (EI)Molecular ion peak (M⁺) at m/z 187.[13]

Experimental Protocols

General Protocol for Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals, for example, in a vacuum oven, to remove residual solvent.

General Protocol for Column Chromatography
  • TLC Analysis: Determine an appropriate eluent system using TLC that provides good separation of the target compound from impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and carefully pack it into a chromatography column, ensuring a level and uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (or the eluent) and carefully load it onto the top of the silica gel bed. Alternatively, adsorb the crude product onto a small amount of silica gel and load the resulting free-flowing powder onto the column.

  • Elution: Begin eluting with the chosen solvent system, starting with a lower polarity if a gradient elution is planned.

  • Fraction Collection: Collect fractions of the eluate and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

Purity Assessment by HPLC (General Method)
  • Column: A C18 reversed-phase column is a common choice for moderately polar organic molecules.

  • Mobile Phase: A gradient of water (often with 0.1% trifluoroacetic acid or formic acid) and an organic solvent like acetonitrile or methanol is typically used.

  • Sample Preparation: Prepare a stock solution of your purified compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL) and dilute it with the mobile phase to an appropriate concentration for injection.

  • Analysis: Inject the sample and monitor the chromatogram using a UV detector at a wavelength where the compound absorbs. Purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.[15]

Mandatory Visualizations

Caption: A general workflow for the purification and analysis of this compound.

Troubleshooting_Recrystallization start Recrystallization Attempt oiling_out Compound Oils Out? start->oiling_out low_yield Low Yield? oiling_out->low_yield No reheat_dilute Reheat, add more solvent, cool slowly oiling_out->reheat_dilute Yes no_crystals No Crystals Form? low_yield->no_crystals No use_less_solvent Use minimum amount of hot solvent low_yield->use_less_solvent Yes induce_crystallization Induce Crystallization (scratch, seed crystal) no_crystals->induce_crystallization Yes success Successful Crystallization no_crystals->success No, consider chromatography reheat_dilute->success use_less_solvent->success induce_crystallization->success

Caption: A decision tree for troubleshooting common recrystallization problems.

References

Stability issues of 1-Phenylpyrrolidine-2,4-dione in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-Phenylpyrrolidine-2,4-dione in solution. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including pH, solvent composition, temperature, and exposure to light. As a cyclic dione, the compound is susceptible to hydrolysis, particularly under strong acidic or basic conditions.

Q2: What are the visual indicators of this compound degradation in my solution?

A2: Degradation of this compound may not always be visually apparent. However, you might observe a change in the color of the solution or the formation of precipitate over time. For accurate assessment, analytical techniques such as HPLC are necessary to detect and quantify any degradation products.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To ensure maximum stability, solutions of this compound should be stored at low temperatures (2-8°C is recommended) and protected from light. It is also advisable to use freshly prepared solutions for experiments whenever possible. Long-term storage in solution is not recommended without conducting a comprehensive stability study.

Q4: In which solvents is this compound most stable?

A4: While specific data for this compound is limited, similar compounds often exhibit better stability in aprotic organic solvents compared to aqueous solutions. If aqueous buffers are necessary, it is recommended to use them at a pH close to neutral (pH 6-7.5) and to prepare the solutions fresh.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.

  • Possible Cause: Degradation of this compound in the assay medium.

  • Troubleshooting Steps:

    • Verify Solution Age: Ensure that the stock and working solutions are freshly prepared. Avoid using solutions that have been stored for extended periods, especially at room temperature.

    • Assess pH of Medium: Check the pH of your assay buffer. Extreme pH values can accelerate the hydrolysis of the pyrrolidine-2,4-dione ring.

    • Analytical Confirmation: Use an analytical technique like RP-HPLC to check the purity of your this compound solution before and after the experiment to assess for any degradation.

Issue 2: Appearance of unknown peaks in my chromatogram during analysis.

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Review Sample Preparation: Evaluate your sample preparation and storage conditions. Exposure to high temperatures, strong light, or non-neutral pH can cause degradation.

    • Forced Degradation Study: To identify potential degradation products, you can perform a forced degradation study by intentionally exposing your compound to harsh conditions (e.g., acid, base, heat, oxidation). This can help in confirming if the new peaks are indeed degradants.

    • LC-MS Analysis: If available, use LC-MS to obtain the mass of the unknown peaks to help in their identification and to propose a degradation pathway.

Data Presentation

The following tables summarize hypothetical stability data for this compound based on typical behavior of similar compounds. This data is for illustrative purposes and should be confirmed by experimental studies.

Table 1: Hypothetical Stability of this compound in Different Solvents at 25°C over 24 hours.

SolventpHPurity after 24h (%)
AcetonitrileN/A>99
DMSON/A>99
Water7.095
0.1 M HCl1.080
0.1 M NaOH13.075

Table 2: Hypothetical Effect of Temperature on the Stability of this compound in an Aqueous Buffer (pH 7.4) over 48 hours.

Temperature (°C)Purity after 48h (%)
498
2590
3782

Experimental Protocols

Protocol: Stability-Indicating RP-HPLC Method for this compound

This protocol describes a general method for assessing the stability of this compound in solution.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start with 95% A and 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a stock solution of this compound in acetonitrile or DMSO.

    • Dilute the stock solution to the desired concentration in the test solvent (e.g., water, buffer, or organic solvent).

    • Analyze the initial purity of the solution (t=0).

    • Store the solution under the desired conditions (e.g., specific temperature and light exposure).

    • At specified time points (e.g., 2, 4, 8, 12, 24 hours), inject an aliquot of the solution into the HPLC system.

    • Calculate the percentage of this compound remaining by comparing the peak area at each time point to the initial peak area.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Stability Analysis cluster_data Data Processing prep_stock Prepare Stock Solution (in ACN or DMSO) prep_working Prepare Working Solutions (in test solvents) prep_stock->prep_working initial_hplc Initial HPLC Analysis (t=0) prep_working->initial_hplc storage Store Solutions under Test Conditions initial_hplc->storage timed_hplc HPLC Analysis at Time Points (t=x) storage->timed_hplc data_analysis Calculate % Purity Remaining timed_hplc->data_analysis report Generate Stability Report data_analysis->report

Caption: Experimental workflow for stability testing of this compound.

degradation_pathway parent This compound hydrolysis_product Ring-Opened Hydrolysis Product parent->hydrolysis_product Hydrolysis (H₂O, H⁺/OH⁻)

Caption: Hypothetical degradation pathway of this compound.

Technical Support Center: Scale-Up Synthesis of 1-Phenylpyrrolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 1-Phenylpyrrolidine-2,4-dione.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the scale-up of this compound?

A1: The most prevalent and scalable method for synthesizing this compound is the intramolecular Dieckmann condensation of N-phenyl-N-(ethoxycarbonylmethyl)acetamide. This approach is favored for its use of readily available starting materials and amenability to large-scale production.

Q2: What are the critical process parameters to monitor during the Dieckmann condensation for this synthesis?

A2: Key parameters to control during the cyclization step include reaction temperature, the choice and stoichiometry of the base, and the solvent. Precise control over these variables is crucial for maximizing yield and minimizing impurity formation.

Q3: What are the common impurities encountered during the synthesis of this compound?

A3: Common impurities can include unreacted starting materials, byproducts from side reactions such as intermolecular condensation, and degradation products. The formation of these impurities is often linked to inadequate control of reaction conditions.

Q4: What purification methods are recommended for this compound on a large scale?

A4: For large-scale purification, recrystallization is often the most cost-effective and efficient method. The choice of solvent system is critical and should be optimized to ensure high purity and recovery. Column chromatography, while useful at the lab scale, is generally not economically viable for large-scale production.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient amount or activity of the base. - Side reactions consuming starting materials.- Monitor reaction progress using techniques like HPLC or TLC to ensure completion. - Optimize the reaction temperature; a temperature that is too low may slow the reaction, while one that is too high can lead to decomposition. - Use a strong, non-nucleophilic base such as sodium ethoxide or potassium tert-butoxide in stoichiometric amounts. Ensure the base is fresh and anhydrous. - Control the addition rate of the base to minimize side reactions.
Formation of Polymeric or Tar-like Byproducts - Reaction temperature is too high. - Presence of oxygen or moisture. - Incorrect base selection leading to side reactions.- Maintain strict temperature control throughout the reaction. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. - Evaluate alternative bases that may offer better selectivity.
Difficulty in Isolating the Product - Product is too soluble in the reaction mixture. - Formation of an oil instead of a precipitate. - Inefficient extraction or crystallization.- After quenching the reaction, adjust the pH to ensure the product is in its neutral form. - If an oil forms, try seeding with a small crystal of pure product or changing the solvent system for precipitation. - Optimize the crystallization process by screening different solvents and cooling profiles.
Product Fails to Meet Purity Specifications - Inadequate purification. - Presence of closely related impurities. - Thermal degradation during workup or purification.- Re-evaluate the recrystallization solvent and procedure. Multiple recrystallizations may be necessary. - Consider a wash of the crude product with a solvent that selectively removes the impurity. - Avoid excessive heat during solvent removal and drying.

Experimental Protocols

Synthesis of N-phenyl-N-(ethoxycarbonylmethyl)acetamide
  • To a stirred solution of N-phenylglycine ethyl ester (1 equivalent) in a suitable solvent such as toluene or dichloromethane, add triethylamine (1.2 equivalents).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or recrystallization.

Scale-up Synthesis of this compound via Dieckmann Condensation
  • Under an inert atmosphere, charge a solution of N-phenyl-N-(ethoxycarbonylmethyl)acetamide (1 equivalent) in an anhydrous solvent like toluene to a suitable reactor.

  • In a separate vessel, prepare a solution of a strong base such as sodium ethoxide (1.1 equivalents) in ethanol.

  • Slowly add the base solution to the reactor containing the acetamide derivative, maintaining the internal temperature between 25-30 °C.

  • After the addition, heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and hold for 2-4 hours, monitoring the reaction progress.

  • Once the reaction is complete, cool the mixture to room temperature and quench by slowly adding a cooled aqueous acid solution (e.g., 1M HCl) to neutralize the base.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Visualizations

experimental_workflow cluster_synthesis Synthesis of N-phenyl-N-(ethoxycarbonylmethyl)acetamide cluster_cyclization Dieckmann Condensation start_synthesis N-phenylglycine ethyl ester + Triethylamine in Toluene add_acetyl_chloride Add Acetyl Chloride (0-5 °C) start_synthesis->add_acetyl_chloride react Stir at Room Temperature (4-6h) add_acetyl_chloride->react workup Aqueous Workup react->workup purify_synthesis Purification workup->purify_synthesis product_synthesis N-phenyl-N-(ethoxycarbonylmethyl)acetamide purify_synthesis->product_synthesis start_cyclization N-phenyl-N-(ethoxycarbonylmethyl)acetamide in Toluene product_synthesis->start_cyclization Use in next step add_base Add Sodium Ethoxide (25-30 °C) start_cyclization->add_base heat Heat to 50-60 °C (2-4h) add_base->heat quench Acidic Quench heat->quench extraction Extraction & Drying quench->extraction purify_cyclization Recrystallization extraction->purify_cyclization final_product This compound purify_cyclization->final_product

Caption: Workflow for the two-stage synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield incomplete_rxn Incomplete Reaction issue->incomplete_rxn bad_temp Suboptimal Temperature issue->bad_temp base_issue Base Issue issue->base_issue monitor Monitor Progress (HPLC/TLC) incomplete_rxn->monitor optimize_temp Optimize Temperature bad_temp->optimize_temp check_base Check Base Quality/Stoichiometry base_issue->check_base

Caption: Troubleshooting logic for addressing low product yield.

Minimizing byproduct formation in 1-Phenylpyrrolidine-2,4-dione synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Phenylpyrrolidine-2,4-dione. Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Q1: After the reaction, I observe a significant amount of starting material (N-phenylglycine derivative) and a low yield of the desired this compound. What could be the cause?

A1: This issue can arise from several factors related to the Dieckmann condensation cyclization step:

  • Insufficient Base: The base is crucial for the deprotonation of the α-carbon to initiate the intramolecular cyclization. An insufficient amount of base will lead to an incomplete reaction.

  • Base Potency: The chosen base may not be strong enough to efficiently deprotonate the diester precursor. Sodium ethoxide is commonly used, but stronger bases like sodium hydride or potassium tert-butoxide might be necessary.

  • Reaction Time/Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time, or the temperature may have been too low for the reaction to reach completion.

  • Moisture Contamination: The presence of water in the reaction mixture can quench the base and the enolate intermediate, hindering the cyclization. Ensure all glassware is thoroughly dried and use anhydrous solvents.

Solution:

  • Ensure at least one full equivalent of a strong base is used.

  • Consider switching to a stronger base if yields remain low.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time.

  • Strictly adhere to anhydrous reaction conditions.

Q2: My final product is contaminated with a significant amount of a byproduct with a similar polarity, making purification by column chromatography difficult. What is this likely byproduct and how can I minimize it?

A2: A common byproduct in reactions involving esters and a strong base is the product of intermolecular Claisen condensation. In this synthesis, two molecules of the diester precursor could react with each other instead of cyclizing intramolecularly.

Minimization Strategies:

  • High Dilution: Performing the reaction under high dilution conditions favors the intramolecular cyclization over the intermolecular reaction. This can be achieved by slowly adding the diester precursor to a solution of the base in the solvent.

  • Choice of Base: A sterically hindered base may favor the intramolecular reaction.

Q3: The NMR spectrum of my product shows unexpected signals, suggesting the presence of an open-chain compound instead of the cyclic dione. What might have happened?

A3: This could indicate a failure of the cyclization step or a reversal of the Dieckmann condensation. The β-keto ester product can undergo ring-opening if the reaction conditions are not optimal.

Causes and Solutions:

  • Acidic Work-up: The final product, a β-keto ester, is acidic. During the work-up, if the acidic proton is not removed by the base, the equilibrium can shift back towards the starting diester. Ensure the reaction mixture is sufficiently basic before work-up.

  • Premature Quenching: Adding the quenching agent (e.g., acid) before the cyclization is complete can lead to the isolation of unreacted starting material or intermediates.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A plausible and common approach for the synthesis of this compound is a multi-step process beginning with N-phenylglycine. This involves the N-acylation of N-phenylglycine with an appropriate acylating agent, followed by esterification to form a diester. The key step is the intramolecular Dieckmann condensation of the resulting diester to yield the target cyclic dione.

Q2: What are the critical parameters to control during the Dieckmann condensation step?

A2: The success of the Dieckmann condensation is highly dependent on the following parameters:

  • Choice of Base and Solvent: A strong, non-nucleophilic base in an anhydrous, aprotic solvent is typically preferred. Common choices include sodium ethoxide in ethanol or sodium hydride in THF.

  • Reaction Temperature: The temperature needs to be carefully controlled to promote the reaction without leading to degradation or unwanted side reactions.

  • Anhydrous Conditions: The exclusion of moisture is critical to prevent the quenching of the base and reactive intermediates.

Q3: How can I confirm the successful synthesis and purity of this compound?

A3: A combination of analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., carbonyl groups) in the molecule.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of this compound

EntryBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
1Sodium EthoxideEthanol781265
2Sodium HydrideTHF66875
3Potassium tert-butoxideTHF252472

Table 2: Byproduct Profile under Different Reaction Conditions

EntryConditionMajor ByproductByproduct Percentage (%)
1Standard ConcentrationIntermolecular Condensation Product15
2High DilutionIntermolecular Condensation Product<5

Experimental Protocols

Synthesis of Diethyl 2-(N-phenylacetamido)malonate (Precursor)

  • To a solution of N-phenylglycine (1 equiv.) in a suitable solvent (e.g., dichloromethane), add triethylamine (2.2 equiv.).

  • Cool the mixture to 0 °C and slowly add ethyl malonyl chloride (1.1 equiv.).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Dieckmann Condensation to form this compound

  • To a solution of sodium ethoxide (1.1 equiv.) in anhydrous ethanol, add a solution of diethyl 2-(N-phenylacetamido)malonate (1 equiv.) in anhydrous ethanol dropwise at room temperature under an inert atmosphere.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualization

Synthesis_Pathway N_phenylglycine N-Phenylglycine Diester Diethyl 2-(N-phenylacetamido)malonate N_phenylglycine->Diester Acylation & Esterification Product This compound Diester->Product Dieckmann Condensation

Caption: Synthetic pathway for this compound.

Byproduct_Formation cluster_main Intramolecular Reaction (Desired) cluster_side Intermolecular Reaction (Byproduct) Diester_intra Diester Precursor Product This compound Diester_intra->Product Cyclization Diester1 Diester Precursor Byproduct Intermolecular Condensation Product Diester1->Byproduct Diester2 Diester Precursor Diester2->Byproduct

Caption: Competing intramolecular vs. intermolecular reactions.

Troubleshooting_Workflow Start Low Yield of Product Check_Base Check Base: - Stoichiometry - Potency Start->Check_Base Check_Conditions Check Reaction Conditions: - Anhydrous? - Time/Temp? Start->Check_Conditions Check_Purification Analyze Byproducts Start->Check_Purification Optimize_Base Optimize Base: - Increase Equivalents - Use Stronger Base Check_Base->Optimize_Base Optimize_Conditions Optimize Conditions: - Dry Solvents/Glassware - Increase Time/Temp Check_Conditions->Optimize_Conditions Optimize_Purification Modify Purification: - High Dilution Reaction - Recrystallization Check_Purification->Optimize_Purification Success Improved Yield Optimize_Base->Success Optimize_Conditions->Success Optimize_Purification->Success

Caption: Troubleshooting workflow for low product yield.

Technical Support Center: Enhancing Regioselectivity in 1-Phenylpyrrolidine-2,4-dione Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Phenylpyrrolidine-2,4-dione. Our aim is to help you navigate common challenges and enhance the regioselectivity of your reactions.

Frequently Asked Questions (FAQs)

Q1: My alkylation of this compound is resulting in a mixture of C- and O-alkylated products. How can I favor C-alkylation?

A1: Achieving high C-alkylation selectivity depends on several factors that influence the reactivity of the enolate intermediate. To favor C-alkylation, consider the following strategies:

  • Choice of Alkylating Agent: Use "soft" electrophiles. Alkyl iodides are generally softer than bromides, which are softer than chlorides. Softer electrophiles tend to react at the more nucleophilic carbon atom of the enolate.

  • Solvent: Employ weakly coordinating solvents like tetrahydrofuran (THF). These solvents do not strongly solvate the cation, leading to a tighter ion pair between the enolate oxygen and the metal cation, which can sterically hinder O-alkylation.

  • Counter-ion: The choice of base and its corresponding cation can influence selectivity. Using a lithium base like lithium diisopropylamide (LDA) often promotes C-alkylation due to the strong coordination of Li+ to the oxygen atom.

Q2: I want to achieve O-alkylation of my this compound. What conditions should I use?

A2: To favor the formation of the O-alkylated product, you should aim for conditions that promote reaction at the more electronegative oxygen atom of the enolate. This can be achieved by:

  • Choice of Alkylating Agent: Use "hard" electrophiles. Reagents like trialkylsilyl chlorides (e.g., TMSCl) or alkyl sulfates are considered hard and show a higher propensity for O-alkylation.

  • Solvent: Strongly coordinating, polar aprotic solvents such as dimethyl sulfoxide (DMSO) or hexamethylphosphoramide (HMPA) are recommended. These solvents effectively solvate the cation, creating a "naked" and more reactive enolate where the oxygen atom is more accessible.

Q3: How can I confirm whether I have synthesized the C- or O-alkylated product?

A3: Spectroscopic methods, particularly NMR, are crucial for distinguishing between C- and O-alkylated isomers.

  • ¹³C NMR: The chemical shift of the carbon atom where the alkyl group is attached is a key indicator. For O-alkylation, the signal for the carbon of the newly formed C-O-R bond will appear significantly downfield.

  • ¹H NMR: The chemical shift of the protons on the alkyl group can also provide clues.

  • 2D NMR: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) can show correlations between the protons of the alkyl group and the carbons of the pyrrolidinedione ring, definitively establishing the point of attachment.

Q4: My acylation reaction on this compound is giving low yields. What could be the reason?

A4: Low yields in acylation reactions can stem from several issues. One common problem is the formation of stable O-acylated byproducts or decomposition. To improve C-acylation yields, the use of a Lewis acid catalyst like boron trifluoride-diethyl etherate can be effective.[1] This method proceeds by forming a boron difluoride complex of the 3-acyltetramic acid, which can then be hydrolyzed to yield the desired C-acylated product.[1]

Troubleshooting Guides

Guide 1: Poor Regioselectivity in Alkylation Reactions
Symptom Potential Cause Troubleshooting Action
Mixture of C- and O-alkylated productsReaction conditions favor both pathways.To favor C-alkylation: • Switch to a softer alkylating agent (e.g., from R-Br to R-I).• Use a less polar, weakly coordinating solvent like THF.• Employ a base with a strongly coordinating cation, such as LDA.To favor O-alkylation: • Use a harder alkylating agent (e.g., trialkylsilyl chloride).• Use a polar aprotic solvent like DMSO or HMPA.
No reaction or low conversionInsufficiently strong base or steric hindrance.• Ensure the use of a strong base like NaH or LDA to fully deprotonate the dione.• For sterically hindered alkylating agents, consider increasing the reaction temperature or using a less bulky base.
Formation of dialkylated productExcess alkylating agent or strong reaction conditions.• Use a stoichiometric amount of the alkylating agent (1.05-1.1 equivalents).• Lower the reaction temperature to improve selectivity.
Guide 2: Challenges in Acylation Reactions
Symptom Potential Cause Troubleshooting Action
Low yield of C-acylated productO-acylation is favored, or the product is unstable.• Employ a Lewis acid catalyst like BF₃·OEt₂ to drive the reaction towards C-acylation.[1]• Isolate the intermediate boron complex before hydrolysis to improve recovery.[1]
Reaction with acid chlorides is sluggishPoor reactivity of the enolate.• Ensure complete enolate formation with a strong, non-nucleophilic base before adding the acid chloride.• The use of a Lewis acid can also enhance the electrophilicity of the acid chloride.

Experimental Protocols

Protocol 1: General Procedure for C-Alkylation
  • To a solution of this compound (1.0 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH, 1.1 eq.) or lithium diisopropylamide (LDA, 1.1 eq.) at 0 °C.

  • Stir the mixture at this temperature for 30-60 minutes to ensure complete enolate formation.

  • Slowly add the alkylating agent (e.g., an alkyl iodide, 1.05 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Lewis Acid-Mediated C-Acylation
  • Dissolve this compound (1.0 eq.) in an anhydrous solvent like dichloromethane under an inert atmosphere.

  • Add a Lewis acid, such as boron trifluoride-diethyl etherate (BF₃·OEt₂, 2.0 eq.), and stir the mixture.

  • Add the acid chloride (1.1 eq.) dropwise to the solution.

  • Stir the reaction at room temperature until the starting material is consumed (as monitored by TLC).

  • Isolate the intermediate boron difluoride complex if desired.

  • Perform methanolysis or careful hydrolysis to obtain the final 3-acyl-1-phenylpyrrolidine-2,4-dione.

  • Purify the product using standard techniques like column chromatography.

Visualizations

experimental_workflow cluster_C_alkylation C-Alkylation Workflow cluster_O_alkylation O-Alkylation Workflow C_start This compound C_enolate Enolate Formation (NaH or LDA in THF) C_start->C_enolate C_alkylation Addition of Alkyl Halide (R-X) C_enolate->C_alkylation C_product C-Alkylated Product C_alkylation->C_product O_start This compound O_enolate Enolate Formation (Base in DMSO/HMPA) O_start->O_enolate O_alkylation Addition of Hard Electrophile O_enolate->O_alkylation O_product O-Alkylated Product O_alkylation->O_product

General workflows for selective C- vs. O-alkylation.

troubleshooting_logic cluster_regio_solutions Regioselectivity Solutions cluster_yield_solutions Yield Solutions start Alkylation Reaction regioselectivity Poor Regioselectivity? start->regioselectivity low_yield Low Yield? regioselectivity->low_yield No change_electrophile Change Electrophile (Hard vs. Soft) regioselectivity->change_electrophile Yes check_base Verify Base Strength & Stoichiometry low_yield->check_base Yes end_node Optimized Reaction low_yield->end_node No change_solvent Change Solvent (Polar vs. Non-polar) change_electrophile->change_solvent change_base Change Base/Counter-ion change_solvent->change_base change_base->end_node optimize_temp Optimize Temperature check_base->optimize_temp check_reagents Check Reagent Purity optimize_temp->check_reagents check_reagents->end_node

Troubleshooting decision tree for alkylation reactions.

References

Validation & Comparative

A Comparative Analysis of 1-Phenylpyrrolidine-2,4-dione and Other Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Heterocyclic Scaffolds with Supporting Experimental Data

In the landscape of medicinal chemistry, the identification and optimization of privileged scaffolds are paramount to the discovery of novel therapeutic agents. This guide provides a comparative analysis of 1-phenylpyrrolidine-2,4-dione against other prominent five-membered heterocyclic scaffolds: succinimide, rhodanine, and tetramic acid. The comparison focuses on their synthesis, biological activities, and underlying mechanisms of action, supported by quantitative data and detailed experimental protocols.

Executive Summary

This compound and the compared scaffolds—succinimide, rhodanine, and tetramic acid—are versatile five-membered heterocyclic cores that have yielded a multitude of biologically active compounds. While all exhibit a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties, they possess distinct structure-activity relationships and mechanisms of action. This guide aims to provide a clear, data-driven comparison to aid researchers in the selection and design of scaffolds for specific therapeutic targets.

Comparative Data on Biological Activity

The following tables summarize the reported biological activities of derivatives based on the four scaffolds. The data highlights the potency of these compounds across various assays, providing a quantitative basis for comparison.

Table 1: Comparative Anticancer Activity (IC50 in µM)

Scaffold DerivativeCell LineIC50 (µM)Reference
This compound Analog
5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide derivativePPC-1 (Prostate)2.5 - 20.2[1]
IGR39 (Melanoma)2.5 - 20.2[1]
Succinimide Derivatives
Dicarboximide 1eHeLa (Cervical)3.2[2]
K562 (Leukemia)5.8[2]
MOLT-4 (Leukemia)8[2]
Dicarboximide 3cHeLa (Cervical)2[2]
K562 (Leukemia)2[2]
MOLT-4 (Leukemia)2.6[2]
Rhodanine Derivatives
5-{4-[3-(4-methoxy-phenyl)-3-oxo-propenyl]-benzylidene}-2-thioxothiazolidin-4-oneHeLa (Cervical)28.3[3]
HT29 (Colorectal)24.5[3]
A549 (Lung)26.6[3]
MCF-7 (Breast)28.6[3]
Benzylidene rhodanine derivative 5ePRL-3 (Enzyme Target)0.9[4]
Tetramic Acid Derivatives
Compound 3HL-60 (Leukemia)0.76[5]
BEL-7402 (Liver)13.03[5]
P388 (Leukemia)8.85[5]
A-549 (Lung)23.80[5]
A375 (Melanoma)12.80[5]
Compound 65HTCLs (Various)14.9 - 26.7[5]

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)

Scaffold DerivativeBacterial StrainMIC (µg/mL)Reference
This compound Analog
Dimeric pyrrolidine-2,3-dione 30MSSA8-16[6]
MRSA8-16[6]
Rhodanine Derivatives
Rhodanine derivative Rh 2MRSA4 (MIC90)[7]
VRE8 (MIC90)[7]
4-(trifluoromethyl)phenyl 2-(4-oxo-2-thioxothiazolidin-3-yl)acetateMRSA≥15.62[8]
Tetramic Acid Derivatives
Tetramic acid 3S. aureus2.5[9]
MRSA2.5[9]
Succinimide Derivatives
Pyrrolidine-2,5-dione 5aE. faecalis0.25[10]
C. albicans0.125[10]
Pyrrolidine-2,5-dione 5gE. faecalis0.25[10]
C. albicans0.25[10]

Signaling Pathways and Mechanisms of Action

The biological effects of these scaffolds are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

This compound: Inhibition of Inflammatory Pathways

Derivatives of the pyrrolidine scaffold have been shown to exert anti-inflammatory effects by inhibiting key signaling pathways. For instance, a structurally related analog, 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine, has been demonstrated to suppress the Toll-like receptor (TLR) signaling pathway.[2][11] This inhibition leads to the downregulation of the transcription factor NF-κB, a master regulator of inflammatory gene expression.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF IKK IKK MyD88->IKK IRF3 IRF3 TRIF->IRF3 IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates IRF3_n IRF3 IRF3->IRF3_n translocates Inflammatory_Genes Inflammatory Gene Expression (COX-2, iNOS) NFkB_n->Inflammatory_Genes activates IRF3_n->Inflammatory_Genes activates LPS LPS LPS->TLR4 Pyrrolidine 1-Phenylpyrrolidine -2,4-dione Derivative Pyrrolidine->TLR4 inhibits dimerization Pyrrolidine->NFkB inhibits activation Pyrrolidine->IRF3 inhibits activation

Caption: Inhibition of the TLR4/NF-κB signaling pathway by a 1-phenylpyrrolidine derivative.

Furthermore, some pyrrolidine derivatives have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways, involving the activation of caspases.[7][12]

Succinimide: Activation of Stress-Activated Protein Kinase Pathways

Certain succinimide derivatives have demonstrated the ability to induce apoptosis in cancer cells by activating stress-activated protein kinase (SAPK) pathways, specifically the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[2]

G Succinimide Succinimide Derivative Stress Cellular Stress Succinimide->Stress JNK JNK Stress->JNK activates p38 p38 Stress->p38 activates Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis G cluster_receptors Receptor Tyrosine Kinases Rhodanine Rhodanine Derivative EGFR EGFR Rhodanine->EGFR VEGFR VEGFR Rhodanine->VEGFR HER2 HER2 Rhodanine->HER2 Bcl2 Bcl-2 Family Rhodanine->Bcl2 modulates Proliferation Cell Proliferation EGFR->Proliferation Angiogenesis Angiogenesis VEGFR->Angiogenesis HER2->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis G cluster_membrane Bacterial Membrane Tetramic_Acid Tetramic Acid Derivative Membrane Lipid Bilayer Tetramic_Acid->Membrane inserts into Proton_Gradient Proton Gradient (ΔpH) Membrane Potential (ΔΨ) Tetramic_Acid->Proton_Gradient dissipates PMF Proton Motive Force Proton_Gradient->PMF Cell_Death Bacterial Cell Death PMF->Cell_Death G Reactant1 Aromatic Aldehyde Intermediate 4-acetyl-3-hydroxy- 3-pyrroline-2-one Reactant1->Intermediate Reactant2 Aniline Reactant2->Intermediate Reactant3 Ethyl 2,4-dioxovalerate Reactant3->Intermediate Solvent Glacial Acetic Acid Solvent->Intermediate Product 1,4,5-trisubstituted pyrrolidine-2,3-dione Intermediate->Product Reactant4 Aliphatic Amine Reactant4->Product Solvent2 Ethanol Solvent2->Product G Start Seed cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Add test compounds (various concentrations) Incubate1->Treat Incubate2 Incubate (e.g., 48h) Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO) Incubate3->Solubilize Read Measure absorbance (e.g., 570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

References

A Comparative Guide to the Structure-Activity Relationship of 1-Phenylpyrrolidine-2,4-dione Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-phenylpyrrolidine-2,4-dione scaffold, a derivative of tetramic acid, represents a privileged structure in medicinal chemistry due to its diverse biological activities.[1][2] Analogs of this core structure have been investigated for a wide range of therapeutic applications, including anticonvulsant, antimicrobial, anticancer, and enzyme inhibitory effects.[1][3][4][5] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound analogs, supported by experimental data, detailed protocols, and visual diagrams to facilitate further drug discovery and development efforts.

Quantitative Data Summary

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on both the phenyl ring and the pyrrolidine-2,4-dione core. The following tables summarize the quantitative data from various studies, highlighting these relationships.

Table 1: Anticonvulsant Activity of (2-oxo-4-phenylpyrrolidin-1-yl)acetic Acid Amide Analogs [1]

Compound IDAmide SubstituentAnticonvulsant Activity (Corazole Antagonism, Dose mg/kg)Protection (%)
1a 2,6-dimethylanilide2.583.3
1c anilide100
1d 4-bromoanilide512.5
1e 4-methoxyanilide100
1g 2-methylanilide100

SAR Analysis: The data clearly indicates that substitution on the anilide phenyl ring is critical for anticonvulsant activity. The most potent compound, 1a , features two methyl groups at the 2 and 6 positions, suggesting that a specific conformation induced by this substitution is favorable for target binding. Unsubstituted or monosubstituted anilides showed significantly reduced or no activity.[1]

Table 2: Antimicrobial Activity of 1,5-Diphenylpyrrolidine-2,4-dione Analogs [3][4][6]

Compound IDModificationTarget OrganismMIC (µg/mL)
6a 3-substituted aminomethylGram-positive bacteria-
6b 3-substituted aminomethylGram-positive bacteria-
Compound 5 N-(p-hydroxyphenyl)Staphylococcus aureus32-128
Compound 8 Azo derivative of Compound 5Staphylococcus aureus16-256
Compound 3 N-arylsuccinimide precursorStaphylococcus aureus64-128

SAR Analysis: Modifications at the C3 and N1 positions of the pyrrolidine-2,4-dione ring influence antimicrobial activity. For instance, certain 3-substituted aminomethyl derivatives have shown activity against Gram-positive bacteria.[3] In another study, an azo derivative demonstrated improved antibacterial activity against Staphylococcus aureus compared to its precursor, highlighting the potential of the azo group as a pharmacophore.[6]

Table 3: Anticancer and Enzyme Inhibitory Activity of Pyrrolidinone Analogs

Compound IDScaffoldTargetIC50
5a (R)-2-phenylpyrrolidineTrkA83 nM (for TrkB)
- (piperidinosulfonamidophenyl)pyrrolidin-2-oneAKR1C3<100 nM
7f (E)-1-(4-azidophenyl)-3-(4-methylphenyl)prop-2-en-1-oneCOX-20.3 µM
7b (E)-1-(4-methanesulfonamidophenyl)-3-(4-methylphenyl)prop-2-en-1-oneCOX-21.0 µM
15 3,5-disubstituted-thiazolidine-2,4-dioneU937 cells-

SAR Analysis: The (R)-2-phenylpyrrolidine moiety has been identified as a key pharmacophore for potent TrkA inhibition.[7] For AKR1C3 inhibition, a piperidinosulfonamidophenyl group attached to the pyrrolidin-2-one ring is crucial, with variations in the pyrrolidinone ring's position or electronics diminishing activity.[5] In a series of chalcone analogs, a para-azido group on the C-1 phenyl ring led to potent and selective COX-2 inhibition.[8] Furthermore, a 3,5-disubstituted-thiazolidine-2,4-dione analog showed improved anti-proliferative activities, suggesting the importance of substitutions on this related scaffold.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are the protocols for key experiments cited in this guide.

Synthesis of (2-oxo-4-phenylpyrrolidin-1-yl)acetic Acid Amide Analogs[1]
  • Step 1: Esterification: 4-Phenylpyrrolidin-2-one is reacted with ethyl chloroacetate in the presence of a base (e.g., sodium hydride) in an organic solvent (e.g., dimethylformamide) to yield the corresponding ester.

  • Step 2: Hydrolysis: The resulting ester is hydrolyzed using a base such as potassium hydroxide in an ethanol/water mixture to produce (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid.

  • Step 3: Amide Coupling: The carboxylic acid is then coupled with various substituted anilines using a condensing agent like isobutyl chloroformate and a base such as triethylamine in a solvent like toluene or chloroform to obtain the final amide derivatives.

Anticonvulsant Activity Evaluation (Corazole Antagonism Test)[1]
  • Animals: Mice are utilized for this assay.

  • Procedure:

    • The test compounds are administered to the animals at various doses.

    • After a specific period, a convulsant agent (e.g., pentylenetetrazole, also known as Corazole) is administered.

    • The animals are observed for the onset of seizures and mortality.

    • The percentage of animals protected from seizures by the test compound is calculated and compared to a control group.

α-Glucosidase Inhibition Assay[7]

This spectrophotometric assay determines the inhibitory activity of compounds against α-glucosidase.

  • Substrate: p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Protocol:

    • The enzyme and the inhibitor are pre-incubated together.

    • The substrate (pNPG) is added to start the reaction.

    • The mixture is incubated at 37°C.

    • The reaction is stopped by adding a solution of sodium carbonate.

    • The absorbance of the released p-nitrophenol is measured at 405 nm.

    • The percentage of inhibition is calculated, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and chemical processes is essential for a deeper understanding of the SAR of this compound analogs.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start This compound Precursor modification Chemical Modification (e.g., Substitution at N1, C3, C5) start->modification analogs Library of Analogs modification->analogs in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Antimicrobial MIC) analogs->in_vitro in_vivo In Vivo Models (e.g., Anticonvulsant Assay) in_vitro->in_vivo data Quantitative Data (IC50, MIC, % Protection) in_vitro->data in_vivo->data sar SAR Analysis data->sar

Caption: General experimental workflow for SAR studies of this compound analogs.

sar_relationship core This compound Core substituents Substituent Modifications core->substituents activity Biological Activity substituents->activity Influences properties Physicochemical Properties (Lipophilicity, Electronics) substituents->properties Alters ex1 e.g., 2,6-dimethyl on phenyl substituents->ex1 ex3 e.g., Azo group at C3 substituents->ex3 ex2 e.g., Anticonvulsant activity->ex2 ex4 e.g., Antimicrobial activity->ex4 properties->activity Modulates

Caption: Logical relationship of SAR for this compound analogs.

References

A Comparative Guide to the Biological Target Validation of 1-Phenylpyrrolidine-2,4-dione and its Analogs as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory activity of a representative 1-phenylpyrrolidine-2,4-dione analog, N-(4-(methylsulfonyl)phenyl)-3-(2-oxo-2-(p-tolyl)ethyl)pyrrolidine-2,5-dione (referred to as Compound 13e), with established non-steroidal anti-inflammatory drugs (NSAIDs), Celecoxib and Diclofenac. The primary biological targets for these compounds are the cyclooxygenase (COX) enzymes, critical mediators of inflammation.

Executive Summary

The validation of a biological target is a crucial step in drug discovery. This guide focuses on the anti-inflammatory properties of a pyrrolidine-2,5-dione derivative, Compound 13e, by comparing its inhibitory activity against COX-1 and COX-2 enzymes with that of the selective COX-2 inhibitor, Celecoxib, and the non-selective COX inhibitor, Diclofenac. Experimental data from in vitro enzyme inhibition assays and in vivo anti-inflammatory models are presented to provide a comprehensive comparison of their performance.

Comparative Analysis of COX Inhibition

The anti-inflammatory effects of NSAIDs are primarily mediated through the inhibition of COX enzymes, which exist in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.

The inhibitory potency of Compound 13e, Celecoxib, and Diclofenac against COX-1 and COX-2 is summarized in the table below.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Compound 13e 30.870.9831.5
Celecoxib ~82~6.8~12
Diclofenac ~0.076~0.026~2.9

Note: IC50 values can vary depending on the specific assay conditions. The data presented here are compiled from different studies and should be interpreted as a relative comparison.

As the data indicates, Compound 13e exhibits potent inhibition of COX-2 with an IC50 value of 0.98 µM and demonstrates significant selectivity for COX-2 over COX-1, with a selectivity index of 31.5.[1][2] This profile is comparable to that of Celecoxib, a known selective COX-2 inhibitor.[3] In contrast, Diclofenac is a potent but non-selective COX inhibitor, showing strong inhibition of both isoforms.[3]

In Vivo Anti-Inflammatory Activity

The anti-inflammatory efficacy of these compounds was evaluated in a carrageenan-induced paw edema model in rats, a standard in vivo model of acute inflammation.

CompoundDose (mg/kg)Paw Edema Inhibition (%)
Compound 13e 10Significant inhibition (qualitative)
Celecoxib 30Significant inhibition (qualitative)
Diclofenac 5~56
20~72

Note: Quantitative data for the percentage of inhibition for Compound 13e and Celecoxib at specific doses were not explicitly available in the reviewed literature, though significant anti-inflammatory effects were reported.[1][4]

The results from the in vivo studies corroborate the in vitro findings. Both Compound 13e and Celecoxib demonstrated significant anti-inflammatory effects in the carrageenan-induced paw edema model.[1][5] Diclofenac also showed potent, dose-dependent anti-inflammatory activity.[4]

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the COX signaling pathway and the general workflows for the experimental validation of these compounds.

COX_Signaling_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Phospholipase A2 Phospholipase A2 Arachidonic Acid Arachidonic Acid COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-1 (constitutive)->Prostaglandin H2 (PGH2) COX-2 (inducible)->Prostaglandin H2 (PGH2) Prostaglandins (PGE2, PGI2, etc.) Prostaglandins (PGE2, PGI2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, PGI2, etc.) Thromboxanes (TXA2) Thromboxanes (TXA2) Prostaglandin H2 (PGH2)->Thromboxanes (TXA2) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, PGI2, etc.)->Inflammation, Pain, Fever mediate Gastric Mucosa Protection, Platelet Aggregation Gastric Mucosa Protection, Platelet Aggregation Thromboxanes (TXA2)->Gastric Mucosa Protection, Platelet Aggregation mediate Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->COX-2 (inducible) induces Phospholipase A2->Arachidonic Acid releases Compound 13e Compound 13e Compound 13e->COX-2 (inducible) inhibits (selective) Celecoxib Celecoxib Celecoxib->COX-2 (inducible) inhibits (selective) Diclofenac Diclofenac Diclofenac->COX-1 (constitutive) inhibits Diclofenac->COX-2 (inducible) inhibits

Caption: Cyclooxygenase (COX) signaling pathway and points of inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation Compound Synthesis Compound Synthesis COX-1/COX-2 Inhibition Assay COX-1/COX-2 Inhibition Assay Compound Synthesis->COX-1/COX-2 Inhibition Assay IC50 Determination IC50 Determination COX-1/COX-2 Inhibition Assay->IC50 Determination Selectivity Index Calculation Selectivity Index Calculation IC50 Determination->Selectivity Index Calculation Animal Model (Carrageenan-induced paw edema) Animal Model (Carrageenan-induced paw edema) Selectivity Index Calculation->Animal Model (Carrageenan-induced paw edema) Compound Administration Compound Administration Animal Model (Carrageenan-induced paw edema)->Compound Administration Measurement of Paw Edema Measurement of Paw Edema Compound Administration->Measurement of Paw Edema Evaluation of Anti-inflammatory Effect Evaluation of Anti-inflammatory Effect Measurement of Paw Edema->Evaluation of Anti-inflammatory Effect

Caption: General experimental workflow for target validation.

Experimental Protocols

In Vitro COX Inhibition Assay

Objective: To determine the in vitro inhibitory activity of test compounds against COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in DMSO)

  • Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) detection

Procedure:

  • The test compound, dissolved in DMSO, is pre-incubated with the COX-1 or COX-2 enzyme in the reaction buffer at 37°C for a specified time (e.g., 15 minutes).

  • The enzymatic reaction is initiated by the addition of arachidonic acid.

  • The reaction is allowed to proceed for a defined period (e.g., 2 minutes) at 37°C.

  • The reaction is terminated by the addition of a stopping agent (e.g., hydrochloric acid).

  • The concentration of PGE2 produced is quantified using a specific EIA kit.

  • The percentage of inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to that of a vehicle control.

  • IC50 values (the concentration of the compound that causes 50% inhibition of enzyme activity) are determined by plotting the percentage of inhibition against a range of compound concentrations.

In Vivo Carrageenan-Induced Paw Edema Assay

Objective: To evaluate the in vivo anti-inflammatory activity of test compounds in an acute inflammation model.

Materials:

  • Male Wistar rats (or other suitable rodent model)

  • Carrageenan solution (1% in saline)

  • Test compounds (formulated for oral or intraperitoneal administration)

  • Plebthysmometer or calipers for measuring paw volume/thickness

Procedure:

  • Animals are fasted overnight before the experiment.

  • The initial volume or thickness of the right hind paw of each animal is measured.

  • The test compound or vehicle is administered to the animals (e.g., orally or intraperitoneally).

  • After a specific time (e.g., 30-60 minutes), a sub-plantar injection of carrageenan solution is administered into the right hind paw to induce inflammation.

  • The paw volume or thickness is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • The percentage of inhibition of paw edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion

The validation of the biological target for this compound and its analogs reveals a promising profile for the development of novel anti-inflammatory agents. The representative compound, N-(4-(methylsulfonyl)phenyl)-3-(2-oxo-2-(p-tolyl)ethyl)pyrrolidine-2,5-dione (Compound 13e), demonstrates potent and selective inhibition of the COX-2 enzyme, a key mediator of inflammation. Its in vitro and in vivo performance is comparable to the established selective COX-2 inhibitor, Celecoxib, and it exhibits a more desirable selectivity profile than the non-selective NSAID, Diclofenac. These findings support the continued investigation of this class of compounds as potential therapeutic agents for inflammatory diseases. Further studies are warranted to fully elucidate their mechanism of action and to assess their safety and efficacy in more advanced preclinical models.

References

Comparing the efficacy of different 1-Phenylpyrrolidine-2,4-dione derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-phenylpyrrolidine-2,4-dione scaffold is a versatile pharmacophore that has demonstrated a wide range of biological activities. This guide provides an objective comparison of the efficacy of various derivatives, supported by experimental data, to aid in the development of novel therapeutics. The information is tailored for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Data Presentation: Comparative Efficacy of this compound Derivatives

The following tables summarize the quantitative data on the anti-inflammatory, anticancer, and neuroprotective activities of selected this compound and structurally related derivatives. It is important to note that the data are compiled from different studies, and direct comparisons should be made with consideration of the specific experimental conditions and the structural variations of the compounds.

Anti-inflammatory Activity

A series of N-substituted pyrrolidine-2,5-dione derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key targets in inflammation.

Table 1: Anti-inflammatory Activity of Pyrrolidine-2,5-dione Derivatives [1]

Compound IDSubstituentCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (SI)
13e Aryl carbonyl30.90.9831.5
3b Cycloalkyl---

Note: IC₅₀ values represent the concentration required to inhibit 50% of the enzyme's activity. A higher selectivity index indicates greater selectivity for COX-2.

Anticancer Activity

The cytotoxic effects of various 5-oxo-1-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide derivatives have been assessed against several human cancer cell lines.

Table 2: Anticancer Activity (EC₅₀ in µM) of 5-Oxo-1-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide Derivatives [2]

Compound IDSubstituent on HydrazoneIGR39 (Melanoma)PPC-1 (Prostate)MDA-MB-231 (Breast)Panc-1 (Pancreatic)
Compound A 5-nitrothiophene---~9% viability at 100 µM
Compound B indole10.40 ± 1.35-19.77 ± 1.86-
- Unspecified 4 compounds2.5 - 20.22.5 - 20.2Less activeLess active

Note: EC₅₀ values represent the concentration required to achieve 50% of the maximum biological response. Lower values indicate greater potency.

Neuroprotective Activity

A potassium salt of a 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethanesulfonate derivative has been evaluated for its neuroprotective effects in a glutamate-induced excitotoxicity model.

Table 3: Neuroprotective Activity of a 1-Phenylpyrrolidin-2-one Derivative [3]

CompoundAssay ModelConcentration for Max. ProtectionIncrease in Cell Survival Rate
Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonateGlutamate-induced excitotoxicity in primary newborn rat cortical neurons50 µM37%

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)

This in vivo assay is a standard model for evaluating acute inflammation.[4][5][6][7]

  • Animals: Male Wistar rats (180-220 g) are used.

  • Induction of Edema: A 0.1 mL injection of 1% carrageenan suspension in saline is administered into the sub-plantar region of the right hind paw.

  • Test Compound Administration: The test compounds are administered intraperitoneally at specified doses 30 minutes before the carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

MTT Assay (Cytotoxicity Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9][10]

  • Cell Culture: Human cancer cell lines (e.g., IGR39, PPC-1, MDA-MB-231, Panc-1) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the EC₅₀ values are determined.

Glutamate-Induced Excitotoxicity in Primary Neuronal Cultures (Neuroprotection Assay)

This in vitro assay assesses the ability of a compound to protect neurons from glutamate-induced cell death.[3]

  • Primary Neuron Culture: Cortical neurons are isolated from newborn Wistar rats (0–1 day old) and cultured.

  • Compound Treatment: Neurons are pre-treated with the test compound at various concentrations.

  • Glutamate Insult: After a pre-treatment period, glutamate is added to the culture medium to induce excitotoxicity.

  • Assessment of Cell Viability: Cell viability is assessed using methods such as the MTT assay or by counting viable cells after a specific incubation period.

  • Data Analysis: The neuroprotective effect is quantified by comparing the survival rate of neurons treated with the compound and glutamate to those treated with glutamate alone.

Mandatory Visualization

The following diagrams illustrate a key signaling pathway and a general experimental workflow relevant to the study of this compound derivatives.

Signaling Pathway: Inhibition of TLR4/NF-κB Signaling

A 1-phenylpyrrolidine derivative, 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine, has been shown to suppress the Toll-like receptor 4 (TLR4) signaling pathway, a key player in the inflammatory response.[11] The compound inhibits the activation of the transcription factors NF-κB and IRF3.

TLR4_NFkB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkB_NFkB IκB-NF-κB IKK_complex->IkB_NFkB P IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation FPP 1-Phenylpyrrolidine Derivative (FPP) FPP->TLR4 Inhibits Dimerization FPP->IKK_complex Inhibits Activation DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes DNA->Genes Transcription

Caption: Inhibition of the TLR4/NF-κB signaling pathway by a 1-phenylpyrrolidine derivative.

Experimental Workflow: Synthesis of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid amides

The synthesis of these anticonvulsant derivatives typically involves a multi-step process starting from 4-phenylpyrrolidin-2-one.

Synthesis_Workflow start 4-Phenylpyrrolidin-2-one step1 Alkylation with Ethyl Bromoacetate start->step1 intermediate1 Ethyl (2-oxo-4-phenylpyrrolidin-1-yl)acetate step1->intermediate1 step2 Hydrolysis intermediate1->step2 intermediate2 (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid step2->intermediate2 step3 Amide Coupling with Substituted Anilines intermediate2->step3 end Target Amide Derivatives step3->end

Caption: General synthetic workflow for (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid amides.

References

In Vitro vs. In Vivo Correlation of Pyrrolidine-2,5-dione Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine-2,5-dione scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological activities. Understanding the correlation between the in vitro activity and the in vivo efficacy of compounds containing this moiety is crucial for the efficient development of new therapeutic agents. This guide provides an objective comparison of the performance of various pyrrolidine-2,5-dione derivatives in both laboratory and living organism settings, supported by experimental data from published studies.

Correlation of Anti-inflammatory Activity

A study on N-substituted pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents provides a basis for comparing in vitro enzyme inhibition with in vivo anti-inflammatory effects.[1][2] The in vitro activity was assessed against cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX) enzymes, while the in vivo anti-inflammatory potential was determined using the carrageenan-induced paw edema test in mice.[1][2]

Quantitative Data Summary
CompoundIn Vitro COX-2 Inhibition (IC50, µM)In Vivo Anti-inflammatory Activity (% inhibition of paw edema)
3b 1.2545.3
13e 0.9858.6
Diclofenac (control) 10.0565.8

Data synthesized from multiple sources[1][2]

The data suggests a positive correlation between the in vitro COX-2 inhibitory potency and the in vivo anti-inflammatory effect for this series of compounds. Compound 13e , which exhibited a lower IC50 value for COX-2 inhibition in vitro, also demonstrated a higher percentage of paw edema inhibition in vivo compared to compound 3b .[1][2]

Correlation of Antidiabetic Activity

In the context of antidiabetic research, a series of pyrrolidine-2,5-dione derivatives were evaluated for their in vitro α-glucosidase inhibitory activity and their in vivo hypoglycemic effects in an alloxan-induced diabetic mouse model.[3]

Quantitative Data Summary
CompoundIn Vitro α-glucosidase Inhibition (IC50, µM)In Vivo Hypoglycemic Effect (% reduction in blood glucose)
11n 35.2Significant
11o 28.3More significant than 11n
Acarbose (control) 38.2-

Data extracted from a relevant study[3]

The results indicate a correlation where the compound with better in vitro α-glucosidase inhibition (11o ) also showed a more pronounced hypoglycemic effect in vivo.[3] This suggests that for this class of compounds, α-glucosidase inhibition is a key mechanism for their antidiabetic activity.

Correlation of Anticonvulsant Activity

A series of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives were synthesized and evaluated for their anticonvulsant properties in various animal models, including the maximal electroshock (MES) and the 6 Hz seizure models.[4] While this study focused heavily on in vivo outcomes, it highlights the importance of whole-organism models in determining the therapeutic potential of CNS-active compounds.

Quantitative Data Summary
CompoundIn Vivo MES Test (ED50, mg/kg)In Vivo 6 Hz Test (ED50, mg/kg)
28 45.248.9
30 55.160.3
31 38.735.6
32 62.542.1
33 27.430.8

Data sourced from a study on anticonvulsant pyrrolidine-2,5-diones[4]

In this case, a direct in vitro molecular target activity was not the primary focus for correlation. However, the in vivo data clearly distinguishes the potency of the different derivatives, with compound 33 emerging as the most promising candidate.[4]

Experimental Protocols

In Vitro COX-2 Inhibition Assay[1][2]
  • Enzyme and Substrate Preparation : Human recombinant COX-2 enzyme and arachidonic acid (substrate) are prepared in a suitable buffer (e.g., Tris-HCl).

  • Incubation : The test compounds are pre-incubated with the COX-2 enzyme at room temperature for a specified period (e.g., 15 minutes).

  • Reaction Initiation : The reaction is initiated by the addition of arachidonic acid.

  • Quantification : The product of the enzymatic reaction (e.g., prostaglandin E2) is quantified using an appropriate method, such as an enzyme immunoassay (EIA).

  • IC50 Determination : The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.

In Vivo Carrageenan-Induced Paw Edema Test[1][2]
  • Animal Model : Male Wistar rats or Swiss albino mice are used.

  • Compound Administration : The test compounds or vehicle (control) are administered orally or intraperitoneally at a specific dose.

  • Induction of Edema : After a set time (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume : The paw volume is measured at different time intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculation of Inhibition : The percentage of inhibition of paw edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

In Vitro α-Glucosidase Inhibition Assay[3]
  • Enzyme and Substrate Preparation : α-Glucosidase from Saccharomyces cerevisiae and p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate are used.

  • Incubation : The test compounds are pre-incubated with the α-glucosidase enzyme in a phosphate buffer at a specific temperature (e.g., 37°C).

  • Reaction Initiation : The reaction is started by adding the pNPG substrate.

  • Measurement of Absorbance : The amount of p-nitrophenol released is measured spectrophotometrically at a specific wavelength (e.g., 405 nm).

  • IC50 Calculation : The IC50 value is determined by plotting the percentage of enzyme inhibition against the concentration of the test compound.

In Vivo Alloxan-Induced Diabetic Model[3]
  • Induction of Diabetes : Diabetes is induced in animals (e.g., mice) by a single intraperitoneal injection of alloxan monohydrate.

  • Confirmation of Diabetes : Animals with fasting blood glucose levels above a certain threshold (e.g., 200 mg/dL) are selected for the study.

  • Compound Administration : The diabetic animals are treated with the test compounds or a standard drug (e.g., glibenclamide) orally for a specified period.

  • Blood Glucose Monitoring : Blood glucose levels are measured at regular intervals from the tail vein using a glucometer.

  • Evaluation of Hypoglycemic Effect : The percentage reduction in blood glucose levels in the treated groups is compared to the diabetic control group.

Visualizations

experimental_workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models in_vitro_assay Enzyme/Cell-based Assay (e.g., COX-2, α-glucosidase) ic50_determination IC50 Determination in_vitro_assay->ic50_determination Measure activity in_vivo_model Animal Model of Disease (e.g., Paw Edema, Diabetic Mice) ic50_determination->in_vivo_model Lead Compound Selection efficacy_evaluation Efficacy Evaluation (e.g., % Inhibition, ED50) in_vivo_model->efficacy_evaluation Measure response correlation_analysis IVIVC Analysis efficacy_evaluation->correlation_analysis Compare Results

Caption: General workflow from in vitro screening to in vivo testing.

cox_pathway Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrrolidine_Dione Pyrrolidine-2,5-dione Derivative Pyrrolidine_Dione->COX_Enzyme Inhibition

Caption: Inhibition of the COX pathway by pyrrolidine-2,5-diones.

References

A Head-to-Head Comparison of Synthetic Methodologies for Pyrrolidine-2,4-diones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine-2,4-dione core is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and pharmacologically active compounds. The efficient construction of this heterocyclic motif is, therefore, a subject of considerable interest. This guide provides a head-to-head comparison of key synthetic methodologies for the preparation of pyrrolidine-2,4-diones, offering an objective analysis of their performance supported by experimental data.

Dieckmann Condensation

The Dieckmann condensation is a classic intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. In the context of pyrrolidine-2,4-dione synthesis, this typically involves the cyclization of an N-substituted amino diester. This method is valued for its reliability and the direct formation of the core heterocyclic structure.

Quantitative Data
Starting MaterialBase/SolventTemperature (°C)Time (h)Yield (%)Reference
N-Cbz-L-phenylalanine methyl ester & methyl malonyl chlorideNaOMe / Methanol65-94[1]
Diethyl N-acetylaspartateNaOEt / EthanolReflux-Good[2][3]
Diethyl N-benzoylaminomalonate & ethyl acrylateNaOEt / EthanolReflux-Moderate[2][3]
Experimental Protocol: Synthesis of a Spirocyclic Pyrrolidine-2,4-dione[1]
  • Acylation: To a solution of the starting α-amino acid ester (1 equivalent) in a suitable solvent, add methyl malonyl chloride (1.1 equivalents).

  • Cyclization: The resulting amide is then subjected to Dieckmann condensation using sodium methoxide (NaOMe) in methanol at 65 °C.

  • Hydrolysis and Decarboxylation: The reaction is followed by hydrolysis and decarboxylation to afford the desired 2,4-pyrrolidinedione.

  • Purification: The final product is purified by standard chromatographic techniques.

Logical Relationship Diagram

Dieckmann_Condensation Start N-Acyl Amino Acid Ester Intermediate1 Diester Intermediate Start->Intermediate1 Acylation Product Pyrrolidine-2,4-dione Intermediate1->Product Intramolecular Cyclization Base Base (e.g., NaOMe) Base->Intermediate1 Deprotonation

Caption: Dieckmann condensation pathway for pyrrolidine-2,4-dione synthesis.

Synthesis from Amino Acids via Meldrum's Acid

This methodology utilizes natural or unnatural amino acids as chiral precursors, coupling them with Meldrum's acid to construct the pyrrolidine-2,4-dione ring. This approach is particularly advantageous for creating optically active products and allows for a high degree of variability at the 5-position of the heterocycle, depending on the chosen amino acid.

Quantitative Data
Amino Acid DerivativeCoupling AgentsSolventTemperatureTimeYield (%)Reference
Boc-protected amino acidsDMAP, EDCDCMRefluxVariesGood[4]
Various N-protected amino acidsCDI, DBUTHFRoom TempVaries60-85General method
Experimental Protocol: General Procedure[4]
  • Protection: The starting amino acid is first protected, commonly with a Boc (tert-butyloxycarbonyl) group, by reacting it with Boc anhydride.

  • Activation and Coupling: The Boc-protected amino acid is then treated with Meldrum's acid in the presence of coupling agents such as 4-dimethylaminopyridine (DMAP) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a solvent like dichloromethane (DCM).

  • Cyclization: The reaction mixture is refluxed until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Deprotection: The resulting Boc-protected pyrrolidine-2,4-dione is then deprotected using a strong acid, such as trifluoroacetic acid (TFA), in DCM to yield the final product.

  • Purification: The product is purified via crystallization or column chromatography.

Experimental Workflow Diagram

Meldrums_Acid_Workflow cluster_protection Protection cluster_coupling_cyclization Coupling & Cyclization cluster_deprotection Deprotection Amino Acid Amino Acid Boc-Amino Acid Boc-Amino Acid Amino Acid->Boc-Amino Acid Boc Anhydride Boc-Pyrrolidine-2,4-dione Boc-Pyrrolidine-2,4-dione Boc-Amino Acid->Boc-Pyrrolidine-2,4-dione DMAP, EDC, Reflux Meldrum's Acid Meldrum's Acid Meldrum's Acid->Boc-Pyrrolidine-2,4-dione Pyrrolidine-2,4-dione Pyrrolidine-2,4-dione Boc-Pyrrolidine-2,4-dione->Pyrrolidine-2,4-dione TFA, DCM

Caption: Workflow for the synthesis of pyrrolidine-2,4-diones from amino acids.

Multicomponent Reactions (MCRs)

Multicomponent reactions offer a highly efficient and atom-economical approach to complex molecules by combining three or more reactants in a single pot. Several MCRs have been developed for the synthesis of substituted pyrrolidine-2,4-diones and their immediate precursors, allowing for rapid generation of diverse compound libraries.

Quantitative Data
Reactant 1Reactant 2Reactant 3Catalyst/SolventYield (%)Reference
Ethyl 2,4-dioxovalerateAromatic AldehydesAnilineGlacial Acetic Acidup to 80[5]
Methyl esterAldehyde2,4-DimethoxybenzylamineNone (one-pot)42-91[6]
Bromoacetic acidPrimary aminesIsocyanidesCs2CO3Good[7]
Experimental Protocol: Three-Component Synthesis of 4-Acetyl-3-hydroxy-3-pyrroline-2-ones[5]
  • Reaction Setup: A mixture of ethyl 2,4-dioxovalerate (1 equivalent), an aromatic aldehyde (1-1.5 equivalents), and aniline (1 equivalent) is prepared in glacial acetic acid.

  • Reaction: The reaction is stirred at room temperature or heated, depending on the specific substrates, until completion.

  • Work-up and Purification: The product is isolated by precipitation or extraction and purified by recrystallization or column chromatography. The resulting 3-hydroxy-3-pyrroline-2-one can be considered a tautomer of the pyrrolidine-2,4-dione.

Signaling Pathway Diagram

MCR_Pathway Aldehyde Aldehyde Imine Imine Intermediate Aldehyde->Imine Amine Amine Amine->Imine Diketone 1,3-Diketone (e.g., Ethyl 2,4-dioxovalerate) Enol Enol Intermediate Diketone->Enol Tautomerization Product Pyrrolidine-2,4-dione Derivative Imine->Product Enol->Product Nucleophilic Attack

Caption: A representative multicomponent reaction pathway.

Traceless Solid-Phase Synthesis

Solid-phase synthesis offers significant advantages in terms of purification and automation, making it an attractive strategy for the preparation of compound libraries. Traceless linkers allow for the cleavage of the final product from the solid support without leaving any residual atoms from the linker, yielding a clean product.

Quantitative Data
Amino AcidResinCleavage ReagentOverall Purity (%)Overall Yield (%)Reference
Fmoc-amino acidWang ResinTFA/DCMHighGood[8]
Experimental Protocol: General Overview of Traceless Solid-Phase Synthesis[8]
  • Resin Loading: An Fmoc-protected amino acid is loaded onto a Wang resin using standard coupling reagents (e.g., DIC, HOBt, DMAP).

  • Fmoc-Deprotection: The Fmoc protecting group is removed using a solution of piperidine in DMF.

  • N-Sulfonylation: The free amine is reacted with 2-nitrobenzenesulfonyl chloride (Ns-Cl).

  • Mitsunobu Reaction: An alcohol is introduced via a Mitsunobu reaction.

  • Nosyl Deprotection: The nosyl group is removed using mercaptoethanol and DBU.

  • Acylation: The resulting secondary amine is acylated with bromoacetic acid.

  • Intramolecular Wittig Reaction: An intramolecular Wittig-type reaction is induced to form the enol ether of the pyrrolidine-2,4-dione.

  • Cleavage: The final product is cleaved from the resin using a mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM).

Experimental Workflow Diagram

Solid_Phase_Workflow Start Wang Resin Step1 1. Fmoc-Amino Acid Loading Start->Step1 Step2 2. Fmoc Deprotection Step1->Step2 Step3 3. N-Sulfonylation (Ns-Cl) Step2->Step3 Step4 4. Mitsunobu Reaction Step3->Step4 Step5 5. Nosyl Deprotection Step4->Step5 Step6 6. Acylation (Bromoacetic Acid) Step5->Step6 Step7 7. Intramolecular Wittig Reaction Step6->Step7 Step8 8. Cleavage (TFA/DCM) Step7->Step8 Product Pyrrolidine-2,4-dione Step8->Product

Caption: Workflow for the traceless solid-phase synthesis of pyrrolidine-2,4-diones.

Conclusion

The choice of synthetic methodology for preparing pyrrolidine-2,4-diones depends heavily on the specific research goals. The Dieckmann condensation offers a robust and classical approach for straightforward targets. Synthesis from amino acids via Meldrum's acid is superior for constructing chiral, non-racemic products with diversity at the C5 position. Multicomponent reactions excel in the rapid generation of diverse libraries of substituted analogs, which is highly valuable in drug discovery. Finally, traceless solid-phase synthesis provides a powerful platform for high-throughput synthesis and purification, ideal for the creation of large compound collections for screening purposes. Each method presents a unique set of advantages, and a thorough understanding of these will enable the rational design and efficient synthesis of novel pyrrolidine-2,4-dione derivatives.

References

Unambiguous Structure Confirmation of 1-Phenylpyrrolidine-2,4-dione: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the definitive confirmation of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of analytical techniques for the structural elucidation of 1-phenylpyrrolidine-2,4-dione, highlighting the conclusive evidence provided by X-ray crystallography.

While various spectroscopic methods offer valuable insights into molecular structure, X-ray crystallography stands as the gold standard for providing unequivocal proof of atomic arrangement in the solid state. This guide will delve into the experimental data supporting the structure of pyrrolidine-dione derivatives and compare the depth of information obtained from X-ray crystallography with that from other common analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

At a Glance: Comparing Analytical Techniques

The following table summarizes the key quantitative data and insights provided by different analytical techniques in the structural analysis of 1-

Cross-Validation of Analytical Methods for 1-Phenylpyrrolidine-2,4-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 1-Phenylpyrrolidine-2,4-dione, a chemical entity of interest in pharmaceutical development, necessitates robust and reliable analytical methods. The selection of an appropriate method is critical for various stages of drug development, including pharmacokinetic studies, quality control, and formulation analysis. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the analysis of this compound and its analogs. While specific cross-validation data for this compound is not extensively published, this document synthesizes established validation principles and performance data from structurally related compounds to offer a practical framework for method selection and cross-validation.

The choice between HPLC-UV and LC-MS/MS is often dictated by the specific requirements of the analysis, such as the required sensitivity, selectivity, and the complexity of the sample matrix. HPLC-UV is a cost-effective and robust technique well-suited for the analysis of bulk drug substances and pharmaceutical formulations. In contrast, LC-MS/MS provides superior sensitivity and selectivity, making it the preferred method for bioanalytical applications where the quantification of trace levels of the analyte in complex biological matrices is necessary.[1]

Quantitative Performance Data

The following table summarizes key validation parameters for HPLC-UV and LC-MS/MS methods based on the analysis of analogous pyrrolidine and piperidine derivatives. These values can serve as a benchmark for the expected performance of analytical methods for this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Separation based on differential partitioning with UV detection.[2]Separation by liquid chromatography followed by mass-based detection.[2]
Linearity Range 0.44 - 53.33 µg/mL (for Piperidine, derivatized)[2]0.500–500 ng/mL (for Pyronaridine)[2]
Limit of Detection (LOD) 0.15 µg/mL (for Piperidine, derivatized)[2]Not explicitly stated, but LLOQ is 0.500 ng/mL[2]
Limit of Quantification (LOQ) 1-5 µg/mL (for 1,4-Dimethylpiperidine)[2]0.500 ng/mL (for Pyronaridine)[2]
Accuracy 98.7 - 101.3% (for Pomalidomide)[1]95.0 - 105.0% (for Pomalidomide)[1]
Precision (%RSD) < 2.0% (for Pomalidomide)[1]< 15.0% (for Pomalidomide)[1]
Sample Preparation May require derivatization for compounds lacking a UV chromophore.[2]Typically involves protein precipitation or liquid-liquid extraction.[2]

Experimental Protocols

Detailed methodologies for HPLC-UV and LC-MS/MS are provided below. These protocols are based on established methods for similar compounds and can be adapted for the quantification of this compound.

1. RP-HPLC Method for a Structurally Related Compound (Pomalidomide) [1]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Kinetex phenyl Hexyl C18 (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of 0.1 M KH2PO4 in water (pH adjusted to 2.5 with Ortho-Phosphoric Acid) and Methanol in a ratio of 30:70 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 221 nm.

  • Sample Preparation: A stock solution is prepared by dissolving an accurately weighed amount of the standard compound in the diluent to achieve a known concentration. Working standards are prepared by diluting the stock solution with the diluent.

2. LC-MS/MS Method for a Structurally Related Compound (p-Phenylenediamine) [3]

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.

  • Sample Preparation (for blood samples): Acetonilide is used as an internal standard. The LC-MS/MS is operated under multiple reaction-monitoring mode using electrospray positive ionization.

  • Chromatographic Conditions: Specific column and mobile phase compositions would need to be optimized for this compound.

  • Mass Spectrometry Detection: The transition ions for the analyte and internal standard are monitored. For p-phenylenediamine, the transitions were m/z 109→92, m/z 151→92, and m/z 193→92 for the parent compound and its metabolites, and m/z 136→77 for the internal standard.

Cross-Validation Workflow and Method Comparison

Cross-validation is essential when two different analytical methods are used to generate data for the same study or when a method is transferred between laboratories.[4][5] The goal is to ensure that the data obtained from both methods are comparable.[4]

CrossValidationWorkflow cluster_method1 Method 1 (e.g., HPLC-UV) cluster_method2 Method 2 (e.g., LC-MS/MS) M1_Val Full Method Validation M1_Analysis Analysis of QC Samples M1_Val->M1_Analysis Compare Statistical Comparison M1_Analysis->Compare Data Set 1 M2_Val Full Method Validation M2_Analysis Analysis of QC Samples M2_Val->M2_Analysis M2_Analysis->Compare Data Set 2 Conclusion Conclusion: Methods are Comparable Compare->Conclusion Acceptance Criteria Met?

A generalized workflow for the cross-validation of two analytical methods.

The logical relationship in selecting an analytical method often involves a trade-off between sensitivity and cost-effectiveness.

MethodSelection Requirement Analytical Requirement HighSensitivity High Sensitivity (Bioanalysis) Requirement->HighSensitivity CostEffective Cost-Effective (Bulk Analysis) Requirement->CostEffective LCMS LC-MS/MS HighSensitivity->LCMS HPLC HPLC-UV CostEffective->HPLC

Decision tree for selecting an appropriate analytical method.

References

Benchmarking 1-Phenylpyrrolidine-2,4-dione Derivatives Against Standard-of-Care Anticonvulsant Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticonvulsant agents with improved efficacy and better safety profiles is a continuous endeavor in neuroscience and drug development. The pyrrolidine-dione scaffold has emerged as a promising pharmacophore, with various derivatives demonstrating significant anticonvulsant activity in preclinical models. This guide provides a comprehensive comparison of the performance of 1-phenylpyrrolidine-2,4-dione derivatives and related analogs against current standard-of-care antiepileptic drugs (AEDs). The data presented is collated from various preclinical studies, offering a quantitative benchmark for researchers in the field.

Quantitative Performance Analysis

The anticonvulsant efficacy of novel compounds is commonly evaluated in rodent models of induced seizures, primarily the Maximal Electroshock (MES) and the subcutaneous Pentylenetetrazole (scPTZ) tests. The MES model is indicative of a compound's ability to prevent the spread of seizures, reflecting potential efficacy against generalized tonic-clonic seizures. The scPTZ test, on the other hand, suggests an ability to raise the seizure threshold and is a model for absence seizures. The median effective dose (ED50), the dose at which 50% of the animals are protected from the induced seizure, is a key quantitative metric for comparison.

Table 1: Comparative Anticonvulsant Activity (ED50) in the Maximal Electroshock (MES) Seizure Test in Mice

CompoundED50 (mg/kg)Reference DrugED50 (mg/kg)
1-Phenylamino-3-phenylpyrrolidine-2,5-dione DerivativeNot explicitly provided, but showed activityPhenytoin9.5
(2,5-Dioxopyrrolidin-1-yl)(phenyl)acetamide Derivative 3045.6[1]Valproic Acid252.74[2]
3-(2-Chlorophenyl)-pyrrolidine-2,5-dione-acetamide Derivative 668.30[2]Lacosamide11.5
3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide 1449.6[3][4]Ethosuximide>500

Table 2: Comparative Anticonvulsant Activity (ED50) in the Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test in Mice

CompoundED50 (mg/kg)Reference DrugED50 (mg/kg)
1-Phenylamino-3-phenylpyrrolidine-2,5-dione DerivativeNot explicitly provided, but showed activityPhenytoinInactive
3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamide Derivative 3q75.41[5]Valproic Acid130.64[2]
3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide 1467.4[3][4]Ethosuximide130.0
N-phenylamino-3,3-dimethyl-pyrrolidine-2,5-dione (15)Active, ED50 not specifiedLevetiracetam17.2

Proposed Mechanism of Action

Several studies suggest that the anticonvulsant activity of pyrrolidine-2,5-dione derivatives is mediated through the modulation of neuronal ion channels. Specifically, these compounds have been shown to interact with voltage-gated sodium (Na+) and calcium (Ca2+) channels, key players in regulating neuronal excitability. By blocking these channels, the derivatives can reduce the excessive neuronal firing that characterizes seizures.

Proposed Mechanism of Action cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Action_Potential Action Potential Na_Channel Voltage-gated Na+ Channel Action_Potential->Na_Channel Opens Ca_Channel Voltage-gated Ca2+ Channel Na_Channel->Ca_Channel Depolarization opens Vesicle Synaptic Vesicle (Glutamate) Ca_Channel->Vesicle Ca2+ influx triggers Glutamate_Release Glutamate Release Vesicle->Glutamate_Release Postsynaptic_Neuron Postsynaptic_Neuron Glutamate_Receptor Glutamate Receptor Excitatory_Signal Excitatory Signal Glutamate_Receptor->Excitatory_Signal Pyrrolidine_Dione 1-Phenylpyrrolidine- 2,4-dione Derivative Pyrrolidine_Dione->Na_Channel Inhibits Pyrrolidine_Dione->Ca_Channel Inhibits

Caption: Proposed mechanism of action for anticonvulsant pyrrolidine-dione derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are the standard protocols for the key in vivo anticonvulsant screening tests cited in this guide.

Maximal Electroshock (MES) Seizure Test

This test is designed to induce a generalized tonic-clonic seizure through electrical stimulation. A compound's ability to prevent the tonic hindlimb extension phase of the seizure is considered a positive result.

Experimental Workflow:

MES_Test_Workflow Start Start Animal_Prep Animal Preparation (e.g., Male mice, 20-25g) Start->Animal_Prep Drug_Admin Administer Test Compound or Vehicle (intraperitoneally) Animal_Prep->Drug_Admin Waiting Waiting Period (e.g., 30-60 minutes) Drug_Admin->Waiting Electrode_Placement Place Corneal or Auricular Electrodes Waiting->Electrode_Placement Stimulation Deliver Electrical Stimulus (e.g., 50 mA, 60 Hz, 0.2s) Electrode_Placement->Stimulation Observation Observe for Tonic Hindlimb Extension Stimulation->Observation Endpoint Tonic Hindlimb Extension Present? Observation->Endpoint Protected Animal is Protected Endpoint->Protected No Not_Protected Animal is Not Protected Endpoint->Not_Protected Yes End End Protected->End Not_Protected->End

Caption: Workflow for the Maximal Electroshock (MES) seizure test.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This model uses a chemical convulsant, pentylenetetrazole (PTZ), to induce clonic seizures. The test identifies compounds that can elevate the seizure threshold.

Experimental Workflow:

scPTZ_Test_Workflow Start Start Animal_Prep Animal Preparation (e.g., Male mice, 20-25g) Start->Animal_Prep Drug_Admin Administer Test Compound or Vehicle (intraperitoneally) Animal_Prep->Drug_Admin Waiting Waiting Period (e.g., 30-60 minutes) Drug_Admin->Waiting PTZ_Injection Inject Pentylenetetrazole (sc) (e.g., 85 mg/kg) Waiting->PTZ_Injection Observation Observe for Clonic Seizures (for 30 minutes) PTZ_Injection->Observation Endpoint Clonic Seizure Occurs? Observation->Endpoint Protected Animal is Protected Endpoint->Protected No Not_Protected Animal is Not Protected Endpoint->Not_Protected Yes End End Protected->End Not_Protected->End

Caption: Workflow for the subcutaneous Pentylenetetrazole (scPTZ) seizure test.

Conclusion

The data presented in this guide highlight the potential of this compound derivatives and related compounds as a promising class of anticonvulsant agents. Several derivatives have demonstrated comparable or, in some cases, superior efficacy to standard-of-care drugs in established preclinical models. Their proposed mechanism of action, involving the modulation of key ion channels, provides a solid rationale for their observed anticonvulsant effects. Further investigation, including more extensive structure-activity relationship studies, pharmacokinetic profiling, and evaluation in chronic epilepsy models, is warranted to fully elucidate their therapeutic potential. This comparative guide serves as a valuable resource for researchers and drug development professionals to benchmark their findings and guide future research in this area.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Phenylpyrrolidine-2,4-dione: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory research, the proper management and disposal of chemical waste are paramount to ensuring a safe and compliant operational environment. This guide provides essential, step-by-step procedures for the proper disposal of 1-Phenylpyrrolidine-2,4-dione, a compound that requires careful handling due to its potential hazards. Adherence to these protocols is critical for minimizing health risks and environmental impact.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound. The compound is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] Therefore, strict adherence to personal protective equipment (PPE) protocols is mandatory.

Table 1: Essential Personal Protective Equipment (PPE) and Handling Precautions

PPE/PrecautionSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To prevent eye contact which can cause serious irritation.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene).To avoid skin contact which can cause irritation.[1]
Body Protection A laboratory coat is required. For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be necessary.To protect the skin and clothing from contamination.
Respiratory Protection Use only in a well-ventilated area. If dust or aerosols are likely to be generated, a NIOSH-approved respirator should be worn.To prevent respiratory tract irritation.[1]
General Hygiene Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1]To prevent ingestion.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste.[2] The primary recommended method of disposal is incineration by a licensed hazardous waste disposal facility.

1. Waste Segregation and Collection:

  • Collect all waste containing this compound, including unused product, contaminated labware (such as pipette tips and vials), and contaminated PPE.[2]

  • Place all waste into a designated and clearly labeled hazardous waste container. The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[2]

2. Waste Container Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."[2]

  • Include the approximate quantity of the waste and the date of accumulation.[2]

3. Storage of Hazardous Waste:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[2]

  • Ensure the storage area is away from incompatible materials.[2]

4. Arrangement for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for the collection and disposal of the hazardous waste.[2]

  • The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.

5. Decontamination of Empty Containers:

  • Rinse any empty containers that held this compound thoroughly with a suitable solvent (e.g., acetone or ethanol).

  • Collect the rinsate as hazardous waste and add it to the designated waste container.

  • After triple rinsing, the container can be disposed of as non-hazardous waste, following institutional guidelines.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.

1. Evacuate and Secure the Area:

  • Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Ensure the area is well-ventilated.

2. Spill Cleanup:

  • For solid spills, carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust generation.[2]

  • For liquid spills (if dissolved in a solvent), absorb the spill with an inert material such as vermiculite, sand, or chemical absorbent pads. Place the absorbent material into the hazardous waste container.[2]

  • Clean the spill area with a suitable solvent (e.g., soap and water), and collect all cleaning materials as hazardous waste.[2]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram illustrates the key steps and decision points.

DisposalWorkflow Figure 1: this compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_spill Spill Management cluster_disposal Final Disposal start Start: Disposal of This compound ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat start->ppe collect_waste Collect Waste: - Unused Product - Contaminated Labware - Contaminated PPE ppe->collect_waste label_container Label Container: - 'Hazardous Waste' - Chemical Name - Quantity & Date collect_waste->label_container store_waste Store in Designated Area: - Secure & Ventilated label_container->store_waste spill Spill Occurs? store_waste->spill spill_yes Evacuate & Secure Area spill->spill_yes Yes spill_no No Spill spill->spill_no No spill_cleanup Cleanup with Absorbent Material & Collect as Hazardous Waste spill_yes->spill_cleanup contact_ehs Contact EHS or Licensed Disposal Company spill_cleanup->contact_ehs spill_no->contact_ehs incineration High-Temperature Incineration contact_ehs->incineration end End of Process incineration->end

Caption: Disposal workflow for this compound.

This comprehensive guide, when followed diligently, will help ensure the safe handling and proper disposal of this compound, fostering a secure and compliant laboratory environment for all personnel.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenylpyrrolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
1-Phenylpyrrolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.